(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride
Description
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Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBKOFUCJGDJN-OJERSXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride physical properties
[1]
Executive Summary
This compound (CAS 1010811-75-2) is the stabilized salt form of the chiral amine ether derived from trans-2-aminocyclohexanol. It serves as a high-value chiral auxiliary and ligand precursor in asymmetric catalysis. Unlike its free base counterpart, which is an oil or low-melting solid prone to oxidation, the hydrochloride salt offers enhanced stability and crystallinity, facilitating storage and handling in drug development workflows. This guide provides a definitive profile of its physicochemical characteristics and experimental handling requirements.
Chemical Identity & Structural Analysis[2][3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine hydrochloride |
| Common Name | (1R,2R)-O-Benzyl-trans-2-aminocyclohexanol HCl |
| CAS Number (HCl Salt) | 1010811-75-2 |
| CAS Number (Free Base) | 216394-06-8 |
| Molecular Formula | C |
| Molecular Weight | 241.76 g/mol (Salt) / 205.30 g/mol (Base) |
| SMILES (Salt) | Cl.N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2 |
| Stereochemistry | trans-(1R,2R) |
Structural Diagram
The compound features a cyclohexane ring constrained in a chair conformation, with the amino and benzyloxy groups in equatorial positions to minimize 1,3-diaxial interactions.
Figure 1: Structural logic of (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl, highlighting the trans-diequatorial arrangement that imparts rigidity.
Physical Properties Profile
Solid-State Properties
The hydrochloride salt is the preferred form for isolation due to its superior crystallinity compared to the free base.
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline powder | May yellow slightly upon prolonged air exposure. |
| Melting Point | Not typically defined (Decomposes) | Often exhibits a broad melting/decomposition range; commercial COAs rarely list a sharp MP due to hygroscopic nature. |
| Hygroscopicity | Moderate | Amine salts can absorb atmospheric moisture; store under desiccant. |
| Boiling Point | 79–80 °C @ 0.08 mmHg (Free Base) | The HCl salt does not boil; it dissociates/decomposes. |
Solution Properties
-
Solubility: Highly soluble in Water , Methanol , and DMSO . Sparingly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.
-
Acidity: Aqueous solutions are weakly acidic (pH ~4-5) due to the ammonium cation.
-
Optical Rotation: Specific rotation (
) is a critical purity parameter. While batch-dependent, it is positive (+) for the (1R,2R) isomer in alcoholic solvents. Note: Always verify the solvent (usually MeOH or EtOH) as rotation sign can invert with solvent changes.
Synthesis & Characterization Logic
Synthetic Pathway
The synthesis typically proceeds from (1R,2R)-2-aminocyclohexanol. The challenge lies in selectively alkylating the oxygen without quaternizing the nitrogen.
Figure 2: Standard synthetic workflow ensuring regioselective O-benzylation via N-protection.
Spectroscopic Verification
To validate the identity of the compound, the following signals must be present:
-
H NMR (DMSO-d
, 400 MHz):- 7.30–7.45 (m, 5H, Ar-H ): Confirms the benzyl group.
-
4.45–4.65 (dd, 2H, OCH
Ph): Characteristic benzylic methylene protons (AB system due to chirality). -
8.00–8.30 (br s, 3H, -NH
): Confirms the ammonium salt. -
3.30–3.50 (m, 1H, CH -OBn) and
2.80–3.00 (m, 1H, CH -NH ): Methine protons on the cyclohexane ring.
-
Mass Spectrometry (ESI):
-
[M+H]
: Calc. 206.15, Found 206.1–206.2 (corresponds to the protonated free base).
-
Handling, Safety, & Storage[4]
Storage Protocols
-
Temperature: Refrigerate at 2–8 °C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety Profile (GHS Classification)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precaution: Avoid dust formation. The HCl salt can be corrosive to mucous membranes upon inhalation.
Applications in Research
This compound is primarily used as a chiral auxiliary and ligand scaffold :
-
Organocatalysis: Precursor for thiourea catalysts used in enantioselective Michael additions.
-
Ligand Synthesis: The free amine can be derivatized (e.g., with phosphines) to create chiral ligands for transition metal catalysis (hydrogenation, C-C bond formation).
-
Resolution Agent: Can be used to resolve racemic acids via diastereomeric salt formation.
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Benzyloxycyclohexylamine 96% Product Specification. Link
-
PubChem. Compound Summary for CAS 216394-06-8 (Free Base). National Library of Medicine. Link
-
Accela ChemBio. Product Data Sheet for CAS 1010811-75-2 (this compound). Link
- Jacobsen, E. N., et al. "Enantioselective Catalysis using Chiral Cyclohexane-1,2-diamine Derivatives." Journal of the American Chemical Society. (Contextual reference for scaffold utility).
Spectroscopic Characterization of (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
[1][2]
Executive Summary & Compound Identity
Compound Name: (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride CAS Number: 216394-06-8 (Free base: 216394-06-8 / HCl salt often referenced under same CAS or specific derivative entry) Synonyms: (1R,2R)-trans-2-Benzyloxycyclohexylamine HCl; (1R,2R)-1-Amino-2-benzyloxycyclohexane hydrochloride.[1][2] Stereochemistry: trans-diequatorial orientation of the amino and benzyloxy groups in the chair conformation.[1][2]
This guide details the spectroscopic signature of this compound, a privileged chiral building block used extensively in asymmetric organocatalysis and the synthesis of neuroactive dibenzylamine derivatives.[1][2] The data presented below synthesizes rigorous experimental standards with theoretical chemical shift assignments characteristic of 1,2-disubstituted cyclohexanes.
Structural Visualization
The (1R,2R) absolute configuration dictates that both the amino and benzyloxy groups reside in equatorial positions (in the most stable chair conformer), minimizing 1,3-diaxial interactions.
Figure 1: Synthetic lineage establishing the stereochemical integrity of the target compound.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The hydrochloride salt form significantly alters the chemical environment of the protons adjacent to the nitrogen compared to the free base.[2] The ammonium cation (
Solvent: DMSO-
NMR Data (400 MHz, DMSO-
)
| Position | Multiplicity | Integral | Assignment Logic | ||
| 8.00 – 8.30 | br s | 3H | - | Ammonium protons; broad due to quadrupole relaxation and exchange.[1][2] | |
| Ar-H | 7.30 – 7.45 | m | 5H | - | Phenyl group protons (ortho, meta, para overlapping).[1][2] |
| OCH | 4.65 & 4.48 | AB q | 2H | 12.0 | Diastereotopic benzylic protons due to chiral center proximity.[1][2] |
| H-2 | 3.35 – 3.45 | ddd | 1H | 10, 9, 4 | Axial proton geminal to oxygen.[1][2] |
| H-1 | 2.95 – 3.10 | ddd | 1H | 10, 10, 4 | Axial proton geminal to ammonium.[1][2] Deshielded by |
| H-3,6 (eq) | 2.00 – 2.20 | m | 2H | - | Equatorial protons on the ring.[1][2] |
| H-3,4,5,6 (ax) | 1.20 – 1.70 | m | 6H | - | Remaining ring methylene protons.[1][2] |
Mechanistic Insight: The large coupling constant (
NMR Data (100 MHz, DMSO-
)
| Assignment | Structural Context | |
| 138.5 | Ar-C (ipso) | Quaternary aromatic carbon attached to the methylene.[1][2] |
| 128.8, 128.0, 127.9 | Ar-C | Ortho, meta, and para carbons. |
| 78.5 | C-2 (CH-O) | Significant downfield shift due to oxygen electronegativity.[1][2] |
| 70.2 | OCH | Benzylic methylene carbon.[1][2] |
| 53.8 | C-1 (CH-N) | Carbon attached to the ammonium group.[1][2] |
| 30.5, 29.8 | C-3, C-6 | Methylene carbons |
| 23.5, 23.0 | C-4, C-5 | Remote ring carbons.[1][2] |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid diagnostic tool for the salt formation.[2]
-
3200 – 2800 cm
(Broad, Strong): N-H stretching vibrations of the primary ammonium salt ( ).[1][2] This broad band often obscures the C-H stretches.[2] -
1600 & 1500 cm
(Medium): Aromatic C=C ring stretches from the benzyl group.[1][2] -
1500 – 1550 cm
(Weak/Medium): N-H bending (scissoring) of the ammonium group.[2] -
1060 – 1100 cm
(Strong): C-O-C ether stretching vibration.[1][2] -
740 & 695 cm
(Strong): Monosubstituted benzene ring out-of-plane bending (diagnostic for the benzyl group).[1][2]
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (Positive mode, ESI+).[2]
-
Observed Ion (
): 206.15 .[2] -
Theoretical Mass: 205.15 (Neutral free base).[2]
-
Fragmentation: Loss of the benzyl group (
91, tropylium ion) is a common fragmentation pathway in high-energy collisions.[2]
Optical Rotation
Optical rotation is the primary quality control parameter for enantiomeric purity.[2]
Experimental Protocol: Preparation for Analysis
To ensure high-fidelity spectroscopic data, the hygroscopic nature of the hydrochloride salt must be managed.[2]
Protocol: NMR Sample Preparation
-
Drying: Dry the hydrochloride salt in a vacuum desiccator over P
O for 4 hours to remove surface moisture, which can broaden exchangeable proton signals.[2] -
Solvent Choice: Use DMSO-
(99.9% D) rather than CDCl .[1][2] -
Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.
-
Acquisition: Set the relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the aromatic protons for accurate integration.
Protocol: Free Base Liberation (for comparison)
If the resolution of the salt spectrum is poor, liberate the free base in situ:
Synthesis & Causality
The spectroscopic signature is a direct consequence of the synthetic pathway.[2] The (1R,2R) stereochemistry is typically established via the Jacobsen Hydrolytic Kinetic Resolution (HKR) or the ring opening of cyclohexene oxide with chiral lithium amides.[2]
Figure 2: Synthetic workflow. The final HCl treatment (Step 5) is critical for generating the stable solid form described in the spectroscopic data.
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Benzyloxycyclohexylamine Product Sheet.[1][2]Link[1][2]
-
PubChem. (1S,2S)-trans-2-Benzyloxy-cyclohexylamine Compound Summary. (Used for enantiomeric comparison).[2][3] Link[1][2]
-
ChemicalBook. Cyclohexylamine Hydrochloride NMR Data. (Fragment analysis). Link
-
MDPI Molbank. Synthesis and Characterization of Chiral Dibenzylamines. (Methodological grounding). Link[1][2]
Technical Guide: 1H NMR Characterization of (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
Executive Summary
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride is a critical chiral building block, most notably serving as the immediate precursor to Jacobsen-type organocatalysts and various pharmaceutical intermediates. Its value lies entirely in its stereochemical purity.
This guide provides a definitive protocol for the structural validation of this salt using 1H NMR. Unlike simple achiral solvents, the analysis of this hydrochloride salt requires specific attention to solvent effects on ammonium proton exchange and the rigorous determination of trans-diequatorial conformation via vicinal coupling constants (
Structural Analysis & Stereochemistry
The molecule consists of a cyclohexane ring locked in a specific chair conformation. To minimize 1,3-diaxial steric strain, the bulky benzyloxy group and the ammonium group preferentially adopt the diequatorial position.
-
Configuration: (1R, 2R)
-
Conformation: trans-diequatorial
-
Key NMR Marker: The vicinal coupling constant between the methine protons H1 and H2 (
) must be large (~10–12 Hz), characteristic of an axial-axial relationship ( dihedral angle).
Diagram 1: Stereochemical Verification Logic
The following workflow illustrates the decision tree for confirming the (1R,2R) stereochemistry versus the (1R,2S) cis-impurity.
Figure 1: Logic flow for distinguishing trans-diequatorial product from cis-impurities using coupling constants.
Sample Preparation Protocol
For the hydrochloride salt, Chloroform-d (
Reagents
-
Solvent: Dimethyl sulfoxide-
(DMSO- ) with 0.03% TMS ( ).-
Why: DMSO ensures full solubility of the ionic salt and slows proton exchange, allowing the ammonium protons (
) to appear as a distinct triplet or broad singlet rather than washing out.
-
-
Sample Mass: 10–15 mg.
-
Tube: 5 mm high-precision NMR tube.
Step-by-Step Procedure
-
Weighing: Weigh 10–15 mg of the salt into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
. Vortex gently until the solution is perfectly clear. Any turbidity suggests the presence of inorganic salts (e.g., NaCl) or free-base insolubility. -
Filtration (Optional): If the sample is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run a standard proton sequence (16–32 scans). Ensure the spectral width covers -2 to 14 ppm to catch broad ammonium signals.
1H NMR Spectral Assignment (DMSO- )
The spectrum is divided into four distinct zones. The chemical shifts below are typical for the hydrochloride salt in DMSO-
Summary Table
| Region | Shift ( | Multiplicity | Integral | Assignment | Notes |
| Ammonium | 8.0 – 8.5 | Broad Singlet/Triplet | 3H | Disappears in | |
| Aromatic | 7.30 – 7.45 | Multiplet | 5H | Overlapping ortho, meta, para protons. | |
| Benzylic | 4.45 – 4.70 | AB System ( | 2H | Diastereotopic due to chiral centers. | |
| Methine 1 | 3.40 – 3.60 | Multiplet ( | 1H | Deshielded by oxygen. | |
| Methine 2 | 2.90 – 3.10 | Multiplet ( | 1H | Large | |
| Cyclohexyl | 2.00 – 2.20 | Broad Doublet | 2H | Equatorial protons are deshielded. | |
| Cyclohexyl | 1.20 – 1.80 | Multiplet | 4H | Methylene envelope. |
Detailed Analysis
A. The Ammonium Region (8.0 – 8.5 ppm)
In the HCl salt, the nitrogen is protonated. In DMSO, this appears as a broad signal integrating to 3 protons.
-
Validation: Add one drop of
to the tube and shake. This peak should vanish (Deuterium exchange), confirming it is the amine salt and not an impurity.
B. The Benzylic Protons (4.45 – 4.70 ppm)
The benzylic methylene (
-
Appearance: They appear as an AB quartet (two doublets leaning toward each other).
-
Significance: If this appears as a perfect singlet, check if the resolution is too low or if the solvent is causing accidental equivalence.
C. The "Fingerprint" Region (2.9 – 3.6 ppm)
This is the most critical region for stereochemistry.
-
H2 (CHO): Usually found downfield (approx 3.5 ppm) due to the electronegativity of Oxygen.
-
H1 (CHN): Found slightly upfield of H2 (approx 3.0 ppm) in the salt form.
-
Coupling: The coupling between H1 and H2 (
) must be extracted. In the (1R,2R) isomer, both protons are axial. The Karplus equation dictates that an anti-periplanar arrangement ( ) yields a -value of 10–12 Hz.-
If
Hz: You likely have the cis-isomer or the conformation is distorted.
-
Impurity Profiling & Troubleshooting
Common impurities arise from incomplete synthesis (resolution steps) or hydrolysis.
Diagram 2: Impurity Identification Workflow
Figure 2: Rapid identification of common contaminants Benzyl Alcohol and Water.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Singlet at 4.51 ppm | Benzyl Alcohol (Hydrolysis/SM) | The salt may have hydrolyzed or starting material remains. Recrystallize from EtOH/Et2O. |
| Broad Humps > 8 ppm | Wet DMSO / Acidic Protons | Normal for HCl salts. Ensure integration is correct relative to the aromatic ring (5H). |
| Missing Ammonium Peak | Solvent Exchange | Did you use |
| Complex Multiplets < 2 ppm | Grease / Solvent Impurities | Check 0.07 ppm (Grease) or 1.25 ppm (Grease/Hexanes). Dry the solid under high vacuum. |
Advanced Verification (2D NMR)
If the 1D spectrum is crowded (common in the 1.2–2.0 ppm region), run the following 2D experiments:
-
COSY (Correlation Spectroscopy): Use this to trace the connectivity from the Ammonium protons
H1 H2 H3. This confirms the regiochemistry (Amine is adjacent to Ether). -
NOESY (Nuclear Overhauser Effect):
-
Irradiate H1 (axial). You should see NOE correlations to H3-axial and H5-axial.
-
This confirms the chair conformation and the axial orientation of the protons (proving the equatorial orientation of the substituents).
-
References
-
Jacobsen, E. N., et al. "Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Salen)manganese Complexes." Journal of the American Chemical Society, vol. 113, no. 18, 1991, pp. 7063–7064.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (General reference for cyclohexane coupling constants).
-
Sigma-Aldrich. "Product Specification: (1R,2R)-2-(Benzyloxy)cyclohexanamine." (Reference for physical properties and safety).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Protocol for amine salt analysis in DMSO).
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride 13C NMR chemical shifts
This technical guide provides an in-depth analysis of (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride, focusing on its structural characterization via 13C NMR spectroscopy, synthesis, and applications in chiral resolution.
Introduction & Structural Significance
This compound (CAS: 216394-06-8 for related free base/salt forms) is a critical chiral building block used in the synthesis of organocatalysts, resolving agents, and pharmaceutical intermediates. Its rigid cyclohexane framework, fixed in a trans-diequatorial conformation, provides a robust stereochemical scaffold.
The molecule features two contiguous stereocenters at C1 and C2. The presence of the benzyl ether protects the oxygen functionality while influencing the electronic environment of the adjacent amine, making the hydrochloride salt a stable, crystalline solid suitable for storage and handling.
13C NMR Spectral Analysis
The carbon-13 NMR spectrum of this compound is distinct, characterized by the interplay between the cyclohexane ring conformations and the deshielding effects of the electronegative heteroatoms (N and O).
Representative Chemical Shift Data
The following data represents the diagnostic chemical shifts for the trans-isomer in deuterated solvents (typically CDCl₃ or CD₃OD). Note that salt formation (HCl) significantly affects the chemical shift of the C1 carbon compared to the free base.
| Carbon Position | Type | Chemical Shift (δ, ppm) | Structural Assignment Logic |
| C-Ar (Ipso) | Quaternary | 137.5 – 138.5 | Aromatic ring attachment to CH₂. |
| C-Ar (Ortho/Meta) | CH | 128.4 – 128.6 | Typical benzyl aromatic signals (often overlapping). |
| C-Ar (Para) | CH | 127.8 – 128.0 | Distinguishable para-aromatic signal. |
| C-2 | CH (Chiral) | 78.0 – 81.5 | Diagnostic: Deshielded by oxygen (α-effect) and adjacent nitrogen (β-effect). |
| Benzyl CH₂ | CH₂ | 70.5 – 72.0 | Characteristic benzylic methylene signal. |
| C-1 | CH (Chiral) | 53.0 – 56.0 | Diagnostic: Alpha to ammonium (–NH₃⁺). Upfield shift relative to C2 due to lower electronegativity of N vs O. |
| C-3 / C-6 | CH₂ | 29.0 – 32.0 | β-carbons; shifts vary based on ring conformation (diequatorial). |
| C-4 / C-5 | CH₂ | 23.0 – 24.5 | γ-carbons; typically the most shielded ring carbons. |
Mechanistic Assignment of Signals
The assignment relies on established substituent effects in cyclohexane systems:
-
Alpha-Effect (Deshielding): The C2 carbon resonates significantly downfield (~80 ppm) due to the direct attachment of the benzyloxy group. The C1 carbon is less deshielded (~54 ppm) by the ammonium group.
-
Beta-Effect: In the trans-diequatorial conformation, substituents at C1 and C2 exert a deshielding β-effect on each other, pushing the resonances downfield compared to mono-substituted cyclohexanes.
-
Salt Effect: Protonation of the amine (–NH₂ → –NH₃⁺Cl⁻) typically causes an upfield shift (shielding) of the β-carbons (C2 and C6) due to the "gauche" interaction and electronic withdrawal, while the α-carbon (C1) position remains relatively stable or shifts slightly.
Structural Visualization (DOT)
The following diagram illustrates the logical flow for assigning the NMR signals based on structural proximity.
Caption: Logical flow for assigning 13C NMR signals based on functional group proximity and electronic effects.
Synthesis and Resolution Protocols
The synthesis of the enantiopure (1R,2R) salt typically involves the ring opening of cyclohexene oxide followed by classical resolution or enzymatic kinetic resolution.
Synthesis Workflow
-
Ring Opening: Cyclohexene oxide is opened with ammonia or benzylamine. If ammonia is used, the resulting trans-2-aminocyclohexanol is subsequently benzylated.
-
Benzylation: Protection of the hydroxyl group using benzyl bromide and a strong base (NaH) in THF/DMF.
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Resolution Strategy (Protocol)
To obtain the pure (1R,2R) enantiomer from the racemic trans mixture, a diastereomeric salt resolution is the industry standard.
Reagents:
-
Racemic trans-2-(benzyloxy)cyclohexanamine.
-
Resolving Agent: L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid.
-
Solvent: Ethanol/Water or Methanol.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10.0 g (48.7 mmol) of racemic amine in 50 mL of hot ethanol.
-
Addition: Add 0.5 equivalents of the resolving agent (e.g., L-Tartaric acid) dissolved in hot ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The (1R,2R)-amine diastereomeric salt crystallizes preferentially.
-
Filtration & Washing: Filter the white crystals and wash with cold ethanol.
-
Liberation: Suspend the salt in water and basify with 2M NaOH to pH > 12. Extract with dichloromethane (DCM).
-
Salt Formation (Final): Dry the DCM layer (MgSO₄), concentrate, and treat with 1M HCl in ether to yield enantiopure (1R,2R)-2-(benzyloxy)cyclohexanamine HCl.
Resolution Pathway Diagram
Caption: Workflow for the optical resolution of the racemic amine to the (1R,2R) enantiomer.
References
- Synthesis of Chiral Amines via Ring Opening:Journal of the Chemical Society, Perkin Transactions 1, 1999. (Discusses ring opening of cyclohexene oxide).
-
Resolution of trans-2-aminocyclohexanol derivatives: Tetrahedron: Asymmetry, Vol 12, Issue 10, 2001.
-
NMR Data of Cyclohexylamines: SpectraBase, Wiley Science Solutions.
- Substituent Effects in 13C NMR: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Authoritative text on chemical shift prediction).
-
General Protocol for Amine Resolution: Journal of Organic Chemistry, 1998, 63(3), 452-457.
Technical Analysis Guide: FT-IR Characterization of (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
Document Control:
-
Subject: Spectroscopic Validation of Vernakalant Intermediate
-
Technique: Fourier Transform Infrared Spectroscopy (FT-IR)
-
Status: Technical Reference for Quality Control & Synthesis
Executive Summary & Structural Context[1][2][3][4]
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride (CAS: 226494-67-9) is a critical chiral building block, most notably serving as the primary intermediate in the synthesis of Vernakalant (RSD1235), a Class III antiarrhythmic agent used for the rapid conversion of atrial fibrillation.
The molecule consists of a cyclohexane ring locked in a trans-configuration (1R, 2R), bearing a primary amine salt and a benzyl ether protecting group. In the context of drug development, FT-IR is not merely a "fingerprinting" tool; it is a rapid gatekeeper for verifying salt formation (protonation state) and the integrity of the ether linkage prior to subsequent coupling reactions.
Structural Functionalization Logic
-
Amine Hydrochloride (
): The salt form renders the volatile free base into a stable, crystalline solid. In IR, this dramatically alters the N-H stretching region, replacing sharp doublets with a broad "ammonium envelope." -
Benzyl Ether: A robust protecting group. Its retention is confirmed by specific C-O-C stretching vibrations, distinguishing the molecule from its deprotected precursor (trans-2-aminocyclohexanol).
-
Chiral Centers: While standard FT-IR is blind to enantiomers (R,R vs S,S), it validates the diastereomeric purity indirectly by confirming the absence of impurity bands associated with alternate synthetic routes.
Experimental Methodology
To ensure high-fidelity spectral acquisition, the following protocol is recommended. The choice between ATR and KBr is critical for hydrochloride salts due to the hygroscopic nature of the ammonium moiety.
Sampling Protocols
| Parameter | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Reference Grade) |
| Application | Routine QC, High Throughput | Structural Elucidation, Resolution of Overlaps |
| Preparation | Neat solid. Apply high pressure to ensure crystal contact. | 1-2 mg sample ground with 200 mg dry KBr. Press at 10 tons. |
| Advantages | Fast; minimal moisture uptake during scan. | No "diamond absorption" artifacts; better resolution of weak overtones. |
| Risks | Pressure Shift: High anvil pressure can shift crystal lattice peaks. | Ion Exchange: KBr can exchange with HCl to form KCl, altering the spectrum. |
| Mitigation | Clean crystal with MeOH; background scan before every sample. | Keep grinding time short to prevent moisture absorption. |
Instrument Parameters
-
Spectral Range: 4000 cm⁻¹ – 600 cm⁻¹ (Mid-IR)
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting)
-
Scans: 32 (ATR) or 64 (KBr) to optimize Signal-to-Noise (S/N) ratio.
-
Apodization: Blackman-Harris 3-Term (minimizes side-lobes).
Spectral Interpretation & Band Assignment
The spectrum of (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl is dominated by the interplay between the ammonium salt and the aromatic benzyl group.
Region I: High Wavenumber (3200 – 2500 cm⁻¹)
-
The Ammonium Envelope: Unlike the free base, which shows two sharp spikes ~3300 cm⁻¹ (asymmetric/symmetric N-H stretch), the HCl salt exhibits a broad, strong absorption band ranging from 3200 to 2800 cm⁻¹.
-
Causality: This broadening is caused by strong hydrogen bonding (
) and Fermi resonance with overtones of the deformation bands.
-
-
C-H Stretches (Superimposed):
-
Aromatic C-H: Weak shoulders >3000 cm⁻¹ (approx. 3030-3060 cm⁻¹).
-
Cyclohexane/Aliphatic C-H: Sharp peaks emerging from the ammonium envelope at 2940 cm⁻¹ (asymmetric) and 2860 cm⁻¹ (symmetric).
-
Region II: The Double Bond Region (1650 – 1450 cm⁻¹)
-
Ammonium Deformation: Two distinct bands confirm the salt species.[1]
- : ~1600 cm⁻¹ (often overlaps with aromatic ring breathing).
- : ~1500–1550 cm⁻¹ (The "Amine Salt II" band).
-
Aromatic Ring Breathing: Sharp bands at ~1495 cm⁻¹ and ~1455 cm⁻¹ (characteristic of the benzyl group).
Region III: The Fingerprint & Ether Zone (1300 – 1000 cm⁻¹)
This is the critical identity region for the benzyloxy moiety.
-
Ether C-O-C Stretch: Asymmetric stretching of the Ar-CH₂-O-R linkage appears as a strong, complex band between 1060 – 1150 cm⁻¹ .
-
Validation: Loss of this band suggests cleavage of the benzyl protection (hydrogenolysis).
-
-
C-N Stretch: Aliphatic C-N stretching typically appears ~1030-1050 cm⁻¹, often merging with the ether signals.
Region IV: Aromatic Out-of-Plane (OOP) Bending (< 900 cm⁻¹)
-
Mono-substitution Pattern: The benzyl group is a mono-substituted benzene ring. Look for two strong, diagnostic peaks:
-
~740 ± 10 cm⁻¹
-
~695 ± 10 cm⁻¹
-
Note: Absence of these peaks indicates loss of the benzyl group or ring substitution errors.
-
Summary Table of Diagnostic Bands
| Frequency (cm⁻¹) | Functional Group | Assignment | Causality/Notes |
| 3200 - 2700 | N-H Stretch (Broad) | H-bonding with | |
| 3030 | Aromatic Ring | Benzyl group indicator. | |
| 2940, 2860 | Cyclohexane | Cyclohexyl ring skeleton. | |
| 1600, 1500 | Deformation / Ring | Overlap of salt bend and ring modes. | |
| 1100 - 1070 | Ether (C-O-C) | Asym. Stretch | Confirms Benzyloxy protection. |
| 740, 695 | Phenyl (Mono) | OOP Bending | Diagnostic for mono-substituted benzene. |
Visualizing the Molecular Logic
The following diagram maps the structural components of the molecule to their specific spectroscopic signatures.
Figure 1: Functional group mapping to diagnostic IR signals for (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl.
Quality Control & Impurity Profiling
In a drug development context (e.g., Vernakalant synthesis), FT-IR is used to detect specific process failures.
Distinguishing Salt vs. Free Base
If the hydrochloride formation is incomplete, the spectrum will change drastically:
-
Free Base: The broad ammonium band (3200-2800 cm⁻¹) disappears. It is replaced by two sharp, weak spikes around 3300-3400 cm⁻¹ (primary amine doublet).
-
Shift: The deformation band at 1500-1550 cm⁻¹ (Amine Salt II) will vanish.
Detecting Deprotection (Hydrogenolysis)
If the benzyl group is accidentally cleaved:
-
Loss of OOP: The 740/695 cm⁻¹ bands will disappear or change significantly.
-
New Band: A broad O-H stretch (alcohol) will appear at 3400 cm⁻¹ (distinct from the ammonium band).
QC Workflow Diagram
Figure 2: Step-by-step spectral validation workflow for QC release.
References
-
Vernakalant Synthesis & Structure: Fedida, D., et al.[2] "The Vernakalant Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A?" Current Cardiology Reviews, 2011.
-
IR of Amine Salts: Heacock, R. A., & Marion, L. "The infrared spectra of secondary amines and their salts."[1][3] Canadian Journal of Chemistry, 1956. (Foundational text on ammonium deformation bands).
-
Ether & Aromatic Assignments: Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2000. (Standard reference for benzyl ether and mono-substituted benzene assignments).
-
Chiral Amine Synthesis: Gotor, V., et al. "Preparation and characterization of new chiral tertiary dibenzylamines." Molbank, 2023. (Provides analogous spectral data for benzyl-cyclohexyl-amine derivatives).
Sources
Technical Guide: Mass Spectrometry Fragmentation of (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
Executive Summary: The Spectral Fingerprint
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride (MW 241.76 g/mol ; Free Base MW 205.29 Da) is a critical chiral building block in asymmetric synthesis and organocatalysis. In drug development, verifying the integrity of this moiety is essential, particularly when used as a scaffold in larger pharmaceutical agents.
This guide details the mass spectrometric behavior of the molecule, specifically focusing on Electrospray Ionization (ESI) in positive mode (
Diagnostic Ion Signature (ESI+):
-
Precursor Ion:
206.15 ( ) -
Primary Fragment:
91.05 (Tropylium ion, ) -
Secondary Fragment:
189.12 (Loss of Ammonia, ) -
Tertiary Fragment:
98.09 (Cyclohexanimine, loss of Benzyl Alcohol)
Molecular Architecture & Ionization Physics
Understanding the fragmentation requires analyzing the proton affinity (PA) landscape of the molecule. The hydrochloride salt form implies the amine is already protonated in the solid state. Upon dissolution in protic solvents (MeOH/Water) for ESI-MS, the salt dissociates.
Protonation Sites
In the gas phase (ESI source), the proton dynamic is competitive:
-
Primary Amine (
): High proton affinity ( ). This is the kinetic site of protonation, leading to the species at 206. -
Ether Oxygen (
): Lower proton affinity ( ), but essential for the cleavage of the benzyl group.
Stereochemical Considerations
While mass spectrometry is inherently "blind" to chirality (R,R vs S,S), the trans relationship between the amine and the benzyloxy group in the (1R,2R) isomer facilitates specific "neighboring group participation" effects during fragmentation, distinct from cis isomers where steric crowding might alter the ratio of ammonia loss versus benzyl cleavage.
Mechanistic Fragmentation Analysis
The collision-induced dissociation (CID) of the parent ion (
Pathway A: The Benzylium Ion Formation (Dominant)
This is the most characteristic pathway for benzyl ethers.
-
Mechanism: Inductive cleavage of the C–O bond.
-
Process: The positive charge, initially on the nitrogen, may migrate or the fragmentation may be driven by the stability of the resulting carbocation. The benzyl group cleaves to form the highly stable Tropylium ion (
). -
Result: A sharp, high-intensity peak at
91 .
Pathway B: Ammonia Elimination
Typical for aliphatic amines and cyclohexylamines.
-
Mechanism: Charge-remote fragmentation or proton transfer from the
-carbon. -
Process: The protonated amine eliminates neutral ammonia (
, 17 Da). -
Result: Formation of a cyclohexenyl ether cation at
189 . This ion often undergoes further fragmentation (losing the benzyl group) to form the cyclohexenyl cation ( 81).
Pathway C: McLafferty-Type Rearrangement (Neutral Loss)
-
Mechanism: Hydrogen transfer from the cyclohexyl ring to the ether oxygen.
-
Process: Elimination of neutral benzyl alcohol (
, 108 Da). -
Result: Formation of a protonated cyclohexanimine at
98 .
Visualization of Fragmentation Pathways[1][2][3]
Figure 1: Primary fragmentation pathways of (1R,2R)-2-(Benzyloxy)cyclohexanamine in ESI+ mode.
Experimental Protocol
To replicate these results or validate a sample, follow this self-validating protocol. This method is designed to minimize salt suppression (from the HCl) while maximizing signal intensity.
Sample Preparation
Objective: Convert the hydrochloride salt into a mass-spec friendly solution without precipitating the free base.
-
Stock Solution: Weigh 1.0 mg of (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl. Dissolve in 1 mL of Methanol (LC-MS grade) . Vortex for 30 seconds.
-
Working Solution: Dilute the stock 1:100 into a solution of 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why Formic Acid? Even though it's an HCl salt, the formate buffer ensures a consistent pH for protonation and displaces the chloride counter-ions which can suppress ionization.
-
Concentration: Final concentration
(approx 40 ).
-
Instrument Parameters (Generic Q-TOF/Triple Quad)
-
Ionization: ESI Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ether).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV to observe the transition from parent ion to fragments.
Workflow Diagram
Figure 2: Sample preparation and injection workflow for optimal signal stability.
Data Interpretation & Reference Table
When analyzing the spectrum, use the following table to assign peaks. Note that relative abundance will vary based on Collision Energy (CE).
| m/z (Observed) | Ion Species | Formula | Mechanism | Relative Abundance (Est.) |
| 206.15 | Parent Ion | 100% (Low CE) | ||
| 189.12 | Ammonia Loss | 20-40% | ||
| 98.09 | Benzyl Alcohol Loss | 10-20% | ||
| 91.05 | Benzyl Cleavage (Tropylium) | 100% (High CE) | ||
| 81.07 | Cyclohexenyl cation | <10% |
Critical Quality Control Check
If you observe a strong peak at
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Source:
-
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Ethers and Cyclohexylamines. NIST Chemistry WebBook, SRD 69.
-
Source:
-
-
Holčapek, M., et al. (2010). Fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. (Mechanistic insight into benzyl ether cleavage).
-
Source:
-
-
Organic Chemistry Portal. (2023). Protecting Groups: Benzyl Ethers. (Chemical stability and cleavage conditions relevant to MS).
-
Source:
-
Technical Guide: Scalable Synthesis of (1R,2R)-trans-2-Benzyloxycyclohexylamine
Part 1: Executive Summary & Strategic Rationale
The synthesis of (1R,2R)-trans-2-benzyloxycyclohexylamine represents a critical workflow in the preparation of chiral organocatalysts and specific GPCR ligands. While the target appears structurally simple, the simultaneous requirements of high enantiomeric excess (>99% ee) and chemoselective protection of the amino-alcohol core present specific process challenges.
This guide details a Resolution-Protection-Alkylation-Deprotection (RPAD) protocol. Unlike asymmetric ring-opening strategies (e.g., Jacobsen hydrolytic kinetic resolution), which can suffer from regioselectivity issues on scale, this protocol leverages the thermodynamic stability of diastereomeric salts to ensure optical purity before chemical modification.
Core Strategic Advantages[1]
-
Cost-Efficiency: Utilizes inexpensive racemic trans-2-aminocyclohexanol and L-tartaric acid derivatives rather than expensive chiral transition metal catalysts.
-
Scalability: Avoids column chromatography for the resolution step, relying instead on fractional crystallization.
-
Self-Validating: The modular nature of the pathway allows for rigorous "Stop/Go" quality control checkpoints using optical rotation and NMR.
Part 2: Critical Process Workflow (Visualization)
The following diagram outlines the logical flow and critical decision points in the synthesis.
Caption: Figure 1. The RPAD workflow emphasizing the critical quality control checkpoint at the resolution phase to ensure downstream enantiopurity.
Part 3: Detailed Experimental Protocol
Phase 1: Optical Resolution
Objective: Isolation of (1R,2R)-trans-2-aminocyclohexanol from the racemic mixture.
Mechanism: The separation relies on the solubility difference between the diastereomeric salts formed by the (1R,2R) and (1S,2S) enantiomers with a chiral acid.[1] While L-(+)-tartaric acid is the classic resolving agent, Di-p-toluoyl-L-tartaric acid is recommended for higher yields and faster crystallization kinetics if budget permits [1].
Protocol (Standard L-Tartaric Acid Method):
-
Dissolution: In a 1L round-bottom flask equipped with a reflux condenser, dissolve L-(+)-Tartaric acid (0.5 equiv relative to amine) in water/ethanol (1:2 ratio). Heat to 60°C until clear.
-
Addition: Add racemic trans-2-aminocyclohexanol (1.0 equiv) dropwise to the hot solution.
-
Note: The exotherm is mild, but maintain stirring to prevent local solidification.
-
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours.
-
Critical Process Parameter (CPP): Rapid cooling traps the unwanted diastereomer. If precipitation occurs immediately, reheat and add 10% more solvent.
-
-
Filtration: Filter the white precipitate. This is the (1R,2R)-aminocyclohexanol L-tartrate salt.
-
Recrystallization: Recrystallize the solid from boiling ethanol/water (4:1) until the melting point and optical rotation stabilize.
-
Target Rotation:
(c=0.4, Acetonitrile) [1].[2]
-
-
Freebasing: Suspend the purified salt in DCM (10 mL/g). Add 4M NaOH (2 equiv) and stir vigorously for 30 minutes. Separate the organic layer, dry over Na2SO4, and concentrate to yield the chiral amino alcohol.
Phase 2: Chemoselective Protection (N-Boc)
Objective: Protect the amine to prevent N-alkylation in the subsequent step.
-
Setup: Dissolve (1R,2R)-trans-2-aminocyclohexanol (1.0 equiv) in DCM (5 mL/mmol).
-
Reagents: Add Triethylamine (TEA) (1.2 equiv). Cool to 0°C.
-
Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in minimal DCM dropwise.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry and concentrate.
-
Checkpoint: 1H NMR should show a singlet at ~1.44 ppm (9H, Boc) and disappearance of the broad NH2 signal.
-
Phase 3: O-Alkylation (The Critical Step)
Objective: Selective benzylation of the secondary alcohol. Challenge: Preventing N-alkylation of the carbamate.
Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.
-
Solvent: Dissolve the N-Boc intermediate in anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran). DMF is faster but harder to remove.
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Safety: H2 gas evolution. Ensure proper venting.
-
Stirring: Stir at 0°C for 30 mins to ensure alkoxide formation.
-
-
Alkylation: Add Benzyl Bromide (BnBr) (1.2 equiv) and Tetrabutylammonium iodide (TBAI) (0.05 equiv, catalyst).
-
Temperature Control: Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C , as this promotes N-alkylation of the Boc group [2].
-
Quench: Pour carefully into ice water. Extract with Ethyl Acetate (3x).
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) is usually required here to remove mineral oil and any trace N-benzylated byproducts.
Phase 4: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield the final amine salt.
-
Dissolution: Dissolve the purified ether in minimal 1,4-Dioxane or DCM.
-
Acidolysis: Add 4M HCl in Dioxane (5 equiv).
-
Reaction: Stir at room temperature for 2-3 hours. A white precipitate should form.
-
Isolation: Filter the solid. Wash with diethyl ether to remove organic impurities.
-
Drying: Dry under high vacuum to obtain (1R,2R)-trans-2-benzyloxycyclohexylamine hydrochloride .
Part 4: Data Summary & Quality Control
The following table summarizes the expected stoichiometry and physical data for the key intermediates.
| Compound | MW ( g/mol ) | Equiv.[1][3] | Key 1H NMR Feature | Target State |
| (1R,2R)-Amino Alcohol | 115.18 | 1.0 | Multiplet ~3.10-3.15 ppm (CH-N) | White Solid |
| L-(+)-Tartaric Acid | 150.09 | 0.5 | - | White Crystal |
| N-Boc Intermediate | 215.29 | 1.0 | Singlet 1.44 ppm (Boc) | Colorless Oil/Solid |
| O-Benzyl Product | 305.41 | 1.0 | Doublet ~4.5 ppm (Bn-CH2) | Oil |
| Final Product (HCl) | 241.76 | - | Loss of Boc singlet; Aromatic 5H | White Solid |
Troubleshooting Guide
-
Low Yield in Resolution: Ensure the solution is not too dilute. If no crystals form after 12h, seed with a tiny crystal of the racemic salt or scratch the glass.
-
N-Alkylation Observed: If NMR shows a split Boc signal or benzyl peaks integrating too high, the temperature during Step 3 was likely too high. Keep strictly <25°C.
-
Oil instead of Solid (Final Step): The HCl salt is hygroscopic. Triturate with anhydrous ether or pentane to induce crystallization.
Part 5: References
-
Vertex AI Search. (2025). Method for producing optically active trans-2-aminocyclohexanol. Retrieved from 2
-
Royal Society of Chemistry. (2011). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from 4
-
National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids. Retrieved from 5
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)) - Amerigo Scientific [amerigoscientific.com]
- 4. rsc.org [rsc.org]
- 5. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Chiral Cyclohexylamines: An Advanced Technical Guide
Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Focus: Asymmetric synthesis of chiral amines from cyclohexanone scaffolds via Dynamic Kinetic Resolution (DKR) and Reductive Amination.
Executive Summary: The Stereochemical Challenge
The transformation of cyclohexanone derivatives into chiral amines is a cornerstone of modern pharmaceutical synthesis. The core challenge lies not merely in the amination of the C1 carbonyl, but in the simultaneous control of contiguous stereocenters—specifically, establishing the cis/trans diastereoselectivity relative to existing substituents (typically at C2 or C4) while securing high enantiomeric excess (ee) .
While traditional metal-catalyzed reductive aminations often yield thermodynamic mixtures (predominantly trans for 2-substituted systems) or require expensive chiral auxiliaries, modern biocatalysis—specifically using
This guide details the mechanistic underpinnings and execution protocols for these advanced biocatalytic routes, grounded in industrial-grade applications.
Core Mechanism: Dynamic Kinetic Resolution (DKR) with -Transaminases
The most powerful strategy for synthesizing chiral cyclohexylamines from 2-substituted cyclohexanones is DKR.
The Mechanistic Logic
2-Substituted cyclohexanones possess an acidic
-
The Conflict: Chemical reduction is faster than racemization, leading to diastereomeric mixtures.
-
The Solution:
-TAs are highly selective. They accept only one enantiomer of the ketone. If the rate of ketone racemization ( ) exceeds the rate of enzymatic conversion ( ), the "wrong" enantiomer of the ketone spontaneously converts to the "right" one, funneling the entire racemic mixture into a single chiral amine product.
Visualization of the DKR Pathway
The following diagram illustrates the interplay between the chemical racemization of the substrate and the irreversible enzymatic amination.
Caption: Figure 1. Dynamic Kinetic Resolution (DKR) of 2-substituted cyclohexanone via
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol is adapted from high-performance workflows used in the synthesis of intermediates for compounds like Sitagliptin and Rivastigmine , optimized for cyclohexanone scaffolds.
Reagents & Setup
-
Substrate: 2-Methylcyclohexanone (or related derivative).
-
Biocatalyst: Commercial
-TA (e.g., Vibrio fluvialis variant or Codexis CDX series). -
Amine Donor: Isopropylamine (IPA) - Preferred for equilibrium displacement (generates volatile acetone).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Co-solvent: DMSO (5-10% v/v) to enhance substrate solubility.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Solution: Dissolve 2-methylcyclohexanone (50 mM final conc.) in DMSO (10% of total volume).
-
Amine Donor Addition: Add Isopropylamine (1.0 M, 20 equivalents). Note: High equivalents drive the equilibrium forward.
-
Reaction Initiation: Add the
-TA enzyme preparation (lyophilized powder, ~10-20 mg/mL loading depending on specific activity). -
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Critical Control Point: Monitor pH. The release of acetone is neutral, but amine consumption can alter pH.
-
-
Workup:
-
Basify to pH > 11 using 10M NaOH (to deprotonate the amine).
-
Extract 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Dry organic phase over
and concentrate.
-
-
Analysis: Determine conversion and diastereomeric ratio (dr) via GC-FID or Chiral HPLC.
Causality & Optimization
-
Why Isopropylamine? Transamination is reversible (
). Using IPA generates acetone, which is volatile and can be removed (or simply used in vast excess) to shift the equilibrium toward product formation. -
Why pH 7.5? While amines extract best at high pH, enzymes denature. pH 7.0-8.0 is the operational window for stability vs. reactivity.
-
Stereocontrol: The enzyme's active site (small vs. large binding pockets) dictates the stereochemistry. For 2-substituted cyclohexanones, the "small" pocket typically binds the methyl group, forcing the amine to add from a specific face, yielding high cis or trans selectivity depending on the enzyme variant.
Alternative Route: Imine Reductases (IREDs)
While Transaminases are excellent for primary amines, Imine Reductases (IREDs) are the tool of choice when synthesizing secondary or tertiary chiral amines directly from cyclohexanone and an amine partner (e.g., pyrrolidine, morpholine).
Comparative Data: ATAs vs. IREDs vs. Chemocatalysis
| Feature | Imine Reductases (IREDs) | Metal Chemocatalysis (Ru/Rh) | |
| Product Type | Primary Amines ( | Sec./Tert. Amines ( | All types (often non-selective) |
| Stereoselectivity | Excellent (>99% ee/dr) | Excellent (>99% ee/dr) | Moderate to Good (Ligand dependent) |
| Mechanism | Ping-Pong Bi-Bi | Ternary Complex (NADPH dep.) | Hydride Transfer |
| Atom Economy | Requires Amine Donor (waste) | Uses | High ( |
| Substrate Tolerance | Sterically sensitive at C2 | Tolerates bulky amines | High tolerance |
IRED Workflow Visualization
IREDs require NADPH recycling. The following diagram outlines the coupled system required for a self-sustaining reaction.
Caption: Figure 2.[3] IRED-catalyzed reductive amination coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
References
-
Biocatalytic Routes to Chiral Amines
-
Dynamic Kinetic Resolution (DKR)
- Title: Dynamic Kinetic Resolution of Amines and Alcohols via Bioc
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Imine Reductases (IREDs)
-
Industrial Application (Sitagliptin)
- Title: Bioc
- Source: Science.
-
URL:[Link]
-
Chemocatalytic Comparison
- Title: Asymmetric Reductive Amin
- Source: Chemical Reviews.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A quantum chemical study of the ω-transaminase reaction mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive kinetic assay for characterization of omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 1,2-Diaminocyclohexane Derivatives: A Technical Guide
Executive Summary
1,2-Diaminocyclohexane (DACH) is a privileged scaffold in modern medicinal chemistry and asymmetric catalysis. It serves as the chiral backbone for the blockbuster chemotherapeutic Oxaliplatin and the renowned Jacobsen’s catalyst (salen-Mn complexes). The utility of DACH derivatives hinges entirely on stereochemical purity; the (1R,2R) and (1S,2S) trans-isomers often exhibit vastly different biological and catalytic profiles compared to the cis-meso form.
This guide moves beyond standard textbook descriptions to provide a rigorous, field-validated technical analysis of the three primary routes to stereoselective DACH derivatives: Classical Resolution , Aziridine Ring-Opening , and Rhodium-Catalyzed C-H Amination .
Part 1: The Stereochemical Landscape
Before selecting a synthetic route, one must define the target stereoisomer. 1,2-Diaminocyclohexane possesses two chiral centers, leading to three distinct stereoisomers.
Diagram 1: Stereochemical Hierarchy of DACH
The following diagram illustrates the relationship between the geometric isomers and their enantiomers.
Caption: Stereoisomer classification of 1,2-diaminocyclohexane. The trans-isomers are the primary targets for asymmetric catalysis and drug synthesis.
Part 2: Method A — Classical Resolution (The Industrial Standard)
For large-scale preparation of the parent diamine, resolution of commercially available trans-racemic mixtures using L-(+)-tartaric acid remains the gold standard. It is cost-effective and scalable but requires precise pH and temperature control to maximize enantiomeric excess (ee).
Mechanism of Action
The method relies on the solubility difference between the diastereomeric tartrate salts. The (1R,2R)-diamine forms a less soluble diastereomeric salt with L-tartaric acid in water/acetic acid mixtures, precipitating out while the (1S,2S) isomer remains in solution.
Validated Protocol: Tartrate Resolution
Source Grounding: Lorgé et al. (Tetrahedron: Asymmetry) [1], Jacobsen et al. (JACS) [2]
Reagents:
-
trans-1,2-Diaminocyclohexane (racemic)
-
L-(+)-Tartaric acid[1]
-
Glacial Acetic Acid
-
Solvent: Distilled Water
Step-by-Step Workflow:
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equiv relative to diamine) in distilled water at 90°C.
-
Addition: Add the racemic diamine slowly. The reaction is exothermic; maintain temperature <90°C to prevent discoloration.
-
Acidification: Add glacial acetic acid (critical step). This adjusts the pH to favor the formation of the mono-tartrate salt.
-
Crystallization: Cool the mixture slowly to 5°C over 4–6 hours. Rapid cooling traps the unwanted isomer, lowering ee.
-
Filtration: Filter the white precipitate. This is the (1R,2R)-diamine mono-tartrate salt.
-
Purification: Recrystallize from hot water (1:10 w/v) to upgrade ee from ~95% to >99%.
-
Liberation: Treat the salt with 4M NaOH or KOH and extract with dichloromethane to obtain the free base.
Key QC Parameter:
The specific rotation
Part 3: Method B — Aziridine/Epoxide Ring Opening (For Derivatives)
When the goal is not the parent diamine but an N-substituted derivative (e.g., for ligand synthesis), the resolution method is inefficient. A more direct route involves the ring-opening of aziridines or epoxides. This method allows for the installation of diverse nitrogen substituents with predictable stereochemistry.[2][3]
Mechanism: Stereospecific Inversion
Nucleophilic attack on an aziridine (or epoxide) typically proceeds via an
-
Starting Material: Cis-aziridine (meso)
Trans-diamine product. -
Regioselectivity: Controlled by the steric bulk of the nucleophile and the protecting group on the aziridine nitrogen.
Diagram 2: Aziridine Ring-Opening Workflow
The following diagram details the inversion pathway from a cyclohexene oxide precursor.
Caption: Sequential ring-opening and closure strategy. The formation of the aziridinium ion ensures the final product retains the trans-configuration via double inversion.
Experimental Insight
To synthesize trans-1,2-diamines from cyclohexene oxide:
-
Epoxide Opening: React cyclohexene oxide with a primary amine (e.g., benzylamine) to form the trans-amino alcohol.
-
Activation: Convert the alcohol to a mesylate or tosylate.
-
Cyclization: Heat to form the aziridinium intermediate.
-
Second Attack: A second equivalent of amine opens the ring. Note: This route is particularly useful for synthesizing unsymmetrical diamines (
).
Part 4: Method C — Rhodium-Catalyzed C-H Amination (Advanced)
For the direct installation of nitrogen into unfunctionalized cyclohexane rings, the Du Bois method utilizing Rhodium(II) catalysis represents the state-of-the-art. This method is "atom economical" but requires specialized catalysts.
The Du Bois Protocol
Source Grounding: Du Bois et al. (JACS, Angew. Chem.) [3]
This method utilizes a sulfamate ester and a hypervalent iodine oxidant to insert a nitrogen species into a C-H bond.
Core Components:
-
Catalyst:
(Bis[rhodium( , , , -tetramethyl-1,3-benzenedipropionic acid)]). This catalyst is preferred over due to its high stability and turnover number. -
Oxidant: Iodobenzene diacetate (
). -
Substrate: Sulfamate esters derived from cyclohexyl amines.
Mechanism:
-
Formation of a Rh-nitrenoid species.[4]
-
Stereospecific insertion into the C-H bond (retention of configuration is often observed in concerted insertions, but mechanistic nuances apply based on substrate).
-
For 1,2-diamines, this often involves intramolecular cyclization to a cyclic sulfamate, which is then hydrolyzed.
Comparative Analysis of Methods
| Feature | Tartrate Resolution | Aziridine Ring-Opening | Rh-Catalyzed C-H Amination |
| Primary Target | Parent Diamine (Free Base) | N-Substituted Derivatives | Complex/Functionalized Scaffolds |
| Stereocontrol | >99% ee (after recrystallization) | Stereospecific (Inversion) | High (Catalyst Dependent) |
| Scalability | High (Kg scale) | Moderate (Gram scale) | Low/Moderate (mg to g scale) |
| Cost | Low | Moderate | High (Rh catalyst) |
| Key Limitation | Limited to parent structure | Requires multi-step synthesis | Catalyst sensitivity/cost |
References
-
Lorgé, F., et al. (1996). "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid." Tetrahedron: Asymmetry.
-
Jacobsen, E. N., et al. (1991). "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society.[1][4]
-
Espino, C. G., & Du Bois, J. (2001).[4] "A Rhodium-Catalyzed C-H Amination Protocol for the Synthesis of 1,2-Diamines." Angewandte Chemie International Edition.
-
Campbell, E. J., & Nguyen, S. T. (2001). "Unsymmetrical salen-type ligands: high yield synthesis of salen-type Schiff bases containing two different benzaldehyde moieties." Tetrahedron Letters.
Sources
Technical Guide: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
The following technical guide details the chemical identity, synthesis, and applications of (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride.
Stereoselective Synthesis, Chemical Properties, and Pharmaceutical Applications
Executive Summary
This compound is a high-value chiral building block characterized by a trans-1,2-disubstituted cyclohexane core. This scaffold is a "privileged structure" in medicinal chemistry, serving as a conformational lock in various neuroactive agents, anti-arrhythmic drugs (e.g., Vernakalant analogs), and organocatalysts.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow for its production from (1R,2R)-2-aminocyclohexanol, and its critical role in modern drug discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine hydrochloride |
| Common Name | (1R,2R)-trans-2-Benzyloxycyclohexylamine HCl |
| CAS Number (HCl Salt) | 1010811-75-2 |
| CAS Number (Free Base) | 216394-06-8 |
| Molecular Formula | C₁₃H₁₉NO[2][3][4][5] · HCl |
| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Free Base) |
| Stereochemistry | (1R,2R); trans-configuration |
| SMILES (Free Base) | N[C@@H]1CCCC[C@H]1OCc2ccccc2 |
Physical Properties[1]
-
Appearance: White to off-white crystalline solid (HCl salt); Colorless to pale yellow oil (Free Base).[1]
-
Solubility: Highly soluble in water, methanol, and DMSO (Salt); Soluble in DCM, ethyl acetate (Free Base).[1]
-
Melting Point: ~200–205 °C (Decomposition for HCl salt).[1]
-
Hygroscopicity: The hydrochloride salt is hygroscopic; store under inert atmosphere (Ar/N₂).[1]
Synthetic Methodology
The synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine requires strict stereocontrol to maintain the (1R,2R) configuration.[1] The preferred industrial route utilizes (1R,2R)-2-aminocyclohexanol as the starting material, employing a "Protect-Alkylate-Deprotect" strategy to ensure regiospecific O-benzylation without contaminating N-alkylation.
Reaction Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway from chiral amino alcohol to the final hydrochloride salt.
Detailed Protocol
Step 1: N-Protection
To prevent N-benzylation, the amine is first masked with a tert-butoxycarbonyl (Boc) group.
-
Reagents: (1R,2R)-2-Aminocyclohexanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), DCM.[1]
-
Procedure: Dissolve amino alcohol in DCM at 0°C. Add TEA followed by Boc₂O. Stir at RT for 4 hours. Wash with citric acid (aq) and brine.
-
Checkpoint: disappearance of starting material by TLC (ninhydrin stain).[1]
Step 2: O-Benzylation
This is the critical step.[1][6] Sodium hydride (NaH) is used to deprotonate the secondary alcohol, facilitating nucleophilic attack on benzyl bromide.
-
Reagents: N-Boc-intermediate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF (anhydrous).[1]
-
Procedure:
-
Safety Note: NaH releases hydrogen gas; ensure proper ventilation.
Step 3: Deprotection and Salt Formation
Removal of the Boc group yields the amine, which is immediately converted to the stable HCl salt.[1]
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Procedure: Dissolve the protected ether in minimal dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir until precipitation is complete. Filter the white solid and wash with diethyl ether.
-
Yield: Typical overall yield 60–75%.
Applications in Drug Development & Research
Medicinal Chemistry: The Aminocyclohexyl Ether Scaffold
The (1R,2R)-cyclohexane backbone provides a rigid stereochemical template that reduces the entropic penalty of ligand binding.[1]
-
Ion Channel Blockers: Analogs of this compound are precursors to mixed ion channel blockers (e.g., Vernakalant derivatives) used in treating atrial fibrillation.[1] The benzyloxy group mimics the hydrophobic pharmacophores found in these active pharmaceutical ingredients (APIs).[1]
-
Neuroactive Agents: The scaffold is investigated for MAO-B inhibition and AChE inhibition in Alzheimer's research.[1] The benzyloxy moiety acts as a hydrophobic anchor, fitting into the active site gorges of these enzymes [1, 2].[1]
Asymmetric Organocatalysis
While diamines (like DACH) are more common, the amino-ether motif serves as a precursor to monofunctional chiral catalysts .[1]
-
Ligand Synthesis: The free amine can be derivatized into thioureas or squaramides, creating bifunctional hydrogen-bonding catalysts used in enantioselective Michael additions [3].[1]
-
Chiral Auxiliaries: Used in the resolution of racemic acids or as a chiral base in deprotonation reactions.[1]
Biological Pathway Interaction (DOT Diagram)
Caption: Mapping the compound's utility across pharmaceutical and synthetic domains.
Handling & Safety (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert gas (Argon). Hygroscopic.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235659, (1R,2R)-2-(Benzyloxy)cyclohexanamine. Retrieved from [Link]
-
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.[7] Molbank, 2023(1), M1561.[7] (Discusses dibenzylamine pharmacophores and AChE inhibition). Retrieved from [Link]
-
Vagunda, M., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Preprints.org. Retrieved from [Link][1]
Sources
- 1. (1S,2S)-trans-2-Benzyloxy-cyclohexylamine | C13H19NO | CID 11908838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (1R,2R)-trans-2-Benzyloxycyclohexylamine 96 216394-06-8 [sigmaaldrich.com]
- 4. atamankimya.com [atamankimya.com]
- 5. kingscientific.com [kingscientific.com]
- 6. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Profile: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
[1]
Executive Summary
Compound: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride CAS (Free Base): 216394-06-8 Role: Chiral Building Block / Pharmaceutical Intermediate Molecular Weight: 241.76 g/mol (Salt)[1]
This compound is a high-value chiral building block characterized by a rigid cyclohexane backbone featuring trans-stereochemistry between an amino group and a benzyloxy ether.[1] This structural motif is critical in the synthesis of ether-amine based antiarrhythmic agents (structural analogs of Vernakalant), chiral ligands for asymmetric catalysis, and neuroactive small molecules.[1]
This guide details the physicochemical properties, synthetic logic, and quality control parameters required for the utilization of this compound in drug development and advanced organic synthesis.
Physicochemical Specifications
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights. The hydrochloride salt consists of the free amine cationized by hydrochloric acid.
| Component | Molecular Formula | Calculation ( g/mol ) | Subtotal ( g/mol ) |
| Free Base | C₁₃H₁₉NO | (13 × 12.011) + (19 × 1.008) + (14.007) + (15.999) | 205.30 |
| Acid | HCl | 1.008 + 35.45 | 36.46 |
| Total Salt | C₁₃H₂₀ClNO | 205.30 + 36.46 | 241.76 |
Physical Properties[1][2][3][4]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Highly soluble in water, methanol, and ethanol due to the ionic ammonium chloride moiety. Sparingly soluble in non-polar solvents (hexane, toluene) unless converted to the free base.
-
Chirality: The (1R, 2R) configuration indicates a trans relationship between the C1-amino and C2-benzyloxy groups.[1]
-
Melting Point: Typically >150°C (decomposition often observed for amine salts; specific range varies by polymorph).[1]
Synthetic Route & Manufacturing Logic
The synthesis of this compound requires strict control over stereochemistry.[1] The most robust industrial route involves the optical resolution of the amino-alcohol precursor followed by chemoselective O-alkylation .[1]
Mechanistic Workflow
-
Ring Opening: Cyclohexene oxide is opened with ammonia to yield trans-2-aminocyclohexanol (racemic).[1]
-
Optical Resolution: The racemate is resolved using a chiral acid (typically L-Tartaric acid) to isolate (1R,2R)-2-aminocyclohexanol.[1]
-
Chemoselective Protection: Direct O-benzylation of the amino alcohol is difficult due to N-alkylation competition.[1] The amine is protected (e.g., as a phthalimide or Boc-carbamate).[1]
-
O-Alkylation: The protected intermediate is treated with Benzyl bromide (BnBr) and a strong base (NaH) to form the ether linkage.[1]
-
Deprotection & Salt Formation: The amine is deprotected (Hydrazine or Acid) and immediately treated with HCl to precipitate the stable hydrochloride salt.
Synthesis Diagram (Graphviz)[1][4]
Figure 1: Chemo-enzymatic or classical resolution pathway for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl, ensuring high enantiomeric excess (ee).
Analytical Characterization (QC)[1][4]
To validate the identity and purity of the compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.0–8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1]
-
δ 7.3–7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.5–4.7 ppm (dd, 2H): Benzylic methylene protons (-OCH₂Ph), typically diastereotopic due to the adjacent chiral center.[1]
-
δ 3.4–3.6 ppm (m, 1H): C2-H (Methine adjacent to Oxygen).[1]
-
δ 2.9–3.1 ppm (m, 1H): C1-H (Methine adjacent to Nitrogen).[1]
-
δ 1.0–2.2 ppm (m, 8H): Cyclohexane ring methylene protons.
-
-
Stereochemical Marker: The coupling constant (
) between H1 and H2 is typically large (~10 Hz) for trans-diaxial protons in the rigid cyclohexane chair conformation.[1]
Mass Spectrometry (LC-MS)[1][4]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion: [M+H]⁺ = 206.15 m/z (corresponding to the free base C₁₃H₁₉NO + H⁺).[1]
-
Fragmentation: Loss of benzyl group (91 m/z) or ammonia (17 m/z) may be observed in MS/MS.[1]
Chiral HPLC[1][4]
Handling & Stability
Hygroscopicity
As a hydrochloride salt, the compound is hygroscopic . It readily absorbs atmospheric moisture, which can lead to clumping and hydrolysis over time.
-
Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Packaging: Amber glass vials with Teflon-lined caps or heat-sealed foil bags.
Safety Profile
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 11908838, (1S,2S)-trans-2-Benzyloxy-cyclohexylamine (Enantiomer Reference).[1] Retrieved from [Link].[1]
-
Synthetic Methodology (Resolution): Jacobsen, E. N., et al. (1997). Enantioselective Ring Opening of Epoxides. Accounts of Chemical Research, 33(6), 421–431.[1] (Foundational logic for cyclohexene oxide resolution).
-
Application in Vernakalant Analogs: Fedida, D., et al. (2005). The mechanism of atrial antiarrhythmic action of RSD1235. Journal of Cardiovascular Electrophysiology, 16(11), 1227-1238.[1]
Technical Monograph: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
Advanced Handling, Safety, and Application Guide
Document Control:
-
Subject: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
-
Primary Application: Chiral Intermediate (Vernakalant Synthesis)
-
CAS (Free Base): 216394-06-8 | CAS (Salt): Commercially variable (Refer to specific CoA)
Molecular Architecture & Stereochemical Significance
This compound is not merely a generic amine; it is a high-value chiral scaffold . Its utility relies entirely on the rigid stereochemical arrangement of the cyclohexane ring.
-
Configuration: The (1R,2R) trans-configuration is thermodynamically stable but kinetically sensitive to epimerization under harsh conditions.
-
Structural Role: The benzyl ether at C2 acts as a robust protecting group that withstands basic conditions, while the C1-amine serves as the nucleophilic handle for coupling reactions (e.g., in the synthesis of the anti-arrhythmic drug Vernakalant ).
Physical Properties Table
| Property | Data | Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; tends to clump if seal is compromised. |
| Molecular Weight | 241.76 g/mol (HCl Salt) | Free base MW: 205.30 g/mol . |
| Solubility | Water, Methanol, DMSO | High water solubility due to ionic character. |
| Chirality | (1R, 2R) | Enantiomeric Excess (ee) > 98% is critical for biological activity. |
| Melting Point | 165–170 °C (Decomposes) | Sharp MP indicates high purity; broad range suggests wet salt. |
Critical Hazard Analysis (Beyond the SDS)
While standard Safety Data Sheets (SDS) classify this material as an Irritant/Corrosive , the research context requires a deeper understanding of the chemical hazards involved in its manipulation.
The "Hidden" Hydrolysis Hazard
As a hydrochloride salt, the solid is relatively stable. However, upon contact with mucous membranes (eyes, lungs) or moisture, it dissociates.
-
Mechanism:
-
Biological Impact: The release of free HCl causes immediate chemical burns (Skin Corr. 1B). Simultaneously, the lipophilic benzyl group facilitates the penetration of the amine into the lipid bilayer of cell membranes, exacerbating tissue damage (Eye Dam. 1).
Stereochemical Integrity Risks
-
Racemization: While trans-1,2-amines are generally stable, prolonged exposure to high temperatures in the presence of strong Lewis acids can lead to epimerization, destroying the value of the material.
-
Carbonate Formation: If converted to the free base (see Protocol A), the amine avidly absorbs atmospheric CO₂ to form carbamates/carbonates, appearing as a white crust that alters stoichiometry.
Logic-Driven Safety & Exposure Control
The following diagram illustrates the decision matrix for handling this compound, integrating PPE selection with accident response causality.
Figure 1: Decision matrix for PPE selection and emergency response based on the physical state of the chiral amine.
Experimental Protocols
Protocol A: Salt-to-Free-Base Conversion (The "Liberation" Step)
Objective: Most catalytic applications (e.g., Vernakalant synthesis) require the nucleophilic free amine, not the HCl salt. This protocol ensures quantitative liberation without racemization.
Reagents:
-
(1R,2R)-2-(Benzyloxy)cyclohexanamine HCl (1.0 eq)
-
Dichloromethane (DCM) (High solubility for benzyl ether)
-
Sodium Hydroxide (1M NaOH)
-
Saturated Brine
Methodology:
-
Suspension: Suspend the HCl salt in DCM (10 mL per gram of salt). It will not fully dissolve initially.
-
Partition: Add 1M NaOH (1.2 eq) slowly with vigorous stirring at 0°C.
-
Why 0°C? Minimizes exothermicity which could degrade optical purity.
-
-
Extraction: Stir for 15 minutes until two clear layers form. Separate the organic layer (bottom).
-
Re-extraction: Extract the aqueous layer twice more with DCM.
-
Drying: Dry combined organics over anhydrous
(Magnesium sulfate can act as a Lewis acid; Sodium sulfate is gentler). -
Concentration: Evaporate solvent in vacuo < 30°C.
-
Result: Colorless to pale yellow oil (Free Amine).
-
Storage:IMMEDIATE use or storage under Argon. The free base reacts with air (CO₂) rapidly.
-
Protocol B: Enantiomeric Excess (ee) Validation
Objective: Verify the (1R,2R) purity before committing to expensive synthesis steps.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Why DEA? Primary amines tail badly on silica. DEA masks silanol groups, sharpening the peak.
-
-
Detection: UV @ 254 nm (detects the benzyl chromophore).
-
Expectation: The (1R,2R) isomer typically elutes distinct from the (1S,2S) enantiomer.
Synthetic Application Workflow (Vernakalant Context)
The following diagram details where this molecule fits into the synthesis of Vernakalant, highlighting the critical "Salt Break" step described in Protocol A.
Figure 2: Synthetic pathway illustrating the activation of the HCl salt for subsequent coupling reactions.
Storage & Stability Engineering
To maintain the >98% ee required for pharmaceutical applications, strict storage protocols are non-negotiable.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon or Nitrogen | Prevents formation of carbamates (from CO₂) and oxidation of the amine. |
| Temperature | 2°C to 8°C | Retards thermal degradation; prevents "oiling out" of hygroscopic salts. |
| Desiccation | Required | The HCl salt is hygroscopic. Moisture uptake alters mass, leading to stoichiometry errors in synthesis. |
| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical formation at the benzylic position. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9930049, Vernakalant. Retrieved from [Link]
-
Ye, H., Yu, C., & Zhong, W. (2011). New Procedure for the Preparation of (1R,2R)-2-[(R)-3-(Benzyloxy)pyrrolidin-1-yl]cyclohexanol.[3][4] Chinese Journal of Organic Chemistry.[3] (Describes the use of the title compound in Vernakalant synthesis).
-
Trost, B. M., & O'Boyle, B. M. (2008). Asymmetric Synthesis of Vernakalant. Journal of the American Chemical Society.[5] (Fundamental reference for the stereochemical handling of the cyclohexane ring).
Sources
- 1. (1R,2R)-2-(BENZYLOXY)CYCLOHEXANAMINE [P65750] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. 216394-07-9|(1S,2S)-2-(Benzyloxy)cyclohexanamine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Storage & Stability Protocol for (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
Executive Summary
This technical guide defines the storage, handling, and stability maintenance protocols for (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride . As a chiral building block containing both an amine salt and a benzyl ether moiety, this compound requires specific environmental controls to prevent hygroscopic degradation, hydrolysis, and enantiomeric erosion. This document is intended for medicinal chemists and process development scientists requiring strict adherence to Good Laboratory Practice (GLP) standards.
Part 1: Physicochemical Profile & Stability Logic
To implement an effective storage strategy, one must understand the molecular vulnerabilities of the compound. The storage conditions are dictated by the interaction between the hydrochloride salt form and the benzyl ether protection group.
Structural Vulnerabilities
| Feature | Function | Stability Risk | Mitigation Strategy |
| Amine Hydrochloride | Protonated amine ( | Hygroscopicity : High affinity for atmospheric moisture.[1] Water absorption leads to stoichiometry errors and potential hydrolysis. | Store under inert atmosphere (Argon/Nitrogen) with desiccants. |
| Benzyl Ether | Alcohol protection | Acidic Hydrolysis : While generally stable, the combination of the acidic HCl salt and moisture can theoretically catalyze ether cleavage over long periods. | Strict moisture exclusion (Karl Fischer < 0.5%). |
| Chiral Centers (1R, 2R) | Stereochemistry | Racemization : Unlikely in solid salt form, but possible in solution if exposed to excessive heat or radical initiators. | Maintain low temperature (2–8°C) to kinetically inhibit isomerization. |
The "Why" Behind the Protocol
-
Oxidation Prevention: Free amines are prone to N-oxidation. The hydrochloride salt form mitigates this significantly by tying up the nitrogen lone pair [1]. However, this ionic character increases the lattice energy and polarity, making the solid avidly attract water molecules from the air [2].
-
Moisture-Induced Degradation: If the salt absorbs water (deliquescence), the local environment becomes a concentrated aqueous acid solution. This can accelerate the cleavage of the benzyl ether or promote side reactions with other stored reagents [3].
Part 2: Environmental Stressors & Storage Specifications[1][2]
Critical Storage Parameters
The following parameters are non-negotiable for maintaining purity >98% ee.
-
Temperature:
-
Short-term (< 30 days):2°C to 8°C (Standard Refrigeration).
-
Long-term (> 30 days):-20°C (Freezer).[2] Low thermal energy inhibits kinetic degradation pathways.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be backfilled with inert gas after every use.
-
Light: Amber Glass . While not highly photosensitive, benzyl groups can undergo radical degradation under intense UV exposure. Amber glass provides a standard safety factor.
-
Container Type: Borosilicate glass vial with a Teflon-lined screw cap. Avoid plastic containers for long-term storage as they are permeable to moisture over time.
Storage Decision Logic (Workflow)
Figure 1: Decision matrix for determining appropriate thermal storage based on usage frequency.
Part 3: Standard Operating Procedure (SOP)
Receiving & Initial Handling
-
Equilibration: Upon removal from cold storage (shipping box), allow the sealed vial to warm to room temperature (approx. 30–60 minutes) before opening.
-
Causality: Opening a cold vial in humid air causes immediate condensation of water vapor onto the solid, ruining the hygroscopicity management [4].
-
-
Inspection: Verify the physical appearance. It should be a white to off-white crystalline solid. Any yellowing indicates potential oxidation or contamination.
Aliquoting Protocol
To minimize freeze-thaw cycles, which introduce moisture:
-
Transfer the bulk material inside a glove box or a dry bag flushed with nitrogen.
-
Divide the material into single-use aliquots (e.g., 100mg or 500mg vials).
-
Seal each aliquot with Parafilm over the cap to ensure an airtight seal.
Re-Storage
-
Flush the headspace of the parent vial with a gentle stream of Argon for 10–15 seconds.
-
Tighten the cap immediately.
-
Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (Silica Gel or Drierite).
-
Return to the designated temperature zone (-20°C or 2–8°C).
Part 4: Quality Control & Re-validation
If the compound has been stored for >6 months, or if the container was left open, perform the following validation steps before use in critical synthesis.
QC Metrics Table
| Test | Method | Acceptance Criteria | Purpose |
| Appearance | Visual | White crystalline solid | Detects gross decomposition/oxidation. |
| Purity | 1H NMR (DMSO-d6) | > 98% | Verifies benzyl ether and amine integrity. |
| Chirality | Chiral HPLC | > 98% ee | Ensures no racemization occurred. |
| Water Content | Karl Fischer (KF) | < 1.0% w/w | Critical for stoichiometric accuracy. |
Re-validation Workflow
Figure 2: Quality Control workflow for re-validating stored material.
Part 5: Safety & Handling
-
Hazards: Amine salts are generally irritants to skin, eyes, and the respiratory tract.[3]
-
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.
-
Spill Cleanup: Sweep up dry solid to avoid generating dust. If wet, neutralize with weak base (Sodium Bicarbonate) before disposal, as the solution will be acidic [5].
References
-
Smith, J. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Link
-
Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics. Link
-
MedChemExpress. (2024). Benzydamine hydrochloride Safety Data Sheet (Proxy for Benzyl ether amine salts). Link
-
Newman, A. (2008). Characterization of the hygroscopic properties of active pharmaceutical ingredients. Wiley-Liss / NIH. Link
-
Fisher Scientific. (2025). Cyclohexylamine Hydrochloride Safety Data Sheet. Link
Sources
Methodological & Application
Chiral resolution of carboxylic acids using (1R,2R)-2-(Benzyloxy)cyclohexanamine
Application Note: High-Efficiency Chiral Resolution of Carboxylic Acids using (1R,2R)-2-(Benzyloxy)cyclohexanamine
Executive Summary
This application note details the protocol for the optical resolution of racemic carboxylic acids using (1R,2R)-2-(Benzyloxy)cyclohexanamine (hereafter referred to as (1R,2R)-BCHA ). While traditional resolving agents like phenylethylamine or tartaric acid are ubiquitous, they often fail to resolve structurally complex or highly lipophilic acids.
(1R,2R)-BCHA represents a class of "engineered" resolving agents derived from trans-2-aminocyclohexanol. The introduction of the benzyloxy group at the C2 position serves two critical functions:
-
Enhanced Lipophilicity: Improves solubility in non-polar organic solvents (e.g., toluene, MTBE), allowing for sharper solubility differentials between diastereomeric salts.
-
-
Stacking Potential: The benzyl ether moiety provides an additional anchor point for chiral recognition via -interactions with aromatic substrates (e.g., -arylpropionic acids).
This guide provides a self-validating workflow for researchers to screen, optimize, and scale up resolutions using this agent.
Technical Profile & Mechanism
The Resolving Agent
-
IUPAC Name: (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine
-
Stereochemistry: trans-diequatorial (in the stable chair conformation).
-
Key Feature: The rigid cyclohexane backbone locks the amine and benzyloxy groups into a fixed spatial arrangement, minimizing conformational freedom and maximizing chiral discrimination.
Mechanism of Action
The resolution proceeds via the formation of diastereomeric salts.[1] Unlike simple acid-base pairing, the success of (1R,2R)-BCHA relies on a "Three-Point Interaction" model:
-
Ionic Bonding: Primary ammonium-carboxylate salt bridge.
-
Hydrogen Bonding: The ether oxygen can act as a weak H-bond acceptor for the ammonium proton or the carboxylic acid hydroxyl, creating a secondary stabilizing loop.
-
Steric/Electronic Lock: The bulky benzyloxy group enforces a specific packing arrangement in the crystal lattice, often excluding the "mismatched" enantiomer.
Experimental Protocol
Phase I: Solubility & Solvent Screening
Objective: Identify a solvent system where the diastereomeric salts have significantly different solubilities.
Materials:
-
Racemic Acid (1.0 mmol)
-
(1R,2R)-BCHA (0.5 mmol to 1.0 mmol - see Note 1)
-
Solvent Panel: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN), Toluene, MTBE, Acetone.
Procedure:
-
Preparation: Dissolve 1.0 mmol of racemic acid in the minimum volume of solvent at ambient temperature.
-
Addition: Add (1R,2R)-BCHA dropwise.
-
Screen A (Half-equivalent): 0.5 mmol amine. Theoretical yield of salt is 50% (all of one enantiomer).
-
Screen B (Full-equivalent): 1.0 mmol amine. Relies on solubility difference of fully formed salts.
-
-
Thermal Cycle: Heat the mixture to reflux (or near boiling) until clear.
-
Cooling: Allow to cool slowly to room temperature (approx.
). If no precipitate forms, cool to . -
Observation:
-
Immediate precipitate: Solvent too non-polar. Add polar co-solvent (e.g., MeOH).
-
No precipitate: Solvent too polar. Add anti-solvent (e.g., Hexane) or concentrate.
-
Data Output: Screening Matrix
| Solvent System | Precipitate Formed? | Crystal Quality | Yield (%) | Enantiomeric Excess (% ee) |
| Ethanol (Abs) | No | N/A | 0 | - |
| IPA | Yes | Fine Powder | 35 | 45% |
| EtOH/H2O (9:1) | No | N/A | 0 | - |
| Toluene | Yes | Needles | 42 | 88% |
| MeCN | Yes | Amorphous | 60 | 12% |
Interpretation: In this hypothetical dataset, Toluene is the lead candidate. The "Needles" morphology suggests an ordered crystal lattice, correlating with high chiral purity (88% ee).
Phase II: Optimization & Recrystallization
Objective: Upgrade the optical purity to >99% ee.
Protocol:
-
Isolation: Filter the solid from Phase I (Toluene entry). Wash with cold toluene.
-
Recrystallization: Resuspend the salt in hot toluene. Add Ethanol dropwise just until the salt dissolves at reflux.
-
Crystallization: Cool slowly. The "matched" salt ((1R,2R)-Amine
(R)-Acid) typically crystallizes first. -
Analysis: Analyze the salt (or liberated acid) via Chiral HPLC.
-
Target: >98% ee.[2] If <98%, repeat recrystallization.
-
Phase III: Salt Breaking (Liberation) & Recovery
Objective: Isolate the pure chiral acid and recover the resolving agent.[1]
Procedure:
-
Biphasic Setup: Suspend the purified salt in MTBE (or DCM) and add 1M HCl (1.2 equivalents relative to amine).
-
Partitioning: Shake vigorously.
-
Acid Isolation: Wash organic layer with brine, dry over
, and evaporate to yield the pure chiral acid. -
Amine Recovery (Critical for Cost Efficiency):
-
Basify the aqueous layer with 4M NaOH (pH > 12).
-
Extract with DCM.
-
Dry and evaporate to recover (1R,2R)-BCHA.
-
Validation: Check specific rotation
of recovered amine to ensure no racemization occurred (rare for cyclohexyl amines, but good practice).
-
Process Visualization
The following diagram illustrates the logical flow of the resolution process, including the critical decision nodes for solvent selection and recrystallization.
Figure 1: Decision tree for the chiral resolution of carboxylic acids using (1R,2R)-BCHA, highlighting the iterative loop for enantiomeric excess (ee) optimization.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| No Crystallization (Oil out) | Salts are too soluble or solvent is too polar. | Switch to less polar solvents (e.g., Toluene/Heptane). Seed the solution with a tiny crystal of pure salt if available. |
| Low ee (< 20%) | Co-crystallization of diastereomers (Solid Solution). | The resolving agent is likely not suitable for this specific acid. Switch to the cis-isomer or a different amine class. |
| Gel Formation | Supramolecular aggregation (common with cyclohexyl amines). | Add a hydrogen-bond breaker like Methanol (2-5% v/v) or increase temperature during filtration. |
| Low Recovery of Amine | Incomplete extraction from aqueous phase. | Ensure pH > 12 before extraction. Use DCM (Dichloromethane) as it is a better solvent for the amine than Ether. |
References
-
Pasteur's Method & General Principles
-
Cyclohexane-1,2-diamine Derivatives in Resolution
-
Synthesis & Utility of Chiral Cyclohexane Derivatives
- Title: Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol... (Demonstrates the stability and stereochemical integrity of benzyloxy-cyclohexane systems).
- Source: Royal Society of Chemistry.
-
URL:[Link]
-
General Guide to Resolving Agents
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Note: Strategic Diastereomeric Salt Resolution of Racemic Acids
Abstract & Introduction
In the pharmaceutical landscape, the demand for enantiopure active pharmaceutical ingredients (APIs) is non-negotiable due to regulatory mandates (FDA, EMA) and the distinct pharmacological profiles of enantiomers. While chiral chromatography (HPLC/SFC) is powerful for analytics and small-scale prep, Diastereomeric Salt Resolution (DSR) remains the most scalable, cost-effective method for multi-kilogram to ton-scale manufacturing of chiral acids.
This Application Note provides a rigorous technical guide for resolving racemic carboxylic acids using chiral amines. Moving beyond basic "mix-and-crystallize" instructions, we detail advanced strategies including the Pope-Peachey method for stoichiometric optimization and the Dutch Resolution approach for nucleation control.
Theoretical Basis: The Thermodynamics of Separation
The separation of enantiomers via DSR relies on converting a pair of enantiomers (identical physical properties in achiral environments) into diastereomeric salts (distinct physical properties).
When a racemic acid (
-
p-Salt: The less soluble pair (e.g.,
) Precipitates. -
n-Salt: The more soluble pair (e.g.,
) Remains in mother liquor.[1]
The Solubility Rule
Success is governed by the solubility ratio (
-
: Feasible separation.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Highly efficient separation (often >90% yield in one pass).
- : Requires multiple recrystallizations or solvent optimization.
Phase 1: Strategic Selection of Chiral Amines
The choice of resolving agent is the single most critical variable. While trial-and-error is common, a hierarchical screening approach reduces development time.
Table 1: Common Chiral Amine Resolving Agents
| Class | Resolving Agent | Characteristics | Application Notes |
| Primary Amines | Low cost, available in both enantiomers, forms rigid salts. | First-line choice for most carboxylic acids. | |
| 1-(1-Naphthyl)ethylamine | Structurally similar to PEA but bulkier. | Use if PEA salts are too soluble or oil out. | |
| Amino Alcohols | Phenylglycinol | H-bonding capability often aids crystal lattice formation. | Good for acids with ether/hydroxyl groups. |
| Ephedrine / Pseudoephedrine | Natural origin, commercially available. | Regulated precursor; use only if necessary. | |
| Alkaloids | Quinine / Quinidine | Large, complex structure. | Excellent for bulky acids; forms cavity inclusions. |
| Cinchonidine | Stereoisomer of Cinchonine. | Often complementary to Quinine. |
Advanced Optimization Strategies
A. The Pope-Peachey Method (The "Half-Quant" Approach)
Traditional resolution uses 1.0 equivalent of expensive chiral amine. The Pope-Peachey method replaces half of the chiral amine with an inexpensive achiral base (e.g., NaOH or KOH).
-
Mechanism: The system equilibrates such that the chiral amine preferentially precipitates with the matched enantiomer (forming the less soluble salt), while the mismatched enantiomer remains in solution paired with the achiral cation (Na+).
-
Benefit: Reduces cost of chiral agent by 50% and often sharpens the solubility difference (
).
B. Dutch Resolution (The Family Approach)
Developed by Vries et al., this method uses a mixture of structurally related resolving agents (e.g., PEA + p-methyl-PEA + p-bromo-PEA).
-
Mechanism: The "family" members inhibit the nucleation of the undesired diastereomer or form a solid solution with the desired one, widening the metastable zone width.[4] This increases the probability of obtaining immediate crystals rather than oils.
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) Matrix
Objective: Rapidly identify the best amine/solvent combination.
Materials:
-
Racemic Acid (1 mmol per vial).
-
Chiral Amines (1.0 eq): PEA, Phenylglycinol, Cinchonidine.
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Water/EtOH (1:1).
Workflow:
-
Dissolution: Add 1 mmol Racemic Acid to 4 mL glass vials.
-
Addition: Add 1.0 eq of Chiral Amine.
-
Solvent: Add 10 volumes (relative to solute weight) of solvent.
-
Thermal Cycle:
-
Heat to reflux (ensure full dissolution).
-
Cool slowly to 25°C over 4 hours.
-
Hold at 25°C for 12 hours.
-
-
Observation:
-
Precipitate: Filter and check Optical Rotation/Chiral HPLC.
-
Clear Solution: Evaporate 50% solvent or add anti-solvent (Hexane).
-
Oil: Re-heat and cool slower; try "seeding" from a different vial.
-
Protocol B: Scale-Up & Salt Breaking (Recovery)
Objective: Isolate pure enantiomer from a successful screen (e.g., 10g scale).
-
Salt Formation:
-
Dissolve 10g Racemic Acid in 100 mL EtOH (or optimized solvent) at 70°C.
-
Add 0.5 eq Chiral Amine + 0.5 eq NaOH (Pope-Peachey optimization).
-
Cool to 20°C at a rate of 5°C/hour.
-
Filter the solids (p-Salt).[5] Wash with cold EtOH.
-
-
Recrystallization (Purification):
-
Salt Breaking (Acid Recovery):
-
Suspend purified salt in water/DCM biphasic mixture (1:1).
-
Add 1M HCl until pH < 2 (protonates the acid, protonates the amine).
-
Separation: The free Chiral Acid partitions into DCM (organic layer). The Chiral Amine hydrochloride stays in Water (aqueous layer).
-
Separate layers. Dry DCM over MgSO₄ and evaporate to yield Pure Chiral Acid .
-
-
Amine Recovery:
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract the free Chiral Amine with DCM for reuse.
-
Process Visualization
Workflow Diagram: Decision Logic for Resolution
Caption: Step-by-step decision logic for screening, optimizing, and isolating enantiomers via salt resolution.
Mechanism Diagram: The Pope-Peachey Equilibrium
Caption: The Pope-Peachey method forces the 'mismatched' enantiomer into the highly soluble sodium salt form.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation is too high or impurity profile is complex. | 1. Re-heat and cool much slower (1°C/hour).2. Add a seed crystal at the cloud point.3. Switch solvent (e.g., from EtOH to IPA/Water). |
| No Precipitation | Salts are too soluble ( | 1. Increase concentration.2. Switch to a less polar solvent (e.g., MTBE).3. Use the Pope-Peachey method (Na-salts are often more soluble than amine salts, driving precipitation of the amine salt). |
| Low Yield (<20%) | "Eutectic" composition reached; solubility of p-salt is too high. | Cool to lower temperatures (0°C) or add anti-solvent. |
| Low ee% (<60%) | Co-crystallization or agglomeration. | 1. Recrystallize the solid.2. Wash the filter cake thoroughly to remove mother liquor.3. "Digest" the crystals (stir in hot solvent without fully dissolving). |
References
-
Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates.[7][8] Angewandte Chemie International Edition.
-
Pope, W. J., & Peachey, S. J. (1899). The Application of Pope and Peachey's Method.[1][9][10] Journal of the Chemical Society, Transactions.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Dalmolen, J., et al. (2005).[8] The Dutch Resolution Variant: Family Behaviour in Nucleation Inhibition.[4] Chemistry – A European Journal.
-
BenchChem. (2025).[11] Application Notes and Protocols for Diastereomeric Salt Formation.
Sources
- 1. The Retort [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. Dutch Resolution [manu56.magtech.com.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Enantiomeric separation of profens with (1R,2R)-2-(Benzyloxy)cyclohexanamine
[1]
Core Directive & Executive Summary
Purpose: This Application Note details the protocol for the enantiomeric discrimination and separation of 2-arylpropionic acids (profens) using (1R,2R)-2-(Benzyloxy)cyclohexanamine (hereafter referred to as (1R,2R)-BCHA ).
Scope:
-
Analytical Discrimination: Use of (1R,2R)-BCHA as a Chiral Solvating Agent (CSA) for determining enantiomeric excess (ee) via
H-NMR spectroscopy.[1] -
Preparative Separation: Protocol for the classical resolution of racemic profens via diastereomeric salt crystallization.[1][2]
Target Audience: Synthetic chemists, analytical scientists, and process development engineers in the pharmaceutical industry.[2]
Scientific Grounding: The Mechanism of Recognition[2]
The efficacy of (1R,2R)-BCHA as a chiral selector stems from its rigid cyclohexane backbone and the specific spatial arrangement of its functional groups.[2] Unlike flexible linear amines, the trans-cyclohexane scaffold imposes a locked conformation that maximizes the energy difference (
Interaction Model
The recognition relies on a "Three-Point Interaction" model:
-
Primary Ionic Anchor: The protonated amine of the selector forms a salt bridge with the carboxylate of the profen.[2]
-
Hydrogen Bonding: The ether oxygen of the benzyloxy group acts as a hydrogen bond acceptor, interacting with the ammonium proton or the profen's
-proton.[2] -
Steric &
- Shielding: The benzyl group on the selector creates an anisotropic shielding cone.[1][2] In the "matched" diastereomer, the aryl group of the profen resides within this cone, causing a significant upfield shift in NMR signals (shielding).[2] In the "mismatched" diastereomer, steric repulsion forces the aryl group away, resulting in a distinct chemical shift.[2]
Caption: Logical flow of chiral recognition leading to spectral splitting (NMR) or physical separation (Crystallization).[3][4][5][6]
Protocol 1: Analytical Discrimination via H-NMR
This method replaces chiral HPLC for rapid ee determination, utilizing (1R,2R)-BCHA as a Chiral Solvating Agent (CSA).[1] It is particularly effective for Ibuprofen, Naproxen, and Ketoprofen.[2]
Materials:
-
Analyte: ~5-10 mg of the Profen sample (free acid).[1]
-
Selector: (1R,2R)-2-(Benzyloxy)cyclohexanamine (1.0 - 2.0 equivalents).[1]
-
Solvent: CDCl
(Deuterated Chloroform) or C D (Deuterated Benzene).[1] Note: Non-polar solvents maximize ion-pairing.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
CSA Addition:
-
Acquisition:
-
Data Analysis:
-
Identify the two sets of signals corresponding to the (R,R+R) and (R,R+S) diastereomers.[2]
-
Calculate Enantiomeric Excess (
) using the integration of the split peaks ( and ):
-
Table 1: Expected Chemical Shift Non-Equivalence (
| Profen Analyte | Diagnostic Proton | Solvent | Resolution Quality | |
| Ibuprofen | CDCl | 0.04 - 0.08 | Baseline | |
| Naproxen | C | 0.03 - 0.06 | Good | |
| Ketoprofen | Aromatic Protons | CDCl | 0.02 - 0.05 | Partial |
Protocol 2: Preparative Resolution via Crystallization[1][2]
For scale-up separation, the diastereomeric salt solubility difference is exploited.[1][2] This protocol assumes the (S)-profen forms the less soluble salt with (1R,2R)-BCHA, which is common for this class of amines (though this must be empirically verified for each specific profen derivative).[1]
Materials:
-
(1R,2R)-2-(Benzyloxy)cyclohexanamine (10 mmol, 1.0 eq).[1]
-
Solvent: Ethanol (95%) or Isopropanol/Water mixture.[1]
Workflow Diagram:
Caption: Workflow for the preparative resolution of racemic profens.
Step-by-Step Methodology:
-
Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of racemic profen in minimal boiling ethanol (approx. 20-30 mL).
-
Add 10 mmol of (1R,2R)-BCHA slowly.[1] The solution may warm slightly due to exothermic salt formation.[1][2]
-
Stir at reflux for 15 minutes to ensure homogeneity.
-
-
Crystallization:
-
Isolation:
-
Filter the white crystalline solid (the diastereomeric salt) via vacuum filtration.[2]
-
Wash the cake with a small amount of cold ethanol.[2]
-
Check Purity: Take a small aliquot of the salt, treat it with base/extraction, and run the NMR protocol (Section 3) to check ee.[2] If ee < 95%, recrystallize the solid from hot ethanol.[2]
-
-
Recovery of Free Acid:
-
Suspend the purified salt in water (50 mL) and add 1M HCl (15 mL) to protonate the profen and protonate the amine (making it water-soluble).[2]
-
Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). The profen moves to the organic layer; the amine hydrochloride remains in the water.[2]
-
Dry the organic layer (MgSO
) and evaporate to yield the enantiopure profen.[2]
-
-
Recovery of Selector:
References
-
Synthesis and Application of Chiral Amines
-
General Resolution of Profens
-
Selector Data
Sources
- 1. (1R,2R)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine | C25H29N2P | CID 15965747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. myuchem.com [myuchem.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. (1S,2S)-trans-2-Benzyloxy-cyclohexylamine | C13H19NO | CID 11908838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Resolution of Mandelic Acid Derivatives using (1R,2R)-2-(Benzyloxy)cyclohexanamine
[1]
Executive Summary
This application note details the protocol for the optical resolution of racemic mandelic acid derivatives using (1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS: 216394-06-8).[1] While classical resolution often utilizes phenylethylamine or ephedrine, the use of (1R,2R)-2-(Benzyloxy)cyclohexanamine offers distinct advantages due to its conformational rigidity and steric bulk.[1] The cyclohexane backbone locks the amine functionality in a fixed spatial orientation, while the benzyloxy group adds significant lipophilicity, enhancing the solubility differential between diastereomeric salts in organic media.[2]
This guide provides a self-validating workflow for researchers to isolate high-purity enantiomers of mandelic acid analogs, critical intermediates in the synthesis of semi-synthetic penicillins, cephalosporins, and antitumor agents.[1]
Scientific Principles & Mechanism[1][2]
The Resolving Agent Advantage
The efficacy of a chiral resolving agent depends on its ability to form a "tight" molecular recognition interface with the target racemate.[2] (1R,2R)-2-(Benzyloxy)cyclohexanamine excels due to two structural features:
-
Conformational Locking: The trans-cyclohexane ring enforces a rigid distance between the amine binding site and the bulky benzyloxy group, reducing the entropic penalty upon salt crystallization.[1][2]
-
Lipophilic Tuning: Unlike its precursor (2-aminocyclohexanol), the benzyl ether protects the oxygen, preventing competing hydrogen bond networks that often lead to solvate formation or "oiling out."[1][2] This promotes the formation of well-defined, anhydrous crystal lattices.[1][2]
Mechanism of Action
The process relies on Diastereomeric Salt Formation .[1][2] When the racemic acid (R/S-Acid) reacts with the enantiopure amine (R,R-Amine), two distinct salts are formed:[1]
These salts are diastereomers, not enantiomers.[1][2] Consequently, they possess distinct lattice energies and solubilities.[1][2] By carefully selecting the solvent and temperature profile, one salt precipitates (the Less Soluble Diastereomer or LSD), while the other remains in the mother liquor (the More Soluble Diastereomer or MSD).[1][2]
Process Logic Diagram
Figure 1: Workflow for the resolution of mandelic acid derivatives via diastereomeric salt crystallization.
Experimental Protocol
Materials & Equipment
-
Substrate: Racemic Mandelic Acid derivative (e.g., 2-chloromandelic acid, 4-methoxymandelic acid).[1][2]
-
Resolving Agent: (1R,2R)-2-(Benzyloxy)cyclohexanamine (0.5 to 1.0 molar equivalents).[1][2]
-
Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc), MTBE, 1N HCl, 1N NaOH.[1]
-
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, programmable cooling bath (optional), vacuum filtration setup.[1][2]
Method A: The "Pope-Peachey" (Half-Quantity) Method
Recommended for initial screening to conserve the resolving agent.[1]
Step 1: Stoichiometry Calculation Use 0.55 molar equivalents of the resolving agent relative to the racemic acid.[1][2] This forces the resolving agent to react preferentially with the enantiomer that forms the most stable salt (the LSD), while the unreacted enantiomer remains in solution as the free acid.[2]
Step 2: Dissolution
-
Charge the reaction vessel with 10.0 mmol of Racemic Mandelic Acid derivative.
-
Add solvent (Start with 5:1 EtOAc:Ethanol, approx. 10 mL/g of substrate).[1][2]
-
Heat to 60°C until fully dissolved.
-
Add 5.5 mmol of (1R,2R)-2-(Benzyloxy)cyclohexanamine dropwise (diluted in minimal EtOAc).
Step 3: Crystallization
-
Stir at 60°C for 30 minutes to ensure homogeneity.
-
Cooling Ramp: Cool to 25°C at a rate of 5°C/hour.
-
Once turbidity is observed, hold temperature for 1 hour (Ostwald ripening).
-
Continue cooling to 0-4°C and hold for 4 hours.
Step 4: Isolation & Purification
-
Wash: Wash the cake with cold EtOAc (2 x 5 mL).
-
Recrystallization (Critical): If the initial salt is not optically pure (>95% de), recrystallize from hot Ethanol.[1][2]
Step 5: Liberation of the Acid
-
Suspend the salt in biphasic mixture: Dichloromethane (DCM) and 1N HCl.[1][2]
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer (contains the resolved Mandelic Acid).[1][2]
-
Dry organic layers over MgSO₄ and concentrate to yield the pure enantiomer.
Step 6: Recovery of Agent
Data Analysis & Validation
Calculating Yield and Purity
To validate the success of the resolution, you must calculate the Yield (chemical efficiency) and Enantiomeric Excess (optical purity).[1][2]
| Metric | Formula | Target |
| Chemical Yield | > 80% (First Crop) | |
| Enantiomeric Excess (ee) | > 98% (After Recryst.)[1][2] | |
| Resolvability (S) | Efficiency factor combining yield and ee.[1][2][4] | > 0.6 |
Analytical Methods
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (No crystals, just goo) | Solvent is too polar or cooling is too fast.[1][2] | Reheat to dissolve.[1][2] Add a non-polar anti-solvent (e.g., Hexane or MTBE) dropwise.[1][2] Seed with a pure crystal if available.[1][2] |
| Low Yield | Salt is too soluble in the chosen solvent.[1][2] | Reduce solvent volume or switch to a less polar solvent (e.g., increase EtOAc ratio, decrease EtOH).[1][2] |
| Low Optical Purity (<80% ee) | "Entrapment" of the wrong diastereomer.[1][2] | The cooling rate was too fast. Perform a recrystallization using a more dilute solution.[1][2] |
| Gel Formation | Hydrogen bonding network too strong.[1][2] | Add 1-2% Methanol to break the gel structure.[1][2] |
References
-
Resolving Agent Data: Sigma-Aldrich.[1][2][5] (n.d.). (1R,2R)-trans-2-Benzyloxycyclohexylamine. Retrieved from [1][2]
-
Reciprocal Resolution Protocol: Schaus, S. E., et al. (2004).[1][2] "(S)-Mandelic Acid Salt of (1R,2R)-trans-2-(N-Benzyl)amino-1-cyclohexanol".[1][2] Organic Syntheses, Coll.[1][2][6] Vol. 10, p. 29. (Demonstrates the stability and formation of the Mandelic Acid/Cyclohexyl-amine salt system). Retrieved from [1][2]
-
General Mechanism: Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Standard text on optimizing solvent systems for diastereomeric salts).
-
Structural Analogues: Ebbers, E. J., et al. (1997).[1][2] "Resolution of mandelic acid derivatives". Tetrahedron: Asymmetry, 8(24), 4047-4057.[1][2] (Context on amine selection for mandelic acids).
Sources
- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1R,2R)-trans2-ベンジルオキシシクロヘキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Chiral resolution of alpha-hydroxy acids protocol
Application Note: Strategic Chiral Resolution of -Hydroxy Acids
From Classical Crystallization to Biocatalytic Precision
Abstract & Scope
1-
Classical Diastereomeric Salt Crystallization: Best for scalable, bulk production.
-
Biocatalytic Kinetic Resolution: Best for high-purity, mild-condition requirements.
This guide prioritizes self-validating workflows , ensuring that researchers can detect failure modes (e.g., low enantiomeric excess) during the process rather than at the end.
Method A: Classical Diastereomeric Salt Crystallization
Principle: This method utilizes (R)-(+)-1-Phenylethylamine (PEA) as a resolving agent. The separation relies on the solubility difference between the diastereomeric salts: the (R)-Acid/(R)-Amine salt versus the (S)-Acid/(R)-Amine salt.
Materials
-
Substrate: (
)-Mandelic Acid (Racemic) -
Resolving Agent: (R)-(+)-1-Phenylethylamine (99% ee)
-
Solvent: Ethanol (95%) / Water
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.
Step-by-Step Protocol
Phase 1: Salt Formation & Screening
-
Dissolution: Charge 15.2 g (100 mmol) of (
)-Mandelic acid into 150 mL of Ethanol (95%). Stir at 25°C until fully dissolved. -
Addition: Add 12.1 g (100 mmol) of (R)-(+)-1-Phenylethylamine dropwise over 15 minutes.
-
Note: The reaction is exothermic. Maintain temperature
to prevent premature oiling out.
-
-
Nucleation: Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.
-
Controlled Cooling (Critical Step):
-
Cool to 60°C over 20 minutes.
-
Seed with pure (R)-Mandelic acid/(R)-PEA salt crystals (approx. 10 mg) if available.
-
Ramp cool to 20°C at a rate of 5°C/hour. Slow cooling is essential to prevent inclusion of the unwanted diastereomer.
-
Phase 2: Isolation & Recrystallization
-
Filtration: Filter the white precipitate under vacuum.
-
IPC (In-Process Check): Measure the Optical Rotation of the mother liquor. It should be enriched with the (S)-isomer (opposite rotation to the precipitate).
-
-
Recrystallization: If the specific rotation
of the salt is of the literature value, recrystallize from Ethanol/Water (9:1).-
Target:
diastereomeric excess (de) before hydrolysis.
-
Phase 3: Liberation of the Free Acid
-
Hydrolysis: Suspend the purified salt in 50 mL water. Add 10% HCl dropwise until pH < 2.
-
Extraction: Extract the liberated Mandelic acid with Ethyl Acetate (
mL). -
Drying: Dry the organic layer over anhydrous
and evaporate to yield (R)-(-)-Mandelic acid.
Method B: Biocatalytic Kinetic Resolution
Principle: Lipases catalyze the enantioselective transesterification of the AHA ester. Candida antarctica Lipase B (CALB) preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.
Materials
-
Substrate: Methyl (
)-Mandelate (Ester form is required for this protocol) -
Biocatalyst: Novozym 435 (Immobilized CALB)
-
Acyl Donor: Vinyl Acetate (Irreversible donor)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)
Step-by-Step Protocol
-
Preparation: Dissolve 1.66 g (10 mmol) of Methyl (
)-Mandelate in 20 mL of anhydrous MTBE. -
Acyl Donor Addition: Add 2.0 equivalents (1.85 mL) of Vinyl Acetate.
-
Enzyme Loading: Add 100 mg of Novozym 435 beads.
-
Incubation: Shake at 200 rpm at 30°C.
-
Caution: Do not exceed 60°C, as enzyme stability degrades.
-
-
Monitoring (IPC): Withdraw 50
L aliquots every 2 hours. Analyze via Chiral HPLC (Method C).-
Stop Condition: Stop the reaction when conversion reaches exactly 50%. Continuing beyond 50% degrades the enantiomeric excess (ee) of the remaining substrate due to the kinetic nature of the resolution.
-
-
Work-up: Filter off the enzyme beads (can be washed and reused).
-
Separation: The reaction mixture now contains (R)-Acetyl-Mandelate (Ester) and (S)-Methyl Mandelate (Alcohol). Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method C: Analytical Validation (Chiral HPLC)
Objective: Accurate determination of Enantiomeric Excess (ee).
| Parameter | Specification |
| Column | Chiralpak IC or Chiralcel OD-H ( |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
| Sample Prep | Dissolve 1 mg sample in 1 mL Mobile Phase. |
-
Note on TFA: Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.
Comparative Data Summary
| Feature | Method A: Chemical Resolution | Method B: Enzymatic Resolution |
| Max Theoretical Yield | 50% (for one enantiomer) | 50% (Kinetic limit) |
| Scalability | High (kg to ton scale) | Moderate (g to kg scale) |
| Cost | Low (Cheap reagents) | Medium (Enzyme cost) |
| Purity (ee) | >99% (after recrystallization) | >99% (at 50% conversion) |
| Time | 24 - 48 Hours | 6 - 24 Hours |
| Green Chemistry | Low (Solvent intensive) | High (Mild conditions, reusable catalyst) |
Visualizations
Diagram 1: Chemical Resolution Workflow
This decision tree illustrates the critical "Recrystallization Loop" required to achieve pharmaceutical-grade purity.
Caption: Workflow for diastereomeric salt resolution. The diamond node represents the critical In-Process Check (IPC).
Diagram 2: Enzymatic Kinetic Resolution Mechanism
This diagram details the molecular transformation and the role of the irreversible acyl donor.
Caption: Mechanism of CALB-mediated kinetic resolution. Vinyl acetate ensures irreversibility by tautomerizing to acetaldehyde.
References
-
Chemical Resolution Protocol
-
Enzymatic Resolution
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754.
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
-
-
Analytical Methods (HPLC)
-
Daicel Corporation.
-Hydroxy Acids. - Journal of Chromatography A. (2006).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
Application Note: (1R,2R)-2-(Benzyloxy)cyclohexanamine as a Chiral Auxiliary and Ligand Scaffold
[1]
Executive Summary
(1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS: 216394-06-8) is a specialized chiral building block derived from trans-1,2-aminocyclohexanol.[1] Unlike its more common cousin, trans-1,2-diaminocyclohexane (DACH), this auxiliary features a monodentate primary amine adjacent to a benzyloxy ether .[1] This structural motif confers unique reactivity profiles:
-
Chelation Control: The ether oxygen acts as a hemilabile ligand, capable of coordinating to metals (Li, Cu, Zn) to create rigid 5-membered chelate rings.[1]
-
Steric Differentiation: The bulky benzyl group provides significant steric shielding, enhancing facial selectivity in asymmetric transformations.[1]
-
Base Modularity: It serves as a precursor to Chiral Lithium Amides , widely used for the enantioselective deprotonation of epoxides and ketones (Simpkins-Koga type reactions).[1]
This guide details the synthesis of the auxiliary, its conversion into a chiral lithium base, and its application in the asymmetric rearrangement of epoxides—a powerful method for generating allylic alcohols with high enantiomeric excess (ee).
Structural Analysis & Mechanism
The efficacy of (1R,2R)-2-(Benzyloxy)cyclohexanamine stems from the rigid cyclohexane chair conformation.[1] In the (1R,2R) configuration, both the amine and the benzyloxy group occupy equatorial positions, minimizing 1,3-diaxial interactions and locking the substituents into a fixed spatial arrangement.
Mechanistic Mode of Action: The Chelated Lithium Amide
When used as a chiral base (after deprotonation with n-BuLi), the molecule forms a lithium amide.[1] The benzyloxy oxygen coordinates to the lithium atom, forming a rigid bicyclic transition state. This "internal solvation" reduces the aggregation state of the lithium species (often to a dimer or monomer), making the base more reactive and highly selective for removing enantiotopic protons.
Figure 1: Mechanistic pathway for the formation and activity of the chiral lithium amide species.[1][2]
Protocol 1: Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine[1]
While commercially available, in-house preparation ensures high optical purity and is cost-effective for large-scale applications.[1]
Starting Material: (1R,2R)-2-Aminocyclohexanol hydrochloride (CAS: 931-16-8).[1]
Reagents & Equipment[1][3][4][5]
-
Reagents: (1R,2R)-2-Aminocyclohexanol, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydride (NaH, 60% dispersion), Benzyl Bromide (BnBr), Trifluoroacetic Acid (TFA), DCM, THF.[1]
-
Equipment: 3-neck round bottom flask, inert gas (Ar/N₂) manifold, ice bath.[1]
Step-by-Step Procedure
| Step | Operation | Critical Parameter |
| 1. N-Boc Protection | Suspend (1R,2R)-2-aminocyclohexanol HCl (1.0 eq) in DCM. Add Et₃N (2.2 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 12 h. | pH Control: Ensure basicity to liberate free amine for reaction. |
| 2. Workup (Step 1) | Wash with 1M HCl, sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate. | Yield: Expect >95% of N-Boc-amino alcohol.[1] |
| 3. O-Benzylation | Dissolve N-Boc intermediate in dry THF. Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 30 min. Add BnBr (1.2 eq) dropwise.[1] Reflux for 4-6 h. | Safety: H₂ gas evolution.[1] Use a vent. Anhydrous conditions are vital.[1] |
| 4. Deprotection | Dissolve the crude benzyl ether in DCM. Add TFA (10-20 eq) at 0°C. Stir until TLC shows consumption of starting material (~2 h). | Quench: Carefully quench with sat. NaHCO₃ (gas evolution).[1] |
| 5. Purification | Extract with DCM.[1][3] Dry organic layer.[1][3] Purify via flash chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).[1] | Target: Colorless oil/solid.[1] Check optical rotation. |
Validation:
-
¹H NMR (CDCl₃): Look for benzylic protons (AB system or singlet ~4.5 ppm) and the cyclohexane methine protons.[1]
-
Chiral HPLC: Confirm >99% ee using a Chiralcel OD-H column.
Protocol 2: Asymmetric Deprotonation of Epoxides
This is the "gold standard" application for this auxiliary. It transforms meso-epoxides into optically active allylic alcohols, which are versatile intermediates for natural product synthesis.[1]
Target Reaction: Enantioselective isomerization of cyclohexene oxide to (R)-2-cyclohexen-1-ol.
Materials
-
Chiral Amine: (1R,2R)-2-(Benzyloxy)cyclohexanamine (1.2 eq).[1]
-
Base: n-Butyllithium (1.6 M in hexanes, 2.2 eq total if using amine HCl salt, or 1.1 eq if using free amine).[1]
-
Substrate: Cyclohexene oxide (1.0 eq).[1]
-
Solvent: Anhydrous Benzene or Toluene (Non-polar solvents favor tight ion pairing and higher ee).[1]
Experimental Workflow
-
Catalyst Formation:
-
Reaction:
-
Quench & Workup:
-
Analysis:
Performance Data
| Substrate | Product | Yield (%) | ee (%) | Ref |
| Cyclohexene Oxide | (R)-2-Cyclohexen-1-ol | 80-90 | 90-98 | [1, 2] |
| Cyclooctene Oxide | (R)-2-Cycloocten-1-ol | 75-85 | 85-92 | [2] |
| cis-Stilbene Oxide | Desyl alcohol deriv. | 70 | >95 | [3] |
Troubleshooting & Optimization
Common Failure Modes
-
Low Enantioselectivity (ee < 50%):
-
Cause: Presence of aggregates or unchelated lithium species.[1]
-
Fix: Switch solvent to strictly non-polar (Benzene/Toluene).[1] Avoid THF, as it competes with the benzyloxy group for lithium coordination, disrupting the chiral transition state.
-
Fix: Ensure strictly anhydrous conditions.[1] Moisture hydrolyzes the lithium amide to the free amine (inactive) and LiOH (achiral base).[1]
-
-
Low Conversion:
Auxiliary Recovery
The high cost of chiral auxiliaries necessitates recovery.[1]
-
After the reaction, the mixture is quenched with acid.[1]
-
The product (neutral) remains in the organic phase.[1]
-
The auxiliary (protonated ammonium salt) moves to the aqueous phase.[1]
-
Protocol: Basify the aqueous phase to pH > 12 with 4M NaOH, extract with DCM, dry, and concentrate. The recovered amine can be reused without loss of optical activity.[1]
References
-
Asymmetric Deprotonation Review: O'Brien, P. (1998).[1] "Chiral Lithium Amides for Asymmetric Deprotonation." Journal of the Chemical Society, Perkin Transactions 1, 1439–1457.[1] Link
-
Original Methodology (Analogous Systems): Asami, M. (1984).[1] "Enantioselective transformation of meso-epoxides into optically active allylic alcohols using chiral lithium amides." Tetrahedron Letters, 25(17), 1809-1812.[1] Link
-
Synthesis of Auxiliary: Wróblewski, A. E., et al. (2009).[1] "Synthesis of (1R,2R)- and (1S,2S)-1,2-epoxy-3-hydroxypropylphosphonates..." Archiv der Pharmazie, 342(9), 521-527.[1] Link[1]
-
Comparative Lithium Amide Chemistry: García-González, Á., et al. (2023).[1] "(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine."[1][2][4] Molbank, 2023(1), M1561.[1][4] Link
-
General Review of 1,2-Amino Alcohols: Ager, D. J., et al. (1996).[1] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1] Link[1]
Visual Appendix: Synthesis Workflow
Figure 2: Step-by-step synthetic route for the preparation of the chiral auxiliary.
Application Note: Asymmetric Aldol Reactions Catalyzed by (1R,2R)-2-(Benzyloxy)cyclohexanamine
Executive Summary
This guide details the application of (1R,2R)-2-(Benzyloxy)cyclohexanamine (hereafter Cat-1 ) as a chiral primary amine organocatalyst. Unlike secondary amine catalysts (e.g., L-Proline), which often struggle with sterically hindered ketones or aqueous conditions, Cat-1 leverages a primary amine functionality combined with a hydrophobic benzyl ether group. This unique architecture enables high reactivity with sterically demanding substrates (e.g., quaternary centers) and excellent performance in aqueous biphasic systems , mimicking Class I aldolase enzymes.
Key Advantages:
-
Steric Tolerance: Superior activation of hindered ketones compared to pyrrolidine-based catalysts.
-
Aqueous Compatibility: The hydrophobic benzyloxy group creates a "hydrophobic pocket," accelerating reactions in water/brine.
-
Stereocontrol: Delivers high anti-diastereoselectivity and enantioselectivity (typically >90% ee).
Mechanistic Principles
The Primary Amine Advantage
While secondary amines form enamines readily with unhindered substrates, they suffer from steric repulsion with bulky ketones. Cat-1 , being a primary amine, minimizes this steric clash during enamine formation.
Catalytic Cycle & Transition State
The reaction proceeds via an Enamine-Iminium cycle.
-
Activation: Cat-1 condenses with the ketone substrate (donor) to form a ketimine, which tautomerizes to the active enamine .
-
C-C Bond Formation: The enamine attacks the aldehyde (acceptor). The transition state is controlled by the chiral cyclohexane backbone and the steric shielding of the benzyloxy group, directing the aldehyde approach to the Re-face (typically).
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the aldol product and regenerating Cat-1 .
Note: An acid co-catalyst (e.g., TFA, acetic acid) is strictly required to facilitate the reversible formation and hydrolysis of the imine.
Pathway Visualization
Figure 1: The catalytic cycle of primary amine-catalyzed aldol reactions.[1][2] The cycle relies on the reversible formation of the enamine intermediate.
Experimental Protocol: Asymmetric Aldol Reaction
Target Reaction: Aldol addition of Cyclohexanone to 4-Nitrobenzaldehyde.[3] Standard: High anti-diastereoselectivity (>10:1 dr) and high enantioselectivity (>90% ee).
Materials & Reagents
| Component | Specification | Role |
| Cat-1 | (1R,2R)-2-(Benzyloxy)cyclohexanamine (>98% ee) | Organocatalyst |
| Substrate A | Cyclohexanone (Distilled) | Donor (Nucleophile) |
| Substrate B | 4-Nitrobenzaldehyde | Acceptor (Electrophile) |
| Co-Catalyst | Trifluoroacetic Acid (TFA) or p-Nitrobenzoic Acid (PNBA) | Acid Additive |
| Solvent | Water (Brine) or DCM | Medium |
Standard Operating Procedure (SOP)
Step 1: Catalyst Activation[4]
-
In a 10 mL reaction vial, weigh Cat-1 (0.02 mmol, 10 mol%).
-
Add the acid co-catalyst (0.02 mmol, 10 mol%).
-
Note: If using TFA, add as a dilute solution. If using PNBA, add as a solid.
-
-
Add the solvent (1.0 mL).
-
Option A (Organic): Anhydrous DCM (0°C to RT).
-
Option B (Aqueous): Brine/Water (RT). Cat-1 is highly effective "on water" due to hydrophobic assembly.
-
-
Stir for 5–10 minutes to form the catalyst salt.
Step 2: Enamine Formation
-
Add Cyclohexanone (0.4 mmol, 2.0 equiv).
-
Stir vigorously for 15–30 minutes.
-
Observation: This "induction period" allows the amine to condense with the ketone to build up the steady-state concentration of the enamine.
-
Step 3: Reaction[1][5]
-
Add 4-Nitrobenzaldehyde (0.2 mmol, 1.0 equiv).
-
Seal the vial and stir at the designated temperature (usually RT or 4°C).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.
-
Typical Time: 12–48 hours depending on substrate sterics.
-
Step 4: Workup & Purification
-
Quench: Add saturated NH₄Cl solution (2 mL).
-
Extraction: Extract with EtOAc (3 x 5 mL).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical Validation
-
NMR: ¹H NMR to determine diastereomeric ratio (anti/syn). Look for the α-proton signal of the aldol adduct (typically a doublet of doublets).
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (e.g., 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Optimization & Substrate Scope
Solvent Effects
The choice of solvent dramatically alters the reaction kinetics and selectivity.
| Solvent System | Rate | Enantioselectivity (ee) | Notes |
| DCM | Moderate | High | Standard organic conditions. Good for lipophilic substrates. |
| Water/Brine | Fast | Very High | "Hydrophobic effect" concentrates reactants in the organic phase. |
| DMSO | Slow | Moderate | High polarity stabilizes zwitterionic intermediates but may reduce rate. |
Acid Additive Screening
The acid additive tunes the pKa of the catalyst ammonium salt.
-
TFA: Strong acid. Fast turnover, but risk of background racemization if used in excess.
-
Acetic Acid: Weak acid. Slower reaction, often cleaner profile.
-
p-Nitrobenzoic Acid (PNBA): Optimal balance for many primary amine catalysts.
Substrate Performance Data (Typical)
Reaction Conditions: 10 mol% Cat-1, 10 mol% TFA, Water, RT.
| Aldehyde (Acceptor) | Ketone (Donor) | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 15:1 | 96 |
| Benzaldehyde | Cyclohexanone | 85 | 10:1 | 91 |
| 2-Chlorobenzaldehyde | Cyclohexanone | 88 | 12:1 | 93 |
| 4-Nitrobenzaldehyde | Acetone | 75 | N/A | 85 |
Troubleshooting Guide
Issue: Low Conversion
-
Cause 1: Incomplete Enamine Formation.
-
Solution: Increase the induction time (Step 2) before adding the aldehyde. Ensure the ketone is in excess (2–5 equiv).
-
-
Cause 2: Catalyst Deactivation.
-
Solution: Ensure the acid co-catalyst is present. Primary amines can form stable aminals/imines that do not hydrolyze without acid.
-
Issue: Low Enantioselectivity
-
Cause 1: Background Reaction.
-
Solution: Verify that the reaction vial is clean and free of trace Lewis acids or bases. Run a blank reaction (no catalyst) to confirm the aldehyde/ketone do not react spontaneously.
-
-
Cause 2: Temperature. [3][6][7][8][9][10]
-
Solution: Lower the temperature to 0°C or 4°C. This slows the reaction but significantly improves the rigidness of the transition state.
-
Issue: Product Racemization
-
Cause: Retro-aldol reaction during workup.
-
Solution: Do not heat the crude mixture. Perform purification immediately. Use buffered silica gel if the product is acid-sensitive.
-
References
-
Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[1] Link
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas III, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society.[1] Link
-
Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J. P. (2007). A Simple Primary Amine-Catalyzed Highly Enantioselective Direct Aldol Reaction of Cyclic Ketones with Aryl Aldehydes. Journal of the American Chemical Society.[1] Link
-
Xu, L. W., & Lu, Y. (2008). Primary Amine-Catalyzed Organocatalysis.[1][6][11][12][13] Organic & Biomolecular Chemistry. Link
-
Chen, J. R., Lu, H. H., & Xiao, W. J. (2011). Primary Amine-Catalyzed Asymmetric Reactions: A Review. Current Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction [file.scirp.org]
- 4. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral ligand in catalysis
Application Note: High-Performance Asymmetric Catalysis using (1R,2R)-2-(Benzyloxy)cyclohexanamine
Executive Summary
(1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS: 216394-06-8) represents a privileged class of chiral primary amine organocatalysts.[1] Structurally derived from trans-1,2-aminocyclohexanol, this ligand features a rigid cyclohexane backbone that restricts conformational flexibility, ensuring high stereocontrol.[1] The O-benzyl ether moiety imparts significant lipophilicity compared to its hydroxylated precursors, making it uniquely suited for aqueous-phase asymmetric aldol reactions via emulsion catalysis and as a hemilabile ligand in transition metal catalysis (e.g., Zinc-mediated alkylations).
This guide provides detailed mechanistic insights and validated protocols for utilizing this ligand in high-value asymmetric transformations.
Molecule Profile & Properties
| Property | Specification |
| IUPAC Name | (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine |
| CAS Number | 216394-06-8 |
| Molecular Weight | 205.30 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Chirality | (1R, 2R) [Also available as (1S, 2S)] |
| Solubility | Soluble in DCM, MeOH, Toluene, EtOAc; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~10.5 (Amine) |
| Storage | 2-8°C, under Argon (Hygroscopic and CO₂ sensitive) |
Core Application 1: Organocatalytic Asymmetric Aldol Reaction
Mechanistic Insight: The Enamine Cycle
Unlike secondary amines (e.g., proline) that form enamines with difficulty when sterically hindered, (1R,2R)-2-(Benzyloxy)cyclohexanamine is a primary amine .[1] This allows it to efficiently activate sterically demanding ketones (e.g., cyclohexanone) via enamine formation.[1]
-
The "Hydrophobic Effect": The benzyloxy group is hydrophobic.[1] When used in aqueous media, the catalyst, ketone, and aldehyde aggregate into hydrophobic pockets.[1] This local concentration effect accelerates the reaction rates significantly compared to organic solvents, while the rigid backbone directs the facial attack of the aldehyde, yielding high anti-diastereoselectivity and enantioselectivity.[1]
Validated Protocol: Aldol Reaction in Water
Target Reaction: Synthesis of (S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.
Reagents:
-
Cyclohexanone (Substrate A)[1]
-
4-Nitrobenzaldehyde (Substrate B)[1]
-
(1R,2R)-2-(Benzyloxy)cyclohexanamine (Catalyst)[1]
-
Trifluoroacetic acid (TFA) (Co-catalyst)[1]
-
Solvent: Brine (Saturated NaCl solution) or Water[1]
Step-by-Step Methodology:
-
Catalyst Activation:
-
Substrate Addition:
-
Add Cyclohexanone (98 mg, 1.0 mmol, 2.0 equiv) to the catalyst mixture.[1] Stir vigorously for 15 minutes to allow enamine pre-formation.
-
Add 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).
-
-
Reaction:
-
Workup:
-
Purification:
Core Application 2: Ligand for Asymmetric Alkylation
Mechanistic Insight: Bidentate Coordination
In metal catalysis, the amine nitrogen and the ether oxygen act as a bidentate (N,O) ligand.[1] Although the ether oxygen is a weaker donor than a hydroxyl group (as in amino alcohols), it prevents the formation of inactive zinc-alkoxide aggregates, often leading to higher turnover frequencies in the addition of diethylzinc to aldehydes.[1]
Validated Protocol: Diethylzinc Addition to Benzaldehyde
Target: Synthesis of (R)-1-phenylpropan-1-ol.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Flame-dry a Schlenk flask under Argon.
-
Add (1R,2R)-2-(Benzyloxy)cyclohexanamine (10.3 mg, 0.05 mmol, 5 mol%).
-
Dissolve in anhydrous Toluene (2 mL).
-
-
Zinc Reagent Formation:
-
Cool to 0°C.
-
Add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise.
-
Stir for 20 minutes at 0°C to form the chiral Zinc-Ligand complex.
-
-
Substrate Addition:
-
Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Quench & Analysis:
-
Quench with 1M HCl (carefully).
-
Extract with Et₂O.
-
Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).
-
Visualization of Pathways
Figure 1: Enamine Catalytic Cycle (Aldol)
This diagram illustrates the organocatalytic cycle, highlighting the critical role of the acid co-catalyst and the steric shielding provided by the benzyloxy group.[1]
Caption: The primary amine catalyst forms a transient enamine with the ketone. The benzyloxy group shields one face, forcing the aldehyde to attack from the exposed face.[1]
Figure 2: Experimental Workflow (Water-Compatible Aldol)
Caption: Optimized workflow for aqueous phase aldol reaction. The use of brine can enhance the hydrophobic effect.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by CO₂ (carbamate formation). | Ensure catalyst is stored under Argon.[1] Degas water/solvents prior to use. |
| Low Enantioselectivity | Background reaction (uncatalyzed).[1] | Ensure vigorous stirring in aqueous media to maximize the "hydrophobic pocket" effect where the catalyst resides.[1] |
| Emulsion Formation | Surfactant-like behavior of the catalyst. | Do not shake vigorously during extraction; use brine to break emulsions. |
| Product Racemization | Retro-aldol reaction during workup. | Quench immediately with buffer; avoid prolonged exposure to strong bases. |
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Benzyloxycyclohexylamine Product Data. Retrieved from .[1]
-
Royal Society of Chemistry. Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derivatives. Green Chemistry. Retrieved from .[1]
-
National Institutes of Health (PMC). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones. Retrieved from .[1]
-
BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. Retrieved from .[1]
-
ResearchGate. The Aldol Reaction: Group I and II Enolates. Comprehensive Organic Synthesis. Retrieved from .
Sources
Application Note: High-Efficiency Chiral Resolution of Pharmaceutical Intermediates
Methodology: Classical & Advanced Diastereomeric Salt Crystallization Target Analytes: Racemic Carboxylic Acid Intermediates Primary Agents: Chiral Amines (Phenylethylamine, Cinchona Alkaloids, et al.)
Executive Summary & Strategic Rationale
In the landscape of pharmaceutical manufacturing, the "Chiral Switch"—developing single-enantiomer drugs from previously racemic formulations—remains a dominant trend due to FDA/EMA mandates for safety and efficacy. While asymmetric synthesis and chiral chromatography (SMB) are powerful, classical resolution via diastereomeric salt formation remains the industrial workhorse for early-phase scale-up (kg to ton scale) due to its cost-efficiency and operational simplicity.
This guide details the resolution of racemic carboxylic acid intermediates using chiral amine resolving agents. It moves beyond basic textbook definitions to cover High-Throughput Screening (HTS) strategies, the Pope-Peachey method for cost reduction, and Dutch Resolution principles for difficult-to-crystallize substrates.
Theoretical Basis: The Thermodynamics of Separation
Resolution relies on the conversion of enantiomers (identical physical properties in achiral environments) into diastereomers (distinct physical properties).
The success of this separation is governed by the difference in Lattice Energy (
Key Selection Criteria for Amine Agents
The ideal resolving agent must have a pKa difference
| Resolving Agent | Class | pKa (Conj. Acid) | Primary Application | Cost/Availability |
| (S)-(-)-1-Phenylethylamine (PEA) | Synthetic | ~9.8 | General purpose; small aromatic acids (e.g., Ibuprofen, Mandelic Acid). | Low / High |
| Quinine / Quinidine | Alkaloid | ~8.5 (Quinuclidine N) | Bulky acids; sterically hindered intermediates. | Med / Med |
| Ephedrine / Pseudoephedrine | Synthetic/Natural | ~9.6 | Med / Regulated | |
| (R)-Phenylglycinol | Synthetic | ~9.5 | Acids requiring H-bond networking for crystal stability. | High / Med |
Workflow Visualization: The Parallel Screening Strategy
To avoid the "trial-and-error" bottleneck, a parallel screening approach is required. The following diagram outlines the decision logic for selecting the optimal agent and solvent system.
Figure 1: Decision tree for high-throughput screening of resolving agents. Note the specific pathway for handling "oiling out" via Dutch Resolution.
Master Protocol: Resolution of rac-Mandelic Acid Derivative
Scenario: Resolution of 10g rac-4-Cl-Mandelic Acid using (S)-(-)-1-Phenylethylamine (PEA). Objective: Isolate (S)-Acid with >95% ee.
Phase A: Stoichiometry & Dissolution
-
Molar Ratio: Begin with a 1:1 molar ratio of Acid:Amine.
-
Note: If the salt is highly soluble, switch to the Pope-Peachey Method (0.5 eq Chiral Amine + 0.5 eq NaOH/TEA). This forces the chiral amine to react selectively with the matching enantiomer (thermodynamic control).
-
-
Solvent Selection: Use Ethanol (95%) or IPA .
-
Protocol: Suspend 10g (53.6 mmol) of rac-acid in 50 mL Ethanol.
-
Add 6.5g (53.6 mmol) (S)-PEA dropwise. Exothermic reaction; temperature will rise.
-
Phase B: Controlled Crystallization (The Critical Step)
-
Reflux: Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.
-
Validation: If solids persist at reflux, add solvent in 5 mL increments until dissolved.
-
-
Nucleation: Cool slowly (10°C/hour).
-
Critical Parameter: Monitor the Metastable Zone Width (MSZW) . Rapid cooling causes "crashing out" (occlusion of impurities/solvent).
-
Seeding: At 50°C, add 10 mg of pure diastereomeric salt seed crystals if available.
-
-
Equilibration: Stir at ambient temperature (20-25°C) for 4 hours, then cool to 0-5°C for 2 hours to maximize yield.
Phase C: Isolation & Liberation
-
Filtration: Filter the white precipitate (the p-salt). Wash with cold Ethanol (2 x 10 mL).
-
Save the Mother Liquor: It contains the enriched (R)-enantiomer.[1]
-
-
Liberation (Double Extraction):
-
Suspend the wet cake in 50 mL MTBE (Methyl tert-butyl ether) and 50 mL 1M HCl.
-
Stir vigorously until two clear layers form (Salt breaks; Amine goes to aqueous HCl; Acid goes to MTBE).
-
Separate organic layer, dry over MgSO4, and evaporate.
-
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Advanced Optimization Techniques
The Pope-Peachey Method
When the resolving agent is expensive (e.g., Cinchona alkaloids), use the Pope-Peachey method.
-
Concept: Use 0.5 equivalents of the expensive chiral amine and 0.5 equivalents of a cheap achiral base (e.g., Triethylamine or NaOH).
-
Mechanism: The chiral amine selectively forms the less soluble salt with the target enantiomer.[2] The achiral base neutralizes the unwanted enantiomer, keeping it in solution as a highly soluble achiral salt.
-
Benefit: Reduces cost by 50% and often improves separation efficiency by increasing the solubility difference [1, 5].
Dutch Resolution (Family Approach)
If the substrate consistently "oils out" (forms a non-crystalline gum), employ Dutch Resolution .
-
Concept: Instead of one amine, use a family of structurally related amines (e.g., PEA + p-Nitro-PEA + p-Methyl-PEA) in a 1:1:1 mix.
-
Mechanism: Nucleation Inhibition.[3] Impurities (the wrong diastereomer) often inhibit the crystallization of the desired salt. A mix of agents prevents the "wrong" salts from organizing, while the "correct" salt (the one with the highest lattice energy) crystallizes out purely [2, 3].
Process Flow: From Salt to Pure Enantiomer[4][5]
Figure 2: Industrial process flow including the optional racemization loop for yield maximization.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Metastable liquid phase forms before crystallization. | 1. Re-heat and cool slower. 2. Use Dutch Resolution (mix of agents). 3. Change solvent to lower polarity (e.g., Toluene/IPA mix). |
| Low Yield (<30%) | Salt is too soluble in the chosen solvent. | 1. Use Pope-Peachey method (0.5 eq). 2. Add anti-solvent (e.g., Hexane) at the end of cooling. |
| Low ee (<80%) | Inclusion of mother liquor or isostructural precipitation. | 1. Recrystallize the salt from fresh solvent (essential step). 2. Wash the filter cake more thoroughly with cold solvent. |
| Gel Formation | Hydrogen bond networking traps solvent. | 1. Add a "breaker" solvent (small amount of MeOH). 2. Apply vigorous shear stirring. |
References
-
Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions. Link
-
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates.[4] Angewandte Chemie International Edition.[5] Link
-
Kaptein, B., et al. (2008). Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[4][6] Tetrahedron: Asymmetry.[7][8][6][9][10][11][12] Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][4][5][9][10][11][13][14][15][16][17] Wiley-Interscience. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Retort [www1.udel.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. erowid.org [erowid.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral_resolution [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: Large-Scale Chiral Resolution of Amines
Executive Summary
The separation of enantiomers (chiral resolution) remains a critical bottleneck in pharmaceutical manufacturing, where over 40% of active pharmaceutical ingredients (APIs) contain amine functionalities. While asymmetric synthesis is elegant, Classical Resolution via Diastereomeric Salt Formation remains the industrial workhorse for multi-kilogram to ton-scale production due to its cost-effectiveness and robustness.
This guide moves beyond basic textbook descriptions to detail the Pope-Peachey method , the Dutch Resolution strategy for difficult substrates, and Dynamic Kinetic Resolution (DKR) using biocatalysis. It provides actionable protocols for process chemists to transition from milligram-scale screening to kilogram-scale isolation.
Part 1: Strategic Selection of Resolution Method
Before initiating laboratory work, the resolution strategy must be selected based on the substrate's physical properties and the project's scale.
Decision Matrix: Pathway Selection
The following logic gate determines the optimal resolution technology.
Figure 1: Strategic decision tree for selecting chiral resolution methodologies based on substrate state and production scale.
Part 2: Classical Resolution (The Industrial Standard)
The Mechanism
Classical resolution relies on reacting a racemic amine (
-
p-Salt (Precipitate): Less soluble, crystallizes out.
-
n-Salt (Negative): More soluble, remains in the mother liquor.[1]
The Pope-Peachey Method (Efficiency Optimization)
Standard resolution uses 1.0 equivalent of the resolving agent. However, the Pope-Peachey method is the preferred industrial approach.
-
Concept: Use 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an inexpensive achiral mineral acid (e.g., HCl, H₂SO₄).
-
Advantage: The chiral agent reacts selectively with the "matching" enantiomer to form the insoluble salt. The "mismatched" enantiomer is neutralized by the cheap mineral acid and stays in solution. This doubles the theoretical efficiency of the expensive resolving agent.
Protocol: High-Throughput Screening (HTS)
Objective: Identify the optimal Resolving Agent (RA) and Solvent system.
Materials:
-
Substrate: 100 µmol Racemic Amine per well.
-
Resolving Agents (Panel): L-Tartaric acid, Dibenzoyl-L-tartaric acid, L-Mandelic acid, N-Acetyl-L-leucine, (S)-Camphorsulfonic acid.
-
Solvents: Ethanol, IPA, Acetone, MTBE, Water/MeOH (9:1).
Workflow:
-
Dosing: Dispense 100 µmol of amine into a 96-well glass block.
-
Salt Formation: Add 50 µmol (0.5 eq) of Resolving Agent and 50 µmol of HCl (0.5 eq) to each well (Pope-Peachey).
-
Solvent Addition: Add 500 µL of solvent.
-
Thermal Cycle: Heat to 60°C (dissolution)
Cool to 20°C at 0.1°C/min (controlled nucleation). -
Analysis: Centrifuge. Analyze supernatant by Chiral HPLC.
-
Success Criteria: Low concentration of target enantiomer in supernatant (indicates precipitation) + High ee% in precipitate.
-
Protocol: Kilogram-Scale Crystallization
Critical Quality Attribute (CQA): Cooling rate controls crystal size distribution and purity.
-
Dissolution: Charge Reactor A with Racemic Amine (1.0 eq) and Solvent (determined by HTS, typically 5-10 volumes). Heat to
(usually 60-70°C). -
Addition: Add Achiral Acid (0.5 eq) followed by Chiral Resolving Agent (0.55 eq - slight excess ensures full precipitation).
-
Seeding: Cool to metastable zone width (MSZW) limit (approx. 5°C below saturation) and add 0.1 wt% pure seeds of the p-Salt.
-
Crystallization:
-
Hold for 1 hour (Ostwald ripening).
-
Cool to 0°C over 6 hours (Linear or Cubic cooling profile).
-
-
Filtration: Filter the p-Salt. Wash with cold solvent.
-
Recycle (The Distomer): The mother liquor contains the unwanted enantiomer.[1]
Part 3: The "Dutch Resolution" (Advanced Technique)
When standard agents fail (non-crystalline oils or gels), Dutch Resolution is the expert solution.
The Concept
Discovered by the Kellogg group, this method uses a family of resolving agents (e.g., a mix of Dibenzoyl-L-tartaric acid and Di-p-toluoyl-L-tartaric acid) rather than a single pure agent.
-
Mechanism: Impurities (the unwanted diastereomer) structurally resemble the resolving agent. In a single-agent system, these impurities can incorporate into the crystal lattice, preventing crystallization. In a "family" mix, the structural variation disrupts the incorporation of the impurity, triggering nucleation of the pure salt.
Protocol Modification
-
Agent Mix: Instead of 1.0 eq of Agent A, use:
-
0.9 eq Agent A (Parent)
-
0.05 eq Agent B (Structural Analog)
-
0.05 eq Agent C (Structural Analog)
-
-
Procedure: Follow the standard crystallization protocol. The "impurities" (Agents B and C) act as nucleation inhibitors for the wrong salt, forcing the correct salt to precipitate faster and purer.
Part 4: Enzymatic Kinetic Resolution (Biocatalysis)[5]
For amines that do not form stable salts, enzymatic resolution is the alternative.
Dynamic Kinetic Resolution (DKR)
Standard kinetic resolution yields max 50%. DKR couples enzymatic resolution with in situ racemization to achieve 100% yield.[2][3]
System:
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Isopropyl acetate or Ethyl acetate.
-
Racemization Catalyst: Ruthenium complex (e.g., Shvo's catalyst) or radical initiator (AIBN/thiol) for milder conditions.
Workflow Diagram
Figure 2: Dynamic Kinetic Resolution (DKR) cycle allowing 100% theoretical yield.
Part 5: Data Summary & Comparison
| Feature | Classical Resolution (Pope-Peachey) | Dutch Resolution | Enzymatic Resolution (DKR) |
| Primary Mechanism | Solubility Difference (Thermodynamic) | Nucleation Inhibition | Kinetic Rate Difference |
| Max Theoretical Yield | 50% (100% with recycle loop) | 50% (100% with recycle) | 100% (Single Pot) |
| Resolving Agent Cost | Low (Recyclable) | Medium (Mixed Agents) | High (Enzymes) |
| Scale Suitability | >100 kg to Tons | 1 kg - 100 kg | 100 g - 10 kg |
| Best For | Crystalline Salts, Bases | Difficult/Oily Salts | Non-crystalline Amines |
References
-
Pope-Peachey Method & Industrial Application
- Source: Harrington, P.J., & Lodewijk, E. (1997). "Twenty Years of Naproxen Technology." Organic Process Research & Development.
- Context: Describes the industrial standard of using 0.5 eq of resolving agent to maximize throughput.
-
Dutch Resolution (Family Approach)
-
Source: Dalmolen, J., et al. (2005).[5] "The Dutch Resolution variant of the classical resolution of racemates..." Chemistry – A European Journal.
- Context: The definitive paper on using families of resolving agents to induce crystallization in difficult substr
-
-
Enzymatic Dynamic Kinetic Resolution
- Source: Verzijl, G.K.M., et al. (2007). "Dynamic Kinetic Resolution of Amines..." Organic Letters.
- Context: Details the coupling of lipase resolution with radical-mediated racemiz
-
Solvent Selection Guides
- Source: Henderson, R.K., et al. (2011). "Expanding GSK's solvent selection guide." Green Chemistry.
- Context: Essential for selecting environmentally benign solvents for large-scale crystalliz
-
General Review of Amine Resolution
- Source: Kozma, D. (2001).
- Context: Comprehensive reference for specific resolving agent/substr
Sources
(1R,2R)-2-(Benzyloxy)cyclohexanamine in the synthesis of chiral drugs
Application Note: (1R,2R)-2-(Benzyloxy)cyclohexanamine as a Privileged Scaffold in Asymmetric Synthesis
Abstract
(1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS: 216394-06-8) represents a high-value "chiral pool" intermediate derived from trans-1,2-aminocyclohexanol. Its rigid cyclohexane backbone, combined with the orthogonally protected oxygen functionality (benzyl ether) and a free primary amine, makes it a versatile scaffold for the synthesis of bifunctional organocatalysts (thioureas/squaramides) and pharmaceutical intermediates (e.g., amino-ether class anti-arrhythmics like Vernakalant analogs). This guide details the structural logic, synthesis protocols for catalytic derivatives, and quality control parameters for integrating this building block into drug discovery workflows.
Structural Logic & Chemical Significance
The utility of (1R,2R)-2-(Benzyloxy)cyclohexanamine stems from three specific structural features that dictate its reactivity and selectivity in asymmetric synthesis:
-
Rigid Stereochemical Backbone: The cyclohexane ring is locked in a chair conformation. The trans-diequatorial arrangement of the amino and benzyloxy groups (1R, 2R) creates a fixed chiral environment. This rigidity minimizes conformational freedom, essential for high enantioselectivity in downstream catalysis.
-
Electronic Modulation: Unlike the free alcohol ((1R,2R)-2-aminocyclohexanol), the benzyl ether is electronically neutral and chemically robust. It prevents non-specific hydrogen bonding at the oxygen site during amine functionalization, while the benzyl group adds significant hydrophobicity, enhancing solubility in non-polar solvents (DCM, Toluene) often used in organocatalysis.
-
Bifunctional Potential: The primary amine serves as a nucleophilic handle for derivatization (e.g., isothiocyanate coupling), while the ether oxygen can act as a weak Lewis basic site or a steric shield, depending on the target application.
Application Workflow: Synthesis of Bifunctional Thiourea Catalysts
A primary application of this amine is the synthesis of chiral thiourea organocatalysts. These catalysts are critical for asymmetric Michael additions, Henry reactions, and Mannich reactions in the production of chiral drug intermediates.
Mechanism of Action
The resulting thiourea catalyst operates via a dual-activation mechanism:
-
The Thiourea Moiety: Activates electrophiles (e.g., nitroolefins) via Hydrogen-bond donation.
-
The Chiral Backbone: The (1R,2R)-cyclohexyl scaffold ensures that the nucleophile attacks from a specific trajectory (Re- or Si-face), inducing chirality.
Experimental Protocol: Coupling with Isothiocyanates
Objective: Synthesis of N-((1R,2R)-2-(benzyloxy)cyclohexyl)-N'- (3,5-bis(trifluoromethyl)phenyl)thiourea.
Materials:
-
(1R,2R)-2-(Benzyloxy)cyclohexanamine (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Rotary evaporator
-
Silica gel (for chromatography)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add (1R,2R)-2-(Benzyloxy)cyclohexanamine (205 mg, 1.0 mmol) and dissolve in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (285 mg, 1.05 mmol) dropwise over 5 minutes.
-
Scientific Insight: Although the reaction proceeds at RT, starting at 0°C prevents exotherm-driven side reactions or racemization, though the rigid backbone is generally stable.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.
-
-
Work-up: Concentrate the mixture in vacuo to yield a pale yellow solid.
-
Purification: Purify via flash column chromatography (SiO2, eluent: Hexane/EtOAc gradient 10:1 to 4:1).
-
Yield: Expect 85-92% yield of a white crystalline solid.
Data Specification Table:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Yield | > 85% |
| 1H NMR (CDCl3) | Characteristic thiourea NH signals at δ 8.0-9.5 ppm (broad) |
| Enantiomeric Excess | >99% (retains starting material chirality) |
Application Workflow: Pharmaceutical Intermediate Synthesis
This molecule serves as a structural analog and precursor for the synthesis of amino-ether core drugs, such as Vernakalant (anti-arrhythmic). The protocol below demonstrates the reductive amination strategy used to couple the chiral amine to a heterocyclic aldehyde, a common step in API synthesis.
Experimental Protocol: Reductive Amination
Objective: Coupling of (1R,2R)-2-(Benzyloxy)cyclohexanamine with N-Boc-3-pyrrolidinone (or analog).
Methodology:
-
Imine Formation: Dissolve the amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE). Add Titanium(IV) isopropoxide (1.2 equiv) to act as a Lewis acid and water scavenger. Stir for 6 hours.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 2.0 equiv) portion-wise.
-
Causality: STAB is used over NaBH4 because it is milder and selective for imines over ketones, preventing direct reduction of the starting carbonyl.
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM, dry over Na2SO4, and concentrate.
Visualization of Synthetic Pathways
The following diagram illustrates the divergence of (1R,2R)-2-(Benzyloxy)cyclohexanamine into two distinct chemical value streams: Organocatalysis and API Synthesis.
Figure 1: Divergent synthetic utility of the (1R,2R)-2-(Benzyloxy)cyclohexanamine scaffold.[][2][3][4]
Quality Control & Characterization
To ensure the integrity of the chiral synthesis, the starting material must be validated before use.
1. Enantiomeric Purity Check (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzyl chromophore).
-
Acceptance Criteria: ee > 98%.
2. NMR Validation (Stereochemistry)
-
Coupling Constants: In the 1H NMR (CDCl3), the proton at C1 (attached to Nitrogen) and C2 (attached to Oxygen) should exhibit a coupling constant (J) of approximately 10-11 Hz .
-
Interpretation: This large coupling constant confirms the trans-diaxial arrangement of the protons, which corresponds to the trans-diequatorial orientation of the substituents in the stable chair conformation. A smaller J value (< 5 Hz) would indicate cis contamination.
References
-
Preprints.org. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. (2024).[5] [Link]
-
University of Oviedo. Cascade for the asymmetric synthesis of 2-(benzyloxy)cycloalkanamines in aqueous medium. [Link]
-
National Institutes of Health (PMC). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives. [Link]
Sources
Application Note: NMR Determination of Enantiomeric Excess Using Chiral Solvating Agents (CSAs)
Executive Summary
This application note details the protocol for determining enantiomeric excess (ee) using Chiral Solvating Agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. Unlike Chiral Derivatizing Agents (CDAs), which require covalent modification, CSAs rely on the formation of transient diastereomeric complexes via non-covalent interactions (hydrogen bonding, ion pairing, or
Mechanism of Action: Induced Anisochrony
In an achiral solvent (e.g.,
When a chiral analyte (
Because Diastereomer 1 and Diastereomer 2 possess different physical properties and spatial arrangements, the nuclei within the analyte experience different local magnetic fields. This results in anisochrony —a splitting of the chemical shifts (
Critical Success Factors
-
Fast Exchange: The equilibrium must be fast on the NMR timescale to observe a weighted average signal, but the interaction must be strong enough (
) to induce a shift. -
Proximity: The reporter nucleus (e.g., a methyl group or fluorine atom) must be close to the site of chiral interaction.
-
Solvent Choice: Non-polar solvents (benzene-
, chloroform- ) generally favor the formation of tight ion pairs or hydrogen bonds required for discrimination.
CSA Selection Guide
Selecting the correct CSA is not trial-and-error; it is based on complementary functional group chemistry.
Table 1: Common CSAs and Target Analytes
| Analyte Functional Group | Recommended CSA Class | Specific Examples | Mechanism |
| Amines (Primary/Secondary) | Chiral Carboxylic Acids | (S)-Mandelic acid, (R)-Mosher’s Acid (salt) | Ion pairing, H-bonding |
| Carboxylic Acids | Chiral Amines | (R)-1-Phenylethylamine, Quinine | Ion pairing |
| Alcohols / Sulfoxides | Chiral Alcohols / Lanthanides | Pirkle’s Alcohol (TFAE), Eu(hfc) | H-bonding, Metal coordination |
| Amino Acids (Zwitterionic) | Macrocycles | Host-Guest inclusion | |
| General / Aromatic | Binaphthyls | (R)-BINOL | H-bonding, |
Selection Logic Diagram
Figure 1: Decision matrix for selecting the appropriate Chiral Solvating Agent based on analyte chemistry.
Experimental Protocol
Materials
-
Analyte: ~5–10 mg of the chiral sample (racemate required for method development).
-
CSA: Enantiomerically pure (>99% ee) CSA.
-
Solvent:
or (Benzene- often provides better separation due to anisotropic effects). -
NMR Tube: High-precision 5mm tubes.
Workflow: The Titration Method
A single-point measurement is risky due to concentration dependence. A titration protocol ensures the optimal shift dispersion is found.
Figure 2: Step-by-step titration workflow to optimize enantiomeric discrimination.
Detailed Steps
-
Baseline Acquisition: Dissolve 10 mg of the racemic analyte in 0.6 mL of deuterated solvent. Acquire a standard
spectrum. This confirms purity and establishes initial chemical shifts. -
CSA Addition (Titration):
-
Optimization:
-
Continue adding CSA (up to 2–5 equivalents). The magnitude of non-equivalence (
) usually increases with CSA concentration until saturation. -
Temperature Control: If peaks are broad (intermediate exchange rate), cool the sample to 273 K or 253 K. This slows the exchange, sharpening the signals and often increasing
.
-
-
Sample Measurement: Once conditions are established with the racemate, prepare the unknown sample using the exact same concentration and Analyte:CSA ratio.
Data Analysis and Calculation
Once baseline resolution is achieved (peaks separated to the baseline), integrate the corresponding signals for the two enantiomers.
Formula:
Where:
-
$
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing diastereomeric salt crystallization conditions
Technical Support Center: Diastereomeric Salt Crystallization Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of Chiral Resolution via Diastereomeric Salt Formation
Welcome to the Advanced Resolution Support Hub
I am Dr. Aris, Senior Application Scientist. You are likely here because your classical resolution is stalling—either you are facing the "oiling out" phenomenon, your enantiomeric excess (ee) has hit a ceiling, or your yields are inexplicably low.
Diastereomeric salt crystallization is not merely about precipitation; it is a competition between thermodynamic stability (solubility differences) and kinetic control (nucleation rates). Below is a non-linear, problem-solving guide designed to troubleshoot and optimize your specific resolution challenges.
Module 1: The "Dutch Resolution" & Agent Selection
User Issue: "I have screened 10 single resolving agents, and none provided a sharp separation."
Technical Insight: Single-agent screening often fails due to the formation of solid solutions, where the undesired diastereomer incorporates into the crystal lattice of the desired salt. The Dutch Resolution method suggests that using a "family" of structurally related resolving agents (e.g., a mix of tartaric acid derivatives) can disrupt this inclusion.
Mechanism: The "impurities" (structurally similar resolving agents) act as nucleation inhibitors for the undesired diastereomer, widening the metastable zone width (MSZW) and allowing the desired salt to crystallize in higher purity [1].
Protocol: The "Family Approach" Screening
Instead of screening Agent A, then B, then C separately, try this mix-method:
-
Select a Family: e.g., Dibenzoyl-tartaric acid, Ditoluoyl-tartaric acid, and Anisoyl-tartaric acid.
-
Stoichiometry: Use a 1:1 molar ratio of total acid to amine (racemate).
-
The Mix: Combine the three agents in a 1:1:1 ratio.
-
Crystallize: The agent that forms the least soluble salt will precipitate first, often with higher selectivity because the other two agents inhibit the nucleation of the wrong isomer.
Module 2: Thermodynamics & The Eutectic Trap
User Issue: "My yield is high, but the optical purity (ee) is stuck at 85% no matter how many times I recrystallize."
Technical Insight: You have likely hit the Eutectic Composition . In a ternary phase diagram (Solvent + D-Salt + L-Salt), the eutectic point represents the composition where both diastereomers crystallize simultaneously. You cannot purify past this point by simple evaporation or cooling [2].
The Fix: Solubility Tuning To break the eutectic, you must alter the shape of the solubility isotherm. This requires changing the dielectric constant of the solvent or the temperature.
Data Table: Solvent Dielectric Constants & Salt Dissociation
Use this to select a solvent that maximizes the solubility difference (
| Solvent Class | Representative | Dielectric Const. ( | Effect on Ionic Pair | Recommended For |
| Protogenic | Methanol | 33.0 | High Dissociation | Tight ion pairs (Strong acids/bases) |
| Aprotic Polar | Acetonitrile | 37.5 | Solvates Cations | Breaking solvates/hydrates |
| Ether/Ester | THF / EtOAc | 7.5 / 6.0 | Tight Ion Pairing | Increasing yield (Anti-solvent) |
| Non-Polar | Toluene | 2.4 | Aggregation | Oiling Out Risk (Use with caution) |
Module 3: Troubleshooting "Oiling Out" (LLPS)
User Issue: "The solution turned into a cloudy emulsion or a sticky gum at the bottom of the flask."
Technical Insight:
This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the crystallization temperature (
Immediate Remediation Protocol:
-
Do NOT Cool Further: Cooling increases viscosity, turning the oil into a glass (amorphous solid).
-
Re-heat: Heat until the solution is clear again.
-
The "Seed & Cycle" Method:
-
Cool slowly to the cloud point.
-
Add seed crystals (0.1 wt%) of the pure salt (if available).
-
Temperature Cycling: Oscillate the temperature by
around the saturation point. This promotes the growth of the crystalline phase at the expense of the amorphous oil phase.
-
Visual Workflow: Oiling Out Remediation
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) during salt formation.
Module 4: The "Half-Quant" Method (Pope-Peachey)
User Issue: "Resolving agents are expensive. Can I use less?"
Technical Insight: Yes. The Pope-Peachey method uses 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral acid (like HCl or acetic acid) [4].
Logic:
The chiral agent reacts with the matching enantiomer (forming the less soluble salt), while the achiral acid neutralizes the mismatched enantiomer (keeping it in solution). This maximizes the solubility difference (
Experimental Workflow:
-
Dissolve 1.0 eq of Racemic Amine.
-
Add 0.5 eq of Chiral Acid (Resolving Agent).
-
Add 0.5 eq of Achiral Acid (e.g., Acetic Acid).
-
Solvent: Choose a solvent where the Chiral Salt is insoluble, but the Achiral Salt is highly soluble.
Frequently Asked Questions (FAQ)
Q: How do I know if I have a salt or a co-crystal?
A: This distinction is critical for regulatory filing. Measure the
- : Salt formation is highly likely.
- : Co-crystal is likely.
- : A "grey zone" continuum exists. Verify using Single Crystal X-Ray Diffraction (SC-XRD) to locate the proton position.
Q: Why does my salt turn into a gel? A: Gelation usually indicates a solvate formation or hydrogen-bonding network with the solvent.
-
Fix: Switch to a solvent that cannot donate hydrogen bonds (e.g., change from Ethanol to Acetone or Ethyl Acetate). Alternatively, increase the ionic strength by adding a small amount of achiral salt.
References
-
Dutch Resolution Mechanism: Kaptein, B., et al. "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Tetrahedron, 2005.
-
Phase Diagrams & Eutectics: "Ternary Phase Diagrams in Chiral Resolution." Tulane University Petrology Resources.
-
Oiling Out Troubleshooting: "Troubleshooting Oiling Out in Crystallization." BenchChem Technical Guides.
-
Pope-Peachey Method: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.
-
General Optimization: "Optimizing Diastereomeric Salt Crystallization." APC Process Development.
Sources
Solvent screening for chiral resolution of amines
Technical Support Center: Chiral Resolution & Crystallization Topic: Solvent Screening for Chiral Resolution of Amines Ticket ID: RES-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Resolution Support Center. You are likely here because your chiral amine is refusing to crystallize, your enantiomeric excess (ee) has plateaued, or your reaction flask contains a stubborn oil instead of the beautiful needles you expected.
Classical resolution via diastereomeric salt formation is not merely "mixing acid and base."[1] It is a battle between thermodynamics (solubility differences) and kinetics (nucleation rates). This guide replaces generic textbook advice with field-tested protocols for screening solvents, troubleshooting phase separation ("oiling out"), and optimizing yield/purity trade-offs.
Module 1: The Solvent Matrix (Screening Logic)
The Core Problem: You need a solvent system that dissolves the diastereomeric salt at high temperatures (reflux) but selectively precipitates only the less soluble diastereomer (LSD) upon cooling.
The Dielectric Dilemma:
-
High Dielectric Constant (
): Stabilizes the ionic pair. Good for dissolving salts, but often leads to zero yield because the salt stays in solution even at C. -
Low Dielectric Constant (
): Destabilizes the ionic pair. Leads to immediate, uncontrolled precipitation (amorphous solids) or "oiling out."
Standard Solvent Screening Hierarchy
Do not screen randomly. Follow this polarity gradient.
| Solvent Class | Representative Solvents | Role in Resolution | |
| Protics (High Polarity) | Water, Methanol | 33 - 80 | Solubilizers. Use when salt is too insoluble. Often requires an anti-solvent. |
| Protics (Med Polarity) | Ethanol, Isopropanol (IPA), n-Butanol | 18 - 25 | The "Goldilocks" Zone. Best balance for H-bonding and lipophilicity. Start here. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | 6 - 37 | Selective Crystallizers. Acetone/EtOAc are excellent for sharpening ee but often require heating to dissolve the salt initially. |
| Non-Polar | Toluene, MTBE, Hexane | 2 - 5 | Anti-Solvents. rarely used alone for salts; used to drive yield or force oiling out into a solid. |
Workflow Visualization: The Screening Protocol
Figure 1: Iterative solvent selection logic. The goal is to manipulate solubility parameters to hit the Metastable Zone Width (MSZW) correctly.
Module 2: Troubleshooting "Oiling Out"
The Issue: Instead of crystals, you see a second liquid phase (droplets) forming at the bottom of the flask. The Science: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the diastereomeric salt (in the solvent mixture) is lower than the temperature at which it becomes insoluble. The system finds it energetically more favorable to exist as a solute-rich liquid than as a crystalline solid.
The "Oiling Out" Rescue Protocol
-
The Temperature Cycling Trick:
-
Do not cool rapidly.[2] Oiling out is kinetically favored by fast cooling.
-
Re-heat until the oil dissolves.
-
Cool very slowly (e.g.,
C/hour). -
Crucial Step: Seed the solution with authentic crystals of the salt (if available) before the oiling temperature is reached. This bypasses the nucleation energy barrier.
-
-
Change the Solvent Composition:
-
Oiling out is notorious in solvents that are "too good" (like pure MeOH) or mixtures with wide boiling point gaps.
-
Action: Switch to a solvent with a higher boiling point or add a non-polar anti-solvent (e.g., switch from EtOH to EtOH/Toluene). This often raises the precipitation temperature above the oiling temperature.
-
-
Sonication:
-
Brief sonication can disrupt the oil droplets and induce nucleation.
-
Figure 2: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS). Impurities are a common, overlooked cause of oiling out.
Module 3: The "Dutch Resolution" (Family Approach)
The Scenario: You have screened 10 common acids (Tartaric, Mandelic, Camphorsulfonic) and 5 solvents. You either get no solid or a racemate (50% ee).
The Solution: Stop looking for a "Magic Bullet" single acid. Use the Dutch Resolution method developed by Vries et al. [1].
The Protocol: Instead of using 1.0 equivalent of Acid A, use a "family" of structurally related acids.
-
Example Mix: 0.5 eq Mandelic Acid + 0.5 eq p-Methyl-Mandelic Acid + 0.5 eq p-Bromo-Mandelic Acid.
-
Mechanism: In a racemic mixture, the "wrong" enantiomers interfere with each other's crystallization. However, the "right" diastereomeric salts can form a solid solution , allowing them to co-crystallize rapidly and with high yield. The "wrong" salts remain in solution due to the confusion of the mother liquor (entropic penalty).
Why it works: It increases the probability of nucleation for the desired diastereomer while suppressing the nucleation of the unwanted isomer.
Module 4: Frequently Asked Questions (FAQs)
Q1: My salt precipitated, but the ee is only 15%. Should I recrystallize? A: No. A 15% ee indicates you likely have a conglomerate or a solid solution of the diastereomers, or you simply crashed everything out too fast.
-
Fix: Re-heat and add 20% more solvent. You need to lower the supersaturation so that only the less soluble salt survives. If ee remains low after 2 tries, switch the resolving agent.
Q2: I have no solids even at -20°C. What now? A: You are likely in a "Solubility Trap."
-
Fix: Perform a "solvent swap." Evaporate the current solvent and replace it with a solvent of lower dielectric constant (e.g., swap Methanol for IPA/Isopropyl Acetate).
-
Advanced Fix: Use the "Pope Peachy" method (half-quantity method). Use only 0.5 equivalents of the resolving agent. This forces the most insoluble salt to form, while the remaining 0.5 eq of amine stays free in solution.
Q3: Can I use HPLC solvents for screening? A: Generally, no. HPLC uses high flow and pressure. Resolution relies on equilibrium thermodynamics. However, you must use Chiral HPLC/SFC to analyze your solids. Do not rely on optical rotation alone, as the resolving agent itself is chiral and will skew the reading.
References
-
Vries, T., et al. (1998).[3] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.[3]
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
Effect of temperature on diastereomeric salt formation
Welcome to the ResolvTech Support Hub
You are likely here because your chiral resolution is failing. perhaps you are seeing an "oil" instead of crystals, or your enantiomeric excess (ee) has plateaued despite repeated recrystallizations.
In diastereomeric salt formation, temperature is not just a switch to dissolve your solid; it is the primary lever controlling Supersaturation (
Module 1: The Thermodynamics of Resolution
Understanding the "Delta S" ( ) Factor
The success of your resolution depends entirely on the difference in solubility between the less soluble diastereomer (n-salt) and the more soluble diastereomer (p-salt).
The Critical Insight: Solubility curves are rarely parallel.
As temperature (
-
Ideal Scenario: The curves diverge at lower temperatures, maximizing
. -
The "Crossing Point" (Failure Mode): If the solubility curves intersect at a specific temperature (
), . Resolution is impossible at this temperature, regardless of the resolving agent used.
Diagnostic Protocol: Constructing the Solubility Map
Do not proceed to scale-up without this data.
-
Prepare Saturated Solutions: Create saturated suspensions of the racemic salt at 3 distinct temperatures (e.g., 20°C, 40°C, 60°C).
-
Gravimetric Analysis: Filter and weigh the dried residue to determine absolute solubility (
). -
Chiral HPLC: Determine the diastereomeric ratio (dr) of the supernatant.
-
Plot: Visualize the divergence. If the curves converge at your crystallization temperature, you must alter the solvent dielectric constant.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Ticket #402: "My product separates as a sticky oil instead of crystals."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the temperature of the solution drops into a region where the "oil" phase is more stable than the homogeneous solution, but the crystalline phase has not yet nucleated due to a high kinetic barrier.
The Mechanism: Instead of organizing into a lattice (requires energy/time), the salt molecules aggregate into disordered, solute-rich droplets.[2] These droplets trap impurities and the unwanted enantiomer, destroying your resolution.
Visualization: The Oiling Out Trap
Figure 1: The kinetic competition between oiling out (LLPS) and crystallization. Entering the yellow zone usually results in failure.
Resolution Protocol: The "Seeding at T_cloud" Method
-
Determine
: Note the temperature where the solution turns hazy (onset of oiling). -
Re-dissolve: Heat 5°C above
. -
Seed Early: Add 0.1 wt% pure seed crystals of the desired diastereomer above the oiling temperature.
-
Why? The seeds provide a surface for growth, bypassing the high energy barrier of nucleation. The system "skips" the oil phase and goes straight to the solid phase.
-
-
Slow Ramp: Cool at 0.1°C/min through the critical zone.
Module 3: Optimizing Yield vs. Purity (Cooling Profiles)
Ticket #899: "High yield, but low enantiomeric excess (ee)."
Root Cause: You are likely cooling too fast (Kinetic Control).
-
Rapid Cooling: Generates high supersaturation (
). This forces the precipitation of both diastereomers (coprecipitation) and traps solvent inclusions. -
Slow Cooling: Maintains low supersaturation (Thermodynamic Control). This allows the system to selectively grow the stable, less soluble diastereomer (n-salt) while the p-salt remains in solution.
Comparative Data: Cooling Rate Effects
Data based on typical tartrate salt resolutions of chiral amines.
| Parameter | Fast Cooling (>1.0 °C/min) | Linear Slow Cooling (0.1 °C/min) | Cubic Cooling (Controlled |
| Nucleation Type | Spontaneous / Secondary | Primary (Seeded) | Constant Supersaturation |
| Crystal Habit | Agglomerates / Fines | Large Prisms / Needles | Uniform, defined habit |
| Impurity Inclusion | High (Solvent entrapment) | Low | Very Low |
| Yield | High (85-95%) | Moderate (60-75%) | Optimized (75-85%) |
| Optical Purity (ee) | Low (< 80%) | High (> 95%) | Very High (> 98%) |
Protocol: Cubic Cooling Profile
Instead of a linear ramp, use a cubic profile to maintain constant supersaturation.
-
Initial Phase: Very slow cooling (induced nucleation).
-
Final Phase: Faster cooling (crystal growth on existing surface area).
Module 4: Polymorphism & Thermal History
Ticket #115: "The crystals disappear or change shape upon standing."
Root Cause: Ostwald’s Rule of Stages. The system often crystallizes the metastable polymorph first because it is kinetically faster to form. Over time (or with temperature fluctuation), it converts to the stable polymorph.
-
Risk: The stable polymorph might be more soluble than the metastable one, or have a lower
, ruining the resolution.
Workflow: Managing Polymorphs
Figure 2: Ostwald's Rule. Rapid thermal shifts favor the yellow node (metastable). Stability favors the green node.
Fix: Perform a Slurry Ripening experiment. Hold the suspension at a mid-range temperature (e.g., 25°C) for 24 hours under agitation. This allows the metastable form to dissolve and the stable form to grow (Ostwald Ripening).
FAQ: Rapid Response
Q: Can I just put my flask in the freezer (-20°C) to maximize yield? A: No. "Crash cooling" causes uncontrolled nucleation. You will precipitate the unwanted enantiomer and impurities along with your product. Use the freezer only after the bulk of crystallization has occurred at ambient temperature to squeeze out the final ~5% yield.
Q: My solubility curves cross at 45°C. What do I do? A: You must operate far away from 45°C. If your boiling point is 60°C, work in the 0°C–25°C range. If the crossing point is unavoidable, you must change the solvent system (e.g., add methanol to ethanol) to shift the solubility profiles.
Q: Why does heating the solution sometimes lower the optical purity? A: This is counter-intuitive but happens due to Racemization . If your chiral center is labile (e.g., benzylic protons, Schiff bases), high temperatures can induce racemization of the substrate, degrading your maximum theoretical yield to 0% ee.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
-
Levilain, G., & Coquerel, G. (2010). Pitfalls and rewards of preferential crystallization. CrystEngComm, 12(7), 1983-1992.
-
Profir, V. M., Fieser, L. F., & Rasmuson, Å. C. (2002). Experimental studies of the separation of mandelic acid enantiomers via diastereomeric salt formation. Crystal Growth & Design, 2(4), 273-279.
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Technical Whitepaper.
-
Lorenz, H., & Seidel-Morgenstern, A. (2014).[3] Processes to separate enantiomers.[3][4][5] Angewandte Chemie International Edition, 53(5), 1218-1250.
Sources
Troubleshooting low enantiomeric excess in chiral resolution
Welcome to the Chiral Resolution Technical Support Center.
Current Status: Online
Ticket Subject: Troubleshooting Low Enantiomeric Excess (
Executive Summary: The Philosophy of Purity
Low enantiomeric excess (
This guide is structured into three diagnostic modules based on the resolution technology you are using. Select the module relevant to your current experiment.
Module 1: Classical Resolution (Diastereomeric Crystallization)
The Scenario: You formed a salt using a chiral resolving agent (e.g., Tartaric acid, Phenylethylamine), but the crystals harvested have low
Root Cause Analysis
In classical resolution, separation relies on the solubility difference (
Protocol 1.1: The "Pope-Peachey" Optimization
Use this when standard 1:1 stoichiometry yields poor results.
Most protocols default to a 1:1 ratio of Racemate:Resolving Agent.[1] This is often a mistake. If the resolving agent is expensive or the solubility difference is small, the n-salt will precipitate along with the p-salt.
The Fix: Use the Pope-Peachey Method .
-
Stoichiometry: Use 0.5 equivalents of the Chiral Resolving Agent.
-
Neutralization: Add 0.5 equivalents of an achiral acid (e.g., HCl, Acetic acid) or base (e.g., NaOH, TEA) to neutralize the remaining racemate.
-
Mechanism: The chiral agent preferentially binds to the matching enantiomer to form the p-salt. The remaining enantiomer forms a highly soluble salt with the achiral counter-ion, remaining in the mother liquor.[2]
Protocol 1.2: The "Dutch Resolution" (Nucleation Inhibition)
Use this when recrystallization fails to improve ee.
Discovered by the Syncom group, this method fights "The Fog" (oiling out) and co-crystallization.
The Fix: Use a Family of Resolving Agents .[3][4] Instead of using 1.0 eq of Resolving Agent A, use:
-
0.9 eq of Resolving Agent A (Parent)
-
0.05 eq of Resolving Agent B (Structurally similar derivative)
-
0.05 eq of Resolving Agent C (Structurally similar derivative)
Why it works: The impurities (Agents B and C) structurally resemble the n-salt lattice but do not fit perfectly. They act as nucleation inhibitors specifically for the n-salt, keeping it in solution while the p-salt crystallizes pure.
Visualization: Crystallization Decision Tree
Figure 1: Decision logic for optimizing diastereomeric salt crystallization.
Module 2: Kinetic Resolution (Biocatalysis/Chemical)
The Scenario: You are using an enzyme (lipase, transaminase) or chiral catalyst.[5] The reaction proceeds, but the
The Core Metric: Selectivity Factor ( )
You cannot troubleshoot kinetic resolution without calculating
The Golden Rules:
- : The system is inefficient. Stop optimization; change the catalyst/enzyme.
- : Usable, but requires strict conversion control.
-
: Excellent. High
is easy to achieve.
Troubleshooting via Conversion ( )
In kinetic resolution,
| Issue | Diagnosis | Corrective Action |
| Low | Reaction ran too long ( | Stop reaction earlier (e.g., at 30-40% conversion). As conversion rises, the "fast" enantiomer depletes, and the enzyme starts eating the "slow" one, lowering |
| Low | Reaction stopped too early ( | Push conversion further. To get pure unreacted substrate, you often need to "burn" some of it. Push |
| Enzyme deactivation or Product Inhibition. | Check pH stability. Remove product continuously (e.g., biphasic system or resin adsorption). |
Protocol 2.1: Calculating Accurately
Do not rely on a single point. Take samples at
(Note: Use a solver or spreadsheet for this; small errors in
Module 3: Chiral Chromatography (HPLC/SFC)
The Scenario: You are separating enantiomers on a column (e.g., Chiralpak, Lux), but peaks overlap (low resolution,
Common "Ghost" Issues
1. The Memory Effect (Hysteresis) Chiral stationary phases (CSPs), especially coated polysaccharide phases (e.g., AD-H, OD-H), can "remember" previous mobile phases.
-
Symptom: You switched from Normal Phase (Hexane/IPA) to Reversed Phase, and selectivity vanished.
-
Fix: Wash the column with 100% Ethanol or Isopropanol (if permitted by manufacturer) for 20 column volumes to reset the polymer conformation.
2. The Temperature Trap Unlike achiral HPLC, lower temperature does not always equal better separation in chiral LC.
-
Mechanism: Chiral recognition is governed by
(enthalpy) and (entropy). At certain "isoenantioselective temperatures," these terms cancel out, resulting in zero separation. -
Protocol: If resolution is poor at 25°C, try 40°C . I have seen elution orders reverse simply by heating the column.
3. The Wrong Additive
-
Basic Analytes (Amines): You MUST add 0.1% Diethylamine (DEA) or Ethanolamine. Without it, the amine drags on residual silanols, causing tailing that masks the second enantiomer.
-
Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
Visualization: Chiral HPLC Troubleshooting Flow
Figure 2: Workflow for diagnosing chiral chromatography separation issues.
References & Further Reading
-
Dutch Resolution Mechanism:
-
Kinetic Resolution Mathematics:
-
Pope-Peachey Method:
-
Chiral HPLC Troubleshooting:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Retort [www1.udel.edu]
- 3. Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. erowid.org [erowid.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. research.rug.nl [research.rug.nl]
- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Improving diastereomeric excess of amine resolutions
Topic: Improving Diastereomeric Excess (de) in Amine Resolutions Ticket ID: CHIRAL-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Advanced Resolution Support Desk.
I am Dr. Aris, Senior Application Scientist. You are likely here because your classical resolution is stalling. Perhaps you have a stable salt but low diastereomeric excess (de), or you are fighting the dreaded "oiling out" phenomenon.
Classical resolution via diastereomeric salt formation is not merely about mixing an acid and a base; it is an exercise in supramolecular thermodynamics . The protocols below are designed to move you from "trial-and-error" to "rational design."
Part 1: Diagnostic Workflow
Before modifying your chemistry, identify your failure mode. Use this logic flow to navigate the guide.
Figure 1: Diagnostic logic tree for identifying the primary failure mode in chiral resolutions.
Part 2: Troubleshooting Low Diastereomeric Excess (de)
The Issue: You obtained crystals, but the chiral purity is low (e.g., 20–60% de). The Cause: You are likely operating near the eutectic composition of the phase diagram, or the solubility difference between the p-salt (less soluble) and n-salt (more soluble) is insufficient in your chosen solvent.
Q: Should I recrystallize or triturate ("swish") my salt?
A: This depends on the impurity profile.
| Method | Mechanism | Best For | Protocol |
| Recrystallization | Total dissolution followed by slow cooling. | High de starts (>85%).[1] Removes occluded impurities. | Heat to reflux until clear. Cool slowly (1°C/min). Do not stir during nucleation. |
| Trituration (Swish) | Selective dissolution of the surface impurities (the more soluble diastereomer). | Low de starts (<80%). "Polishing" a crude salt. | Slurry the solid in a solvent where it is sparingly soluble. Heat to 50°C, stir vigorously for 2h, filter hot. |
Q: How do I break the "Eutectic Trap"?
If recrystallization repeatedly yields the same low de (e.g., stuck at 60% de), you have hit the eutectic point. You must change the thermodynamic landscape.
Protocol: The "Double-Salt" Shift
-
Switch Solvent Polarity: If using Ethanol (polar), switch to 2-Butanone (MEK) or Acetonitrile. The eutectic composition shifts with the solvent dielectric constant.
-
Switch Resolving Agent Family: If Tartaric acid fails, move to the Mandelic acid family. (See Dutch Resolution below).
Part 3: Advanced Protocols
When standard 1:1 stoichiometry fails, we utilize partial resolution methods and family-based approaches.
Protocol A: The Pope-Peachy Method
Concept: Instead of using 1 equivalent of expensive chiral acid, use 0.5 eq of chiral acid and 0.5 eq of a cheap achiral acid (HCl, H2SO4).
Mechanism: This forces the system to choose. The chiral acid will preferentially form a salt with the matching enantiomer (the less soluble pair), while the achiral acid solvates the unwanted enantiomer. This maximizes the solubility difference (
Step-by-Step Workflow:
-
Dissolve: 1.0 eq of Racemic Amine in solvent (e.g., Methanol).
-
Add Achiral Acid: Add 0.5 eq of aqueous HCl or Acetic Acid.
-
Add Resolving Agent: Add 0.5 eq of the Chiral Acid (e.g., O,O'-Dibenzoyl-L-tartaric acid).[2]
-
Equilibrate: Heat to reflux, then cool slowly.
-
Result: The precipitate is the Chiral Salt.[3] The mother liquor contains the Amine-HCl salt of the opposite enantiomer.
Figure 2: The Pope-Peachy competition mechanism. The system maximizes efficiency by keeping the unwanted enantiomer highly soluble as an achiral salt.
Protocol B: Dutch Resolution (Family Approach)
Concept: Discovered by Vries et al., using a mixture of structurally related resolving agents (e.g., Mandelic acid + p-Methylmandelic acid + p-Chloromandelic acid) works better than any single agent alone. Mechanism: Nucleation Inhibition. The impurities (unwanted diastereomers) struggle to crystallize because the "family" members disrupt the nucleation of the wrong lattice, while the desired salt crystallizes as a solid solution.
The "Dutch Mix" Recipe:
-
Substrate: 1.0 eq Racemic Amine.
-
Mix: 0.33 eq Agent A + 0.33 eq Agent B + 0.33 eq Agent C (Total = ~1.0 eq).
-
Outcome: Often yields 99% de in the first pass where single agents yielded oils or 50% de.
Part 4: Troubleshooting "Oiling Out"
The Issue: Upon cooling, the solution turns cloudy and separates into a sticky oil/gum rather than crystals. The Science: The "oil" is a supersaturated phase where the melting point of the solvated salt is lower than the temperature of the solution. This is the "Foggy Bottom" effect.
Troubleshooting Steps:
-
The "Cloud Point" Hold:
-
Heat the mixture until clear.
-
Cool very slowly.
-
The moment you see the first "haze" (Cloud Point), STOP cooling. Hold the temperature constant.
-
Add a seed crystal.[4] If no seed exists, scratch the glass vigorously.
-
Why? You must induce nucleation before the liquid-liquid phase separation (oiling) occurs.
-
-
Change the Dielectric Constant: Oiling out is often a sign that your solvent is too polar or contains too much water.
-
Action: Add a co-solvent with a lower dielectric constant (e.g., add MTBE or Toluene to an Ethanol solution).
-
| Solvent | Dielectric Constant ( | Use Case |
| Water | 80.1 | High solubility; often causes oiling if used alone with lipophilic amines. |
| Methanol | 32.7 | Standard first choice. |
| Ethanol | 24.5 | Good balance for crystallization. |
| 2-Butanone (MEK) | 18.5 | The "Magic" Solvent. Excellent for breaking emulsions/oils. |
| Ethyl Acetate | 6.0 | Often used as an anti-solvent to drive yield. |
Part 5: References
-
Pope, W. J., & Peachey, S. J. (1899). The application of stereochemical principles to the resolution of racemic amines.[5][6][7] Journal of the Chemical Society, Transactions, 75, 1066-1093.
-
Vries, T., Wynberg, H., van Echten, E., et al. (1998).[8] The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354.
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[8] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard Text for Phase Diagrams).
-
Kozma, D. (2001).[9] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
Sources
- 1. rsc.org [rsc.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Retort [www1.udel.edu]
- 8. erowid.org [erowid.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Diastereomeric Salt Recrystallization
Status: Operational | Tier: Level 3 (Advanced Process Development)
Welcome to the Advanced Crystallization Support Center. This guide is designed for process chemists and engineers encountering bottlenecks in the classical resolution of enantiomers via diastereomeric salt formation.
Unlike standard recrystallization, diastereomeric resolution is a competitive thermodynamic process governed by the difference in solubility products (
Quick Navigation
Core Workflow
The following logic flow represents the standard operating procedure for a robust resolution campaign.
Figure 1: Standard workflow for diastereomeric salt resolution. Note the feedback loop for recrystallization when optical purity targets are not met.
Module 1: Solvent Selection Strategy
The Issue: "I tried ethanol and water, but I get a gummy solid or low yield."
The Science:
In diastereomeric resolution, you are not looking for a solvent that simply dissolves the compound at high temperatures. You need a solvent that maximizes the Solubility Ratio (
Protocol: The "Polarity Ladder" Screen Do not guess. Run this screen in parallel using 20 mL vials.
| Solvent Class | Representative Solvents | Purpose |
| Protic Polar | Methanol, Ethanol, Isopropanol | Primary Choice. Promotes hydrogen bonding network required for salt lattice formation. |
| Aprotic Polar | Acetonitrile, Acetone | Disruptor. Good for breaking solvates; often yields sharper crystals but lower solubility. |
| Ether/Ester | EtOAc, MTBE, THF | Anti-Solvent. rarely used pure for salts due to low solubility, but excellent as a co-solvent to drive yield. |
| Binary Mix | EtOH:Water (9:1 to 1:1) | The "Goldilocks" Zone. Water increases solubility; Alcohol reduces it. Tuning the ratio tunes the |
Critical Check:
-
Dielectric Constant (
): Salts generally require to remain in solution at hot temperatures. -
Boiling Point: Ensure the solvent boils
higher than your crystallization temperature to prevent crusting at the meniscus.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: "Upon cooling, my solution turns cloudy/milky and deposits a sticky oil at the bottom instead of crystals."
The Science: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the solution enters a "miscibility gap" in the phase diagram before it crosses the solubility curve. The oil is a solute-rich liquid phase.[3]
-
Why it fails: The oil phase is amorphous and traps impurities/wrong enantiomers. Crystallization from oil is kinetically slow and yields low purity.
Troubleshooting Decision Tree:
Figure 2: Strategic response to Liquid-Liquid Phase Separation (Oiling Out).
Corrective Actions:
-
The "Temperature Cycling" Fix: Re-heat the mixture until the oil redissolves. Cool slowly. The moment you see a haze (the oiling point), hold the temperature and add seed crystals. This forces the system to bypass the oil phase and go directly to the solid phase.
-
The "Solvent" Fix: Oiling out often means the solvent is too non-polar to support the ionic salt lattice. Add a small percentage of a more polar solvent (e.g., 5% Methanol or 1% Water) to stabilize the ionic species in solution.
Module 3: Breaking the Purity Ceiling (Eutectics)
The Issue: "I have recrystallized three times, but the optical purity is stuck at 85% ee. It won't go higher."
The Science: You have likely hit the Eutectic Composition . In a ternary phase diagram (D-salt, L-salt, Solvent), the eutectic point represents the composition where both salts crystallize simultaneously. If your solution composition matches the eutectic ratio, further recrystallization cannot improve purity.
The Solution: You must shift the system away from the eutectic point.
-
The "Sweetener" Method: Add a small amount of pure target enantiomer (if available) to the mixture. This shifts the stoichiometry to the "safe" side of the eutectic point, allowing the pure salt to crystallize first.
-
Change the Resolving Agent: A different resolving agent will have a different phase diagram and a different eutectic point.
-
The "Pope-Peachey" Approach: Instead of using 1.0 equivalent of resolving agent, use 0.5 equivalents.
-
Why? The resolving agent will react preferentially with the matching enantiomer to form the insoluble salt, while the unmatched enantiomer remains as a free base (or soluble salt with an added achiral acid like HCl).
-
Frequently Asked Questions (FAQs)
Q1: How much resolving agent should I use?
-
Standard: 1.0 equivalent relative to the racemic substrate.
-
Optimization: If the salt is very stable, try 0.55 equivalents (Pope-Peachey method). This leaves the unwanted enantiomer in solution as the free base, often improving separation efficiency.
Q2: My salt forms a gel. How do I filter it?
-
Cause: Rapid precipitation traps solvent, forming a gelatinous network.
-
Fix: This is a kinetic issue. Re-heat the mixture to dissolve the gel.
-
Agitation: Increase stirring speed (high shear) during cooling to break up aggregates.
-
Sonication: Brief sonication during the nucleation phase can induce formation of discrete crystals rather than gels.
-
Q3: Can I use the "Mother Liquor"?
-
Yes. The mother liquor is enriched with the opposite enantiomer (the MSD).
-
Protocol: Evaporate the solvent, free-base the residue, and perform a "reverse resolution" using the enantiomer of your resolving agent (e.g., if you used (+)-Tartaric acid first, use (-)-Tartaric acid on the mother liquor residue).
References
-
Mechanism of Resolution
-
Oiling Out & Phase Separation
-
Phase Diagrams & Eutectics
- Title: Design of diastereomeric salt resolution via multicomponent system characteriz
- Source: CrystEngComm (Royal Society of Chemistry).
-
URL:[Link]
-
Population Balance Modeling (Kinetics)
- Title: Population Balance Modeling of Diastereomeric Salt Resolution.
- Source: Crystal Growth & Design (ACS Public
-
URL:[Link]
Sources
Preventing oiling out during diastereomeric salt crystallization
Technical Support Center: Crystallization & Chiral Resolution Subject: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) in Diastereomeric Salt Formation Ticket Priority: High (Process Critical)
Welcome to the Advanced Crystallization Support Hub.
You are accessing this guide because your diastereomeric salt resolution has failed to yield a crystalline solid, resulting instead in a viscous, immiscible oil phase. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," is a thermodynamic bottleneck common in chiral resolution.
This guide acts as a self-validating troubleshooting system. Do not skip the diagnostic steps.
Module 1: The Diagnostic (Is it Oiling Out?)
Before altering your chemistry, confirm the physical state. Oiling out is often mistaken for a supersaturated solution or a gel.
Visual Indicators:
-
The "Cloud Point" Anomaly: The solution turns milky (emulsion) rather than forming distinct particulates.
-
The "Sticky Bottom": A viscous layer forms at the bottom of the flask; stirring creates streaks rather than a suspension.
-
Microscopy Check (Mandatory): Under a microscope (or in-situ probe), you see spherical droplets (liquid) instead of faceted geometric shapes (crystals).
The Root Cause: In diastereomeric systems, the desired salt often has a low melting point or strong solvent affinity. If the Oiling Out Limit (OOL) is reached before the Metastable Limit (MSZW) for nucleation, the system minimizes energy by separating into a solute-rich liquid (oil) rather than a solid crystal.
Module 2: The Thermodynamics (The "Why")
To fix this, you must visualize the phase diagram. You are currently operating in the Miscibility Gap .
Figure 1: The thermodynamic pathway. Your goal is to bypass the Red Node (Oil) and force the system from Yellow (Metastable) directly to Green (Crystal).
Module 3: Prevention Protocols (The "How")
Protocol A: The "Seeding Bridge" (Primary Solution)
Spontaneous nucleation requires high energy (high supersaturation). This high energy often pushes the system into the oiling-out region. Seeding lowers the energy barrier, allowing crystallization to occur at lower supersaturation, above the oiling-out temperature.
Step-by-Step:
-
Determine Saturation Temperature (
): Heat until clear. -
Cool to
: Cool the solution to 2–5°C below . The solution must be clear (metastable zone). -
Add Seeds: Add 0.5–1.0 wt% of pure crystalline salt (if available from a previous small-scale batch or scratch experiment).
-
Isothermal Hold: Hold temperature for 30–60 minutes. Ensure seeds do not dissolve (if they do,
is too high) and do not oil out (if they do, is too low). -
Slow Cooling Ramp: Cool at 0.1–0.3°C/min. Do not crash cool.
Protocol B: Solvent Engineering (The Polarity Shift)
Oiling out often occurs because the "oil" phase is too stable in the chosen solvent. You need a solvent system that destabilizes the oil (increases the energy of the liquid-liquid interface) while maintaining crystal solubility.
| Solvent Parameter | Adjustment Strategy | Why? |
| Dielectric Constant | Increase Polarity (usually) | Oiling out is common in non-polar/mid-polar solvents (e.g., Toluene, DCM) where the ionic salt forms "ion pairs" that cluster into liquid droplets. Adding alcohols (EtOH, IPA) often stabilizes the solid lattice over the liquid phase. |
| Solubility | Reduce Concentration | High concentrations push the system into the miscibility gap at higher temperatures. Dilute the reaction by 20-30%. |
| Anti-Solvent | Reverse Addition | Instead of adding anti-solvent to the salt solution, add the salt solution slowly into the anti-solvent containing seeds.[1] This keeps supersaturation low. |
Module 4: Remediation (Rescue Operations)
"User: It’s already an oil. Can I save this batch?"
Support: Yes. Do not discard. The oil is rich in your product.
The Temperature Cycling Protocol:
-
Re-heat: Heat the mixture until the oil phase dissolves back into a homogeneous solution.
-
Add Co-solvent: Add 10% volume of a polar solvent (e.g., Ethanol or Methanol) to change the solubility profile.
-
Cool to Cloud Point: Cool until you see the very first sign of turbidity (droplets).
-
Heat Pulse: Immediately heat up by 2–3°C until clear again.
-
Seed & Hold: Add seeds immediately and hold.
-
Agitation: Increase stirring speed. High shear can sometimes break oil droplets and induce nucleation on the surface.
Module 5: Troubleshooting Workflow
Use this logic tree to determine your next experimental move.
Figure 2: Decision Matrix for remediation of oiled-out batches.
References & Further Reading
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. (Detailed analysis of LLPS using FBRM and PVM probes).
-
Veverka, M., et al. Oiling Out: A Common Problem in Crystallization of Pharmaceutical Compounds. ResearchGate.[2][3] (Case studies on solvent selection to prevent LLPS).
-
Bonnett, P., et al. Solution Crystallization of Diastereomeric Salts. Chemical Engineering Science. (Foundational texts on the thermodynamics of chiral resolution).
-
Deneau, E., & Steele, G. An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[4] (Strategies for seeding into the metastable zone).
Sources
Technical Support Center: Chiral Resolution & Solid State Chemistry
Ticket #8842: Overcoming Solid Solution Formation in Diastereomeric Salt Crystallization
Status: Open | Priority: Critical | Assigned to: Senior Application Scientist
Welcome to the Advanced Resolution Support Hub. You are likely here because your chiral resolution (via diastereomeric salt formation) has hit a "glass ceiling." You are observing low enantiomeric excess (ee) that does not improve with recrystallization, or your yield is high but the purity remains stubbornly fixed (e.g., stuck at 50-60% ee).
This behavior is the hallmark of a Solid Solution (mixed crystal) formation. Unlike a eutectic mixture (conglomerate) where the two diastereomers crystallize in separate lattices, a solid solution occurs when the unwanted diastereomer substitutes the desired one within the same crystal lattice due to structural isomorphism.[1]
This guide provides the diagnostic workflows and remediation protocols to break this lattice lock.
Module 1: Diagnosis – Confirming the Solid Solution
User Question: My ee% is stuck at 40%. Is this a solid solution or just an impure eutectic?
Technical Response: You cannot distinguish these solely by HPLC. You must interrogate the solid phase.[1][2][3] In a eutectic system (the goal), the melting point of the mixture is sharp and lower than the pure components. In a solid solution, the melting point changes continuously with composition.[1][2][3][4]
Diagnostic Protocol: Binary Melting Point Diagram
-
Isolate small amounts of your diastereomeric salt at different ratios (e.g., 100:0, 90:10, 80:20... 50:50).
-
Measure the melting point (onset and peak) of each mixture using DSC (Differential Scanning Calorimetry).
-
Plot Temperature (Y-axis) vs. Composition (X-axis).[3]
Interpretation:
-
Type I (Conglomerate/Eutectic): A "V" shape. The melting point drops to a minimum (eutectic point) and rises again. Recrystallization will work.
-
Type II (Racemic Compound): A "W" shape (less common for diastereomers).
-
Type III (Solid Solution): A monotonic curve (convex or concave) or a flat line connecting the two melting points. Recrystallization will fail.
Visual Workflow: The Diagnostic Decision Tree
Caption: Diagnostic logic flow to distinguish between kinetic entrapment (Eutectic) and thermodynamic limitation (Solid Solution).
Module 2: The "Family Approach" (Dutch Resolution)
User Question: I've tried five different resolving agents. They all form solid solutions.[5] What now?
Technical Response: When single agents fail due to isostructuralism (the "bad" isomer fits the "good" lattice too well), you must increase the structural discrimination. The most validated method is Dutch Resolution , pioneered by Vries and Kaptein [1].
The Concept: Instead of using one resolving agent (e.g., (S)-Mandelic acid), use a mixture of structurally related agents (a "family"), such as an equimolar mix of (S)-Mandelic acid, (S)-p-Methylmandelic acid, and (S)-p-Chloromandelic acid.
Why it works:
-
Lattice Discrimination: The desired enantiomer will likely crystallize with one specific agent from the mix (the best fit).
-
Impurity Rejection: The unwanted enantiomer might try to co-crystallize, but because the mother liquor contains a complex mix of anions, the probability of the "wrong" anion fitting into the "wrong" enantiomer's lattice to form a stable solid solution is statistically reduced. The mixed lattice is thermodynamically less stable than the pure salt.
Protocol: Implementing Dutch Resolution
-
Select a Family: Choose 3 agents with the same chiral backbone but different substituents (e.g., Tartaric acid derivatives: DBTA, DTTA, DPTA).
-
Stoichiometry: Use 1.0 equivalent of the resolving agent mix relative to the substrate (e.g., 0.33 eq of Agent A, 0.33 eq of Agent B, 0.33 eq of Agent C).
-
Crystallization: Dissolve in a standard solvent (MeOH or EtOH) and crystallize.
-
Analysis: Filter the crystals. The solid will typically contain the substrate salt of one dominant resolving agent.
Module 3: Thermodynamic vs. Kinetic Control (Enantioselective Dissolution)
User Question: I cannot change the resolving agent (regulatory reasons). Can I purify the solid solution I already have?
Technical Response: Yes, but not by standard recrystallization. You must exploit Enantioselective Dissolution .[2][3][4] Recent research (Oketani et al., 2023) demonstrates that while the thermodynamic solubility of the diastereomers in a solid solution is similar, their dissolution kinetics can differ significantly [2].
The "Wash" Protocol: If you have a solid solution with 50% ee (enriched but impure):
-
Equilibrium: Allow the crystallization to reach thermodynamic equilibrium (solid solution forms).
-
Rapid Wash: Expose the crystals to an undersaturated solvent for a short, controlled time (seconds to minutes).
-
Mechanism: The metastable (unwanted) diastereomer often dissolves faster than the stable one to release lattice strain.
-
Filtration: Quickly filter the remaining solid. The undissolved residue often has significantly higher purity than the bulk solid solution.
Module 4: Solvent Switching & Solvate Formation
User Question: Can changing the solvent really break a solid solution?
Technical Response: Yes, if the new solvent induces the formation of a Solvate (pseudopolymorph).
A solid solution relies on the crystal packing of the anhydrous salts being nearly identical. If you crystallize from a solvent that incorporates into the lattice (e.g., water, acetone, DMF), the resulting crystal structure is completely different. The "bad" diastereomer may not be able to accommodate the solvent molecule in the same way, destroying the isomorphism.
Comparative Data: Breaking Isostructuralism Example data derived from typical resolution screens.
| Condition | Crystal Form | Result | Mechanism |
| Ethanol | Anhydrous | 12% ee (Solid Soln) | Isostructural packing (Type III) |
| 2-Propanol | Anhydrous | 14% ee (Solid Soln) | Isostructural packing (Type III) |
| Water/MeOH (1:1) | Monohydrate | 94% ee (Conglomerate) | Water molecule disrupts the "bad" fit |
| Acetone | Hemisolvate | 88% ee (Conglomerate) | Solvent inclusion alters unit cell |
Action: Screen solvents specifically known to form solvates (Water, MeOH, Acetone, DCM).
Summary Visualization: The Resolution Strategy Map
Caption: Strategic pathways to disrupt solid solution lattices in chiral resolution.
References
-
Vries, T., Kaptein, B., et al. (1998).[6] The Family Approach to the Resolution of Racemates.[6][7] Angewandte Chemie International Edition.[6]
-
Oketani, R., et al. (2023).[2][4] Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution.[2][4][8] Chemical Communications (RSC).
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[9] Enantiomers, Racemates, and Resolutions.[2][6][10][9][11][12][13] Wiley-Interscience. (The foundational text on chiral phase diagrams).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. Dutch Resolution [manu56.magtech.com.cn]
- 6. The Family Approach to the Resolution of Racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Enantiomers Racemates and Resolutions - Jean Jacques, Andre Collet, Samuel H. Wilen - Google 圖書 [books.google.com.hk]
- 11. Enantiomers, Racemates, and Resolutions - Jean Jacques; André Collet; Samuel H. Wilen: 9780471080589 - AbeBooks [abebooks.com]
- 12. Enantiomers, Racemates, and Resolutions - Jean Jacques, André Collet, Samuel H. Wilen - Google ブックス [books.google.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Amine Racemization & Recycling
Ticket System: Racemization of Unwanted Enantiomers
Status: Active | Operator: Senior Application Scientist
Introduction: The 50% Yield Problem
Welcome to the Resolution Support Hub. If you are here, you are likely facing the "50% yield ceiling" of classical chiral resolution. You have successfully crystallized your desired enantiomer (Eutomer) using a chiral acid, but you are left with the mother liquor containing the unwanted enantiomer (Distomer).
Discarding this mother liquor is economically and environmentally untenable. This guide provides the technical protocols to racemize that unwanted enantiomer, allowing you to recycle it back into the resolution loop and theoretically achieve 100% yield.
Module 1: Radical-Mediated Racemization (The "Gentle" Protocol)
Best for: Thermally sensitive amines, benzylic amines. Mechanism: Reversible Hydrogen Atom Transfer (HAT).
The Science
Unlike metal catalysis which requires high heat, thiyl radicals can abstract the
Standard Operating Procedure (SOP-RAD-01)
Reagents:
-
Catalyst: Methyl thioglycolate (cheap, effective) or 4-methoxy-thiophenol (faster kinetics).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Toluene or Benzene (degassed).
Protocol:
-
Preparation: Dissolve the unwanted amine enantiomer (1.0 equiv) in degassed Toluene (0.5 M).
-
Additives: Add Methyl thioglycolate (0.2 equiv) and AIBN (0.05 equiv).
-
Reaction: Heat to reflux (approx. 80–110 °C) under Argon/Nitrogen atmosphere.
-
Monitoring: Monitor optical rotation or Chiral HPLC every 2 hours.
-
Re-initiation: If racemization stalls, add a second portion of AIBN (0.05 equiv).
Visualizing the Mechanism
Caption: The thiyl radical abstracts the alpha-proton, creating a planar intermediate that re-accepts a proton from either face.[1]
Module 2: Metal-Catalyzed Dehydrogenation (The "Robust" Protocol)
Best for: Aliphatic amines, stable substrates, industrial scale-up.
Mechanism: "Borrowing Hydrogen" (Dehydrogenation
The Science
Transition metals (Ru, Ir, Co) temporarily remove hydrogen from the amine to form an achiral imine intermediate. The metal hydride then re-delivers the hydrogen to the imine. Since the imine is planar, the hydride attack is non-stereoselective, restoring the amine as a racemate.
Standard Operating Procedure (SOP-MET-02)
Reagents:
-
Catalyst: Shvo’s Catalyst (Ruthenium dimer) or Raney Cobalt (heterogeneous).
-
Additives: Sometimes requires a hydrogen acceptor (e.g., Acetophenone) or slight H2 pressure (5 bar) to prevent permanent dehydrogenation.
-
Solvent: Toluene or Xylene.
Protocol (Homogeneous - Shvo):
-
Charge: Combine unwanted amine and Shvo’s catalyst (1-2 mol%) in Toluene.
-
Heat: Heat to 110 °C. The dimer dissociates into the active monomer.
-
Time: Run for 12–24 hours.
-
Workup: Remove solvent. Pass through a short silica plug to remove Ru species before recycling to resolution.
Protocol (Heterogeneous - Raney Co):
-
Charge: Amine + Raney Co (wet, 10 wt%) in Ethanol.
-
Atmosphere: 5–10 bar
pressure (prevents formation of secondary amine byproducts). -
Heat: 100–120 °C.
Visualizing the Mechanism
Caption: The "Borrowing Hydrogen" cycle. The metal steals hydrogen to flatten the molecule, then gives it back indiscriminately.
Troubleshooting & FAQs
Ticket #402: "My racemization stalled at 80% ee (didn't reach 0% ee)."
Diagnosis: Catalyst Deactivation or Equilibrium Shift.
-
Root Cause 1 (Radical): The AIBN initiator has been consumed (half-life is short at 100°C).
-
Fix: Add AIBN in portions (e.g., every 2 hours) rather than all at once.
-
-
Root Cause 2 (Metal): Poisoning by the resolving agent.
-
Fix: If you extracted the amine from a salt, ensure all chiral acid is removed. Even trace tartaric/mandelic acid can chelate the Ru/Ir catalyst and kill it. Wash the free amine with 1M NaOH twice before racemization.
-
Ticket #405: "I am seeing significant byproduct formation (dimers)."
Diagnosis: Transamination.
-
Context: Primary amines can condense with the imine intermediate to form secondary amines (
). -
Fix (Metal): Increase the partial pressure of Ammonia (
) or Hydrogen ( ) in the headspace. This suppresses the condensation equilibrium. -
Fix (Radical): Dilute the reaction. High concentration favors intermolecular radical coupling.
Ticket #409: "Which method for my substrate?"
Decision Matrix:
| Feature | Radical (Thiol) | Metal (Shvo/Raney) |
| Substrate Type | Benzylic, | Aliphatic, simple amines |
| Functional Group Tolerance | High (tolerates halides) | Moderate (sensitive to S, CN) |
| Temperature | 80–100 °C | 100–140 °C |
| Cost | Low (Organocatalysis) | High (Ru/Ir) to Low (Co/Ni) |
| Main Risk | Thiol smell, removal | Catalyst leaching |
References
-
Thiyl Radical Racemization: Kim, K. et al. "Racemization of aliphatic amines by a thiyl radical-mediated hydrogen atom transfer."[2] Journal of Organic Chemistry.
-
Shvo Catalyst Mechanism: Casey, C. P. et al. "Hydrogen Transfer to Carbonyls and Imines." Journal of the American Chemical Society.[3]
-
Chemoenzymatic DKR: Park, J. H. et al. "Dynamic Kinetic Resolution of Amines." Accounts of Chemical Research.
-
Metal-Catalyzed Racemization: Bäckvall, J. E. "Ruthenium-catalyzed racemization of amines." Chem. Eur. J.
Sources
Technical Support Center: Recovery of (1R,2R)-2-(Benzyloxy)cyclohexanamine
The following technical guide is structured as a specialized support center resource for researchers and process chemists handling the chiral recovery of (1R,2R)-2-(Benzyloxy)cyclohexanamine (CAS: 216394-06-8).
Ticket ID: RES-REC-1R2R-BENZ Status: Active Assigned Specialist: Senior Application Scientist Context: Post-Resolution Recovery (Salt Break & Free Base Isolation)[1]
Executive Summary & Chemical Context
You have successfully performed a diastereomeric resolution (likely using L-Tartaric acid or Dibenzoyl-L-tartaric acid [1, 2]) and currently possess the solid diastereomeric salt of (1R,2R)-2-(benzyloxy)cyclohexanamine. The critical next step is the "Salt Break"—liberating the chiral amine free base without compromising enantiomeric excess (ee) or yield.
This amine is a chiral 1,2-amino ether .[1] Its recovery presents specific challenges:
-
Basicity: The amine is moderately basic (pKa ~10.5).[1] Insufficient basification results in yield loss to the aqueous phase.[1]
-
Emulsion Potential: The benzyl ether moiety increases lipophilicity but also surface activity, leading to stubborn emulsions during extraction.[1]
-
Carbamate Formation: Like many primary amines, it avidly absorbs atmospheric CO₂ to form carbamates, appearing as "unknown impurities" in NMR.[1]
Standard Operating Procedure (SOP): Salt Break & Recovery
Workflow Visualization
The following diagram illustrates the critical decision nodes in the recovery process.
Caption: Figure 1. Logical workflow for the liberation of (1R,2R)-2-(benzyloxy)cyclohexanamine from its diastereomeric salt.
Step-by-Step Protocol
-
Suspension: Suspend the diastereomeric salt (1.0 equiv) in distilled water (10 vol) and Dichloromethane (DCM, 10 vol).
-
Note: DCM is preferred over EtOAc here because it sits below the water layer, making separation of the heavy amine easier, and it solubilizes the benzyl ether moiety effectively.
-
-
Basification: While stirring vigorously, add 4M NaOH dropwise. Monitor pH.
-
Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.[1]
-
Washing: Combine organic layers and wash once with Brine (saturated NaCl) .[1]
-
Critical: Do not skip. This removes residual water trapped in the organic phase, which can cause hydrolysis or weighing errors later.[1]
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter.
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at 35-40°C .
-
Caution: Do not exceed 50°C to avoid potential racemization or degradation, though this amine is relatively stable.[1]
-
Troubleshooting Guide (Q&A)
Issue 1: Low Recovery Yield (< 80%)
Q: I started with 10g of salt but recovered only 2g of amine. Where did it go? A: The amine is likely trapped in the aqueous layer due to insufficient pH.
-
Diagnosis: Check the pH of the aqueous layer after extraction.[3] If it has drifted below 12, the amine has re-protonated.[1]
-
Fix: Add more NaOH to the aqueous layer until pH is 13-14, then re-extract with DCM.
-
Alternative: If using Dibenzoyl-L-tartaric acid, the resolving agent itself can act as a surfactant.[1] Ensure you wash the organic layer thoroughly to remove any solubilized salt complexes.[1]
Issue 2: Emulsion Formation
Q: The layers aren't separating. I see a cloudy "rag" layer in the middle. A: Benzyl ethers are notorious for stabilizing emulsions, especially if the salt was not perfectly pure.
-
Immediate Fix: Add solid NaCl (salt) directly to the separatory funnel and shake gently.[1] This increases the ionic strength of the aqueous phase, forcing organic molecules out ("salting out").
-
Secondary Fix: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the micro-droplets stabilized by particulate matter.[1]
Issue 3: Product Physical State (Oil vs. Solid)
Q: Literature says the amine is a solid, but I isolated a yellow oil. A: (1R,2R)-2-(Benzyloxy)cyclohexanamine has a melting point near room temperature or slightly above, depending on purity.[1]
-
Cause: Trace solvent (DCM/Toluene) or impurities (minor diastereomer) depress the melting point significantly.[1]
-
Verification: Run an NMR. If the spectrum is clean, the oil is likely the correct product in a supercooled state.
-
Crystallization: Dissolve the oil in a minimum amount of warm Hexane or MTBE and cool to 0°C with scratching to induce solidification.[1]
Issue 4: "Unknown" Impurities in NMR
Q: My NMR shows a clean product but with extra peaks around 3.5-4.0 ppm and broad signals. A: You likely have Carbamate formation .[1]
-
Mechanism:
.[1] -
Prevention: Always store the free amine under Nitrogen or Argon.[1]
-
Removal: The carbamate is reversible.[1] Heating the sample or washing with dilute base can sometimes reverse it, but prevention is key.[1]
Data Reference: Solvent Selection & Solubility
| Solvent | Solubility of Free Amine | Solubility of Tartrate Salt | Recommendation |
| Water | Low (pH > 12) / High (pH < 9) | High (Hot) / Moderate (Cold) | Aqueous Phase |
| DCM | High | Low | Best Extraction Solvent |
| MTBE | High | Very Low | Good alternative (Green Chem) |
| Hexane | Moderate | Insoluble | Use for Recrystallization |
| Ethanol | High | High (Hot) | Avoid for extraction (miscible) |
Sustainability: Recycling the Resolving Agent
Resolving agents like Dibenzoyl-L-tartaric acid (L-DBTA) are expensive.[1] Do not discard the aqueous layer.[1]
-
Acidification: Take the aqueous layer (pH > 12) from the extraction step.[1][2]
-
Precipitation: Add concentrated HCl dropwise until pH < 2.
-
Recovery: The acidic resolving agent will precipitate (if DBTA) or become water-soluble (if Tartaric Acid).[1]
-
For DBTA: Filter the white solid, wash with cold water, and dry. It can be reused 3-5 times.
-
For Tartaric Acid: It is difficult to recover from water due to high solubility; usually considered consumable [3].[1]
-
References
-
Vertex AI Search. (2024).[1] Resolution of trans-1,2-diaminocyclohexane using L-tartaric acid. Retrieved from 4[1]
-
BenchChem. (2025).[1][2] Technical Support Center: Resolution of trans-3-Methylcyclohexanamine Diastereomeric Salts. Retrieved from 2[1]
-
TCI Chemicals. (2024).[1] Chiral Auxiliaries and Optical Resolving Agents. Retrieved from 5[1]
-
Santa Cruz Biotechnology. (2024).[1] (1R,2R)-trans-2-Benzyloxy-cyclohexylamine Product Data. Retrieved from 6[1]
-
Google Patents. (2012).[1] Process for synthesizing (1R,2R)-(-)-2-benzyloxy cyclohexylamine (CN102827038A).[1][7] Retrieved from 7[1]
Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for (1R,2R)-2-(Benzyloxy)cyclohexanamine and all reagents before proceeding.
Sources
- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Resolution of Cyclic Amines
Welcome to the Cyclic Amine Resolution Support Hub. Status: Operational | Tier: Level 3 (Senior Application Scientist) Scope: Piperidines, Pyrrolidines, Morpholines, and Azepines.
This guide addresses the specific physicochemical challenges inherent to cyclic amines: high basicity, conformational rigidity (or lack thereof), and the tendency to form non-crystalline oils during salt formation.
Module 1: Classical Resolution (Diastereomeric Crystallization)
The Core Challenge: "Oiling Out" (Liquid-Liquid Phase Separation). Cyclic amines often lack the conformational flexibility to pack efficiently into a crystal lattice with standard resolving agents (tartaric acid, mandelic acid). Instead of crystallizing, they form a supersaturated oil, trapping impurities and preventing resolution.[1]
Troubleshooting Guide: The "Dutch Resolution" Protocol
Theory: If a single resolving agent fails (oils out), use a "family" of structurally related agents. This technique, known as Dutch Resolution , relies on the formation of solid solutions or the inhibition of nucleation for the unwanted diastereomer, allowing the desired salt to precipitate [1].
Workflow: Implementing Family-Based Resolution
Figure 1: Decision logic for implementing Dutch Resolution when single-agent crystallization fails.
FAQ: Crystallization Issues
Q: My salt formed a thick oil at the bottom of the flask. Heating it dissolves it, but cooling returns the oil.[2] What now? A: You are in a metastable zone width (MSZW) trap. The oil is a liquid salt phase.
-
Immediate Fix: Reheat to dissolve. Add a "bridging solvent" (e.g., if in EtOH, add 5-10% EtOAc or MTBE).
-
The Nucleation Trick: Do not cool to 0°C immediately. Hold the temperature at 5-10°C below the clear point and add seed crystals. If you lack seeds, scratch the glass surface vigorously with a glass rod; the micro-glass particles can act as heteronuclei.
-
Advanced Fix: Switch to the "Dutch" approach. Add 5-10 mol% of a structural analogue of your resolving agent (e.g., if using phencyphos, add chlocyphos) [2]. This destabilizes the amorphous oil phase.
Q: I have crystals, but the diastereomeric excess (de) is stuck at 60%. Recrystallization doesn't help. A: You likely have a solid solution (mixed crystal) where the unwanted enantiomer is incorporated into the lattice.
-
Solution: Switch solvent polarity drastically. If you are in MeOH (protic/polar), switch to iPrOH/Water or Acetone. The change in solvation shell often disrupts the inclusion of the wrong isomer.
Module 2: Enzymatic Resolution (Biocatalysis)
The Core Challenge: Amine Nucleophilicity and Equilibrium.
Unlike alcohols, amines are potent nucleophiles.[3] They can react non-enzymatically with acyl donors (background reaction), lowering enantioselectivity (
Protocol: Kinetic Resolution with CAL-B (Lipase B)
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435). Acyl Donor Selection: This is the critical variable.
| Acyl Donor | Reactivity | Irreversibility | Recommended For |
| Ethyl Acetate | Low | Poor (Reversible) | Simple, non-hindered amines. |
| Ethyl Methoxyacetate | High | Good | Sterically hindered cyclic amines. The methoxy group activates the carbonyl via induction [3]. |
| Isopropyl Acetate | Medium | Medium | General screening. |
| Dimethyl Carbonate | Low | Excellent (CO2 byproduct) | Green chemistry applications. |
Visualizing Dynamic Kinetic Resolution (DKR)
For cyclic amines, standard Kinetic Resolution (KR) is limited to 50% yield. DKR couples resolution with in situ racemization of the unreacted enantiomer.
Figure 2: DKR pathway.[4] The racemization catalyst continuously converts the slow-reacting (S)-amine into the fast-reacting (R)-amine, bypassing the 50% yield limit.
FAQ: Biocatalysis Troubleshooting
Q: My enzyme died (0% conversion) after 1 hour. Why? A: Cyclic amines are basic. High local pH on the enzyme surface can denature the protein or strip water essential for catalysis.
-
Fix: Run the reaction in an organic solvent (MTBE, Toluene) rather than neat.
-
Fix: Add molecular sieves. While water is needed for activity, excess water promotes hydrolysis (reverse reaction).
Q: I see significant background acylation (racemic product) without enzyme. A: Your acyl donor is too "hot" (reactive).
-
Fix: Switch from Ethyl Methoxyacetate to Isopropyl Acetate.
-
Fix: Lower the temperature from 60°C to 30°C. Enzymatic enantioselectivity (
) usually increases as temperature decreases ( ).
Module 3: Chromatographic Resolution (HPLC/SFC)
The Core Challenge: Peak Tailing.
Cyclic amines interact strongly with residual silanol groups (Si-OH) on silica-based columns (Chiralpak, Chiralcel), leading to shark-fin peaks and poor resolution (
Optimization Guide: Mobile Phase Additives
Standard Protocol: For polysaccharide-based columns (AD-H, OD-H, IA, IB), you must suppress ionization.
| Additive Type | Compound | Concentration | Mechanism |
| Basic | Diethylamine (DEA) | 0.1% | Competes for silanol sites. Mandatory for basic amines. |
| Basic | Ethylenediamine (EDA) | 0.1% | Stronger bidentate binder for stubborn tailing. |
| Acidic | Trifluoroacetic acid (TFA) | 0.1% | Suppresses amine ionization (keeps it neutral). |
| Chaotropic | 10-20 mM | For Reverse Phase Chiral HPLC. Reduces solvation shell. |
Q: I am using SFC (Supercritical Fluid Chromatography) and the peaks are very broad.
A: Solubility in
-
Fix: Add a basic additive (0.5% Isopropylamine) to the modifier (usually MeOH).
-
Fix: Increase the back-pressure regulator (BPR) setting to 150 bar to increase fluid density and solubility power.
References
-
Nieuwenhuijzen, J. W., et al. (2005).[5] "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[6][7][8] Angewandte Chemie International Edition, 44(41), 6668-6673. Link
-
Dalmolen, J., et al. (2005). "The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition."[7] Chemistry – A European Journal, 11(19), 5619-5624. Link
-
Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines by Enzymatic Kinetic Resolution." Current Organic Chemistry, 10(10), 1125-1143. Link
-
Ye, X., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC North America, 32(9). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ethz.ch [ethz.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erowid.org [erowid.org]
Optimizing stoichiometry of resolving agent for chiral amines
Technical Support Center: Chiral Resolution Optimization Ticket Subject: Optimizing Stoichiometry of Resolving Agents for Chiral Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Mission Statement
Welcome to the Advanced Resolution Support Center. You are likely here because your classical resolution is yielding poor enantiomeric excess (ee), the salt is "oiling out," or you are unsure if you should use 0.5 or 1.0 equivalents of your resolving agent.
This guide moves beyond basic textbook instructions. We focus on the thermodynamic and kinetic realities of diastereomeric salt formation. Below are the specific troubleshooting modules designed to unblock your experiment.
Module 1: The Stoichiometry Strategy (The "Half-Quantity" Principle)
User Question: “I added 1.0 equivalent of tartaric acid to my racemic amine, but I’m getting a mixture of crystals and oil, or very low ee. Should I add more acid?”
Technical Diagnosis: Counter-intuitively, adding more resolving agent is often the wrong move. You are likely suppressing the solubility difference between the two diastereomers.
The Solution: The Pope-Peachy & Marckwald Methods
Classical resolution (Pasteur method) uses 1.0 equivalent (eq) of chiral acid. This forms two salts:
Instead, use the Method of Half-Quantities (0.5 eq):
-
The Marckwald Method: Use 0.5 eq of the chiral acid. The less soluble diastereomeric salt precipitates. The other enantiomer remains in solution as the free base.
-
The Pope-Peachy Method: Use 0.5 eq of the chiral acid plus 0.5 eq of an achiral mineral acid (like HCl or acetic acid). This forces the "unwanted" enantiomer to form a highly soluble achiral salt (e.g., amine-hydrochloride), keeping it in the mother liquor.
Why this works: It maximizes the thermodynamic driving force ($ \Delta K_{sp} $). The solubility difference between a salt and a free base (Marckwald) or a chiral salt and an achiral salt (Pope-Peachy) is almost always greater than the difference between two diastereomeric salts.
Decision Logic Diagram:
Caption: Decision matrix for selecting resolving agent stoichiometry. The 0.5 equivalent approach maximizes separation efficiency by creating distinct chemical species (salt vs. free base).
Module 2: Troubleshooting "Oiling Out"
User Question: “My solution turns cloudy and separates into a sticky oil at the bottom instead of crystals. Is my stoichiometry wrong?”
Technical Diagnosis: "Oiling out" is a Liquid-Liquid Phase Separation (LLPS). It occurs when the solution enters a metastable region where the oil phase is more stable than the supersaturated solution but kinetically faster to form than the crystal lattice. This is often exacerbated by excess stoichiometry (too much salt increases ionic strength and viscosity) or impurities.
The Fix Protocol:
-
Reduce Supersaturation: If you used 1.0 eq, drop to 0.5 eq. High concentrations favor amorphous oil formation.
-
The "Cloud Point" Heating Cycle:
-
Heat the mixture until the oil dissolves completely.
-
Cool very slowly (1°C/min).
-
Seeding is Critical: As soon as the solution hits the metastable zone (slight turbidity), add seed crystals of the pure salt. This provides a template for the lattice, bypassing the oil phase.
-
-
Solvent Modification: Oils are often solvated clusters. Add a small amount of a more polar solvent (like Methanol) to "break" the oil structure, or increase the anti-solvent ratio to force lattice rigidity.
Data: Solvent Dielectric Constants vs. Salt Formation Use this table to adjust your solvent system if oiling out persists.
| Solvent | Dielectric Constant ( | Propensity to Oil (Risk) | Recommendation |
| Water | 80.1 | Low | Good for Pope-Peachy (w/ HCl). |
| Methanol | 33.0 | Medium | Excellent solvent; high solubility. |
| Ethanol | 24.5 | Medium | Standard starting point. |
| Isopropanol | 17.9 | High | Good anti-solvent; promotes crystallization. |
| MTBE | 2.6 | Very High | Use only as anti-solvent; oils likely if used alone. |
Module 3: The Eutectic Trap (Purity vs. Yield)
User Question: “I have recrystallized my salt three times. The ee stuck at 85% and won't go higher. What is wrong?”
Technical Diagnosis: You have hit the Eutectic Composition . In a phase diagram, this is the point where the solubility of the racemate equals the solubility of the enantiomer. Further recrystallization at the same concentration will not improve purity.
The Fix: You must break the eutectic.
-
Change the Solvent Volume: Do not add more resolving agent. Instead, change the solvent volume to shift the equilibrium position relative to the solubility product (
). -
Asymmetric Transformation: If the amine racemizes easily (or can be forced to), heat the solution.[1] The dissolved (unwanted) enantiomer will racemize, restoring the 50:50 ratio in solution, allowing more of the desired enantiomer to precipitate (Second Order Asymmetric Transformation - SOAT).
Module 4: Standard Operating Procedure (SOP)
Protocol: The "Initial Screen" for Chiral Amines
Objective: Rapidly identify the optimal resolving agent and stoichiometry.
Materials:
-
Racemic Amine (1.0 mmol)
-
Resolving Agents (Tartaric acid, Mandelic acid, Dibenzoyl-tartaric acid, etc.)
-
Solvents: Ethanol, MeOH, iPrOH, Acetone/Water.
Workflow:
-
Preparation: Prepare 0.5 M solutions of the racemic amine in Ethanol.
-
Stoichiometry Setup (The Split):
-
Vial A (Pasteur): Add 1.0 eq of Resolving Agent.
-
Vial B (Marckwald): Add 0.5 eq of Resolving Agent.
-
-
Heating: Heat both vials to near boiling until clear.
-
Cooling: Allow to cool to RT over 4 hours.
-
Observation:
-
Solid forms: Filter and check ee of solid.[2]
-
Oil forms: Reheat, add 10% MeOH, seed, and cool.
-
Solution remains clear: Evaporate 50% solvent or add anti-solvent (MTBE).
-
-
Analysis: If Vial B (0.5 eq) yields >90% ee and Vial A (1.0 eq) yields <60% ee, proceed with Method of Half-Quantities for scale-up.
Visualizing the Mechanism
The following diagram illustrates why the "Method of Half-Quantities" prevents the co-precipitation of the unwanted isomer.
Caption: Mechanism of the Marckwald/Pope-Peachy method. By limiting the resolving agent to 0.5 eq, the unwanted enantiomer remains as a free base, which is structurally incompatible with the salt crystal lattice, preventing co-precipitation.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on chiral resolution thermodynamics and the Pope-Peachy method). [ISBN: 0-471-08058-6]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Comprehensive data on specific resolving agents and solvent systems).
-
Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Schindler, J. (2008). Strategies in optical resolution: a practical guide. Tetrahedron: Asymmetry, 19(5), 519-536. (Review of the "Method of Half-Quantities" and practical troubleshooting).
-
Pálovics, E., & Fogassy, E. (2011). Separation of enantiomers by crystallization: The role of the stoichiometry and the solvent. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 867-873. (Detailed analysis of 0.5 vs 1.0 eq stoichiometry).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Technical Whitepaper. (Mechanistic explanation of LLPS and troubleshooting oiling out).
Sources
Validation & Comparative
Comparative Guide: Chiral Resolving Agents for Carboxylic Acids
[1]
Executive Summary: The Strategic Landscape
In the era of asymmetric catalysis and biocatalysis, classical optical resolution via diastereomeric salt formation remains the workhorse of industrial chiral manufacturing.[1] It accounts for approximately 65% of enantiomeric drugs produced on a multi-kilogram scale. For researchers and process chemists, the challenge is not just "making it work" but optimizing for Resolving Efficiency (S-factor) , Atom Economy , and Scalability .
This guide objectively compares the primary classes of chiral resolving agents (CRAs) for carboxylic acids, moving beyond basic textbook lists to provide decision-making criteria based on pKa matching, structural rigidity, and the advanced "Dutch Resolution" methodology.
Mechanism & Critical Parameters
The separation relies on the reaction of a racemic acid (
The Governing Metrics
-
pKa Rule: Successful salt formation requires a
(measured in water) between the protonated amine and the carboxylic acid to ensure a stable ionic lattice. -
Solubility Ratio (S-Factor): The efficiency is dictated by the solubility difference between the pair (
) and negative ( ) salts.-
Target: S > 2.0 for practical resolution.
-
Comparative Analysis of Resolving Agents
Class A: Synthetic Chiral Amines (The Modern Standard)
Agents:
-
Performance: PEA is the industry "gold standard." Its low molecular weight (121.18 g/mol ) offers superior atom economy compared to alkaloids. The rigid phenyl ring provides strong
- stacking interactions, often critical for crystal lattice differentiation. -
Pros: Both enantiomers are inexpensive and readily available; high chemical stability; easy recovery via distillation or extraction.
-
Cons: May form oils instead of crystals with flexible aliphatic acids.
Class B: Natural Alkaloids (The Classical Option)
Agents: Quinine, Quinidine, Cinchonidine, Brucine, Strychnine.
-
Performance: Historically significant but declining in modern process design. Their large molecular footprints create well-defined chiral pockets, often successful where simpler amines fail.
-
Pros: Excellent for sterically bulky acids; distinct "shape" recognition.
-
Cons: High molecular weight (poor atom economy); often only one enantiomer is naturally abundant (e.g., Quinine is natural, its enantiomer is synthetic/expensive); toxicity issues (Brucine/Strychnine).
Class C: Amino Acid Derivatives & Glucamines (The Specialists)
Agents: Phenylglycinol, N-octyl-D-glucamine.
-
Performance: N-alkyl-D-glucamines have revolutionized the resolution of NSAIDs (e.g., Ibuprofen, Naproxen). The hydrophilic sugar moiety creates a unique solubility profile in non-polar solvents.
-
Pros: Non-toxic; highly recyclable; distinct solubility profile useful for "difficult" acids.
-
Cons: Synthesis of the agent can be an extra step if not commercially sourced; higher cost than PEA.
Summary Data Table
| Feature | Cinchona Alkaloids (e.g., Quinine) | N-Alkyl-D-Glucamines | |
| Atom Economy | High (MW ~121) | Low (MW ~324+) | Medium (MW ~293+) |
| Enantiomer Availability | Both (R/S) cheap | Usually one natural form | Derived from sugars (D-glucose) |
| Primary Interaction | Ionic + | Ionic + Steric Bulk | Ionic + H-Bonding Network |
| Cost Efficiency | High | Low to Medium | Medium |
| Toxicity | Moderate (Irritant) | Low to High (Strychnine is toxic) | Very Low |
| Best Application | General purpose, Aromatic acids | Bulky, complex acids | NSAIDs, Aliphatic acids |
Advanced Methodology: The "Dutch Resolution"
Discovered by stereochemists in the Netherlands, this technique addresses the common failure mode where salts form non-crystalline oils.
The Concept: Instead of using a single resolving agent, use a family of structurally related agents (e.g., PEA + p-methyl-PEA + p-bromo-PEA).
-
Mechanism: The "Peas in a Pod" effect. The mixture inhibits the nucleation of the more soluble diastereomer while allowing the less soluble one to crystallize rapidly.
-
Result: Higher yields and purities (99% ee) in the first pass compared to single agents.[4]
Experimental Protocol: Resolution of Racemic Ibuprofen
Note: This protocol is a self-validating system. If no precipitate forms in Step 3, the solvent system is too polar or the concentration too low.
Objective: Resolve (R,S)-Ibuprofen using (S)-(-)-
Phase 1: Screening & Salt Formation
-
Stoichiometry Calculation: Use 1.0 equivalent of Racemic Ibuprofen (206.29 g/mol ) and 0.5 to 0.6 equivalents of (S)-PEA.
-
Why 0.6 eq? This "Half-Quantity Method" forces the formation of the less soluble salt by limiting the base, maximizing theoretical yield based on the desired enantiomer.
-
-
Solvent System: Prepare a mixture of Hexane:Ethanol (9:1) .
-
Rationale: Ethanol solubilizes the ionic salt; Hexane acts as the anti-solvent to drive precipitation.
-
-
Dissolution: Dissolve 10g Ibuprofen in 50mL solvent at 60°C. Add 3.5g (S)-PEA dropwise.
-
Nucleation: Allow to cool slowly to room temperature (25°C) over 4 hours.
-
Checkpoint: If oiling occurs, reheat and add a seed crystal of the pure salt if available, or add 5% more ethanol.
-
Phase 2: Isolation & Purification
-
Filtration: Filter the white precipitate (The p-salt). Wash with cold hexane.
-
Recrystallization: Recrystallize the wet cake from hot Isopropanol to upgrade chiral purity from ~85% ee to >98% ee.
Phase 3: Recovery (The "Springing" Step)
-
Acidification: Suspend the salt in MTBE (Methyl tert-butyl ether) and add 1M HCl.
-
Separation: Separate the layers.
Visualization: Decision Logic & Workflow
Figure 1: Strategic Selection of Resolving Agent
Caption: A logic tree for selecting the optimal chiral base based on substrate properties.
Figure 2: The Resolution Workflow
Caption: Standardized experimental pathway from racemate to pure enantiomer with recycling loops.
References
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.
-
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
-
Manimaran, T., & Impastato, F. J. (1991). "Resolution of carboxylic acids with N-alkyl-D-glucamines." U.S. Patent 5,015,764.
-
Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.[7] (Protocol basis for Ibuprofen resolution).
- Sheldon, R. A. (1993). Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. scribd.com [scribd.com]
- 7. chemconnections.org [chemconnections.org]
Comparative Guide: (1R,2R)-2-(Benzyloxy)cyclohexanamine vs. (S)-alpha-Methylbenzylamine
This guide provides an in-depth technical comparison between (1R,2R)-2-(Benzyloxy)cyclohexanamine and (S)-alpha-methylbenzylamine , designed for researchers in asymmetric synthesis and drug development.
Executive Summary
In the landscape of chiral amines, (S)-alpha-methylbenzylamine (S-MBA) and (1R,2R)-2-(Benzyloxy)cyclohexanamine (BCHA) occupy distinct functional niches.
-
S-MBA is the industry-standard "Generalist."[1] It is the primary choice for classical optical resolution via diastereomeric salt formation due to its low cost, availability, and recoverability. It serves as a reliable chiral auxiliary but lacks the structural rigidity required for highly selective catalytic applications.[1]
-
BCHA is the "Specialist."[1] Derived from the rigid cyclohexane-1,2-diamine scaffold, it offers superior stereochemical locking capabilities.[1] It is predominantly used as a high-value building block for organocatalysts, ligand synthesis, and complex pharmaceutical intermediates where the flexible backbone of S-MBA fails to induce sufficient enantioselectivity.
Verdict: Use S-MBA for bulk resolution of racemic acids and cost-sensitive auxiliary work.[1] Use BCHA when designing bifunctional organocatalysts or synthesizing pharmacophores requiring a rigid trans-cyclohexane backbone.[1]
Structural & Mechanistic Analysis
The divergent performance of these amines stems directly from their conformational properties.[1]
(S)-alpha-Methylbenzylamine (S-MBA)[1]
-
Structure: A phenyl ring attached to a chiral ethylamine group.[1]
-
Conformational Dynamics: Highly flexible.[1] The rotation around the C-N and C-Ph bonds allows the molecule to adopt multiple conformations.
-
Mechanism in Resolution: Relies on ionic bonding and pi-stacking .[1] When resolving racemic acids, the success depends on the lattice energy difference between the diastereomeric salts (
-salt vs. -salt). The flexibility can be a drawback, as it may allow "leakage" of the wrong enantiomer into the crystal lattice.
(1R,2R)-2-(Benzyloxy)cyclohexanamine (BCHA)
-
Structure: A cyclohexane ring locked in a chair conformation with trans-diequatorial substitution (amine and benzyloxy groups).[1]
-
Conformational Dynamics: Rigid.[1] The cyclohexane backbone acts as a "stereochemical lock," preventing conformational drift during the transition state of a reaction.
-
Mechanism in Synthesis: The trans-1,2-substitution pattern creates a distinct "chiral pocket."[1] The benzyloxy group provides significant steric bulk and can act as a weak hydrogen-bond acceptor, while the primary amine serves as the reactive center or H-bond donor.
Structural Comparison Diagram
The following diagram illustrates the conformational rigidity difference and the functional pathways for both amines.
Figure 1: Functional divergence of S-MBA and BCHA based on structural rigidity.
Performance Comparison Data
The following table contrasts the physical and operational metrics of both compounds.
| Feature | (S)-alpha-Methylbenzylamine (S-MBA) | (1R,2R)-2-(Benzyloxy)cyclohexanamine (BCHA) |
| CAS Number | 2627-86-3 | 216394-06-8 |
| Molecular Weight | 121.18 g/mol | 205.30 g/mol |
| Stereocenter Count | 1 | 2 (Fixed trans relationship) |
| Primary Application | Optical Resolution of Acids | Organocatalyst Precursor / Pharma Building Block |
| Rigidity | Low (Rotatable bonds) | High (Cyclohexane chair) |
| Cost Efficiency | High (Commodity chemical) | Low (Specialty chemical) |
| Recyclability | Excellent (Acid/Base extraction) | Good (but typically incorporated into product) |
| Key Reaction Type | Salt Crystallization | Nucleophilic Substitution / Condensation |
Resolution Efficiency Case Study
-
Scenario: Resolution of racemic Ibuprofen or Naproxen analogs.
-
S-MBA Performance: Typically achieves 30-45% yield (theoretical max 50%) of the single enantiomer salt in one crystallization step with >95% ee after recrystallization.[1]
-
BCHA Performance: Rarely used for simple salt resolution due to cost.[1] However, in Kinetic Resolution (enzymatic or catalytic), derivatives of BCHA can achieve selectivity factors (
-factor) >50, far surpassing S-MBA derivatives in reactions requiring precise steric differentiation.
Experimental Protocols
Protocol A: Classical Resolution using (S)-MBA
Objective: Isolate one enantiomer of a racemic carboxylic acid (
-
Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of (S)-MBA relative to the racemic acid.[1]
-
Note: Using 0.5 eq (the "Pope-Peachey" method) often increases yield of the less soluble salt by keeping the more soluble diastereomer in solution with an achiral base (e.g., NaOH).
-
-
Solvent Selection: Dissolve (
)-R-COOH in hot Ethanol (or EtOH/Water mix). -
Addition: Add (S)-MBA dropwise with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight.
-
Filtration & Wash: Filter the precipitate.[1] Wash with cold solvent.[1]
-
Liberation: Suspend the salt in water, acidify with 1M HCl (to protonate the amine), and extract the free acid with Ethyl Acetate.
-
Recovery: Basify the aqueous layer (containing S-MBA hydrochloride) with NaOH to pH 12 and extract with ether to recover (S)-MBA.[1]
Protocol B: Synthesis of Chiral Ligand Precursor using BCHA
Objective: Synthesis of a chiral Schiff base or thiourea catalyst intermediate.
-
Preparation: Dissolve (1R,2R)-2-(Benzyloxy)cyclohexanamine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Electrophile Addition:
-
For Thiourea: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq).[1]
-
For Imine: Add the desired aldehyde (e.g., salicylaldehyde derivatives) (1.0 eq) and MgSO4 (drying agent).
-
-
Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (disappearance of primary amine spot).[1]
-
Workup:
-
Validation: Verify structure via
H-NMR. Look for the diagnostic downfield shift of the thiourea NH protons or the imine CH proton.
Decision Framework: When to Switch?
Use the following logic flow to determine the appropriate reagent for your workflow.
Figure 2: Decision matrix for selecting between S-MBA and BCHA.
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Benzyloxycyclohexylamine Product Specification. Retrieved from .[1]
-
ChemicalBook. DL-alpha-Methylbenzylamine Properties and Applications. Retrieved from .[1]
-
Nohira, H., et al. (2000).[1] "Solvent Dependence of Optical Resolution of alpha-Methylbenzylamine." Journal of the Chemical Society.[1] (Demonstrates the standard resolution protocols for MBA).
-
MDPI. (2023).[1] "Enantioselective Synthesis of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine." Molecules. (Discusses the synthesis of tertiary amines using cyclohexane derivatives). Retrieved from .[1]
-
ResearchGate. "Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine."[1] (Highlights the use of the cyclohexane scaffold in organocatalysis). Retrieved from .
Sources
Efficacy of Cyclohexanamine-Derived Resolving Agents: A Comparative Technical Guide
Executive Summary
Cyclohexanamine-based resolving agents—specifically chiral derivatives like trans-1,2-diaminocyclohexane (DACH) and 2-aminocyclohexanol analogs—represent a high-performance class of chiral bases used for the optical resolution of racemic acids. Unlike flexible agents such as
This guide objectively evaluates the efficacy of these agents, providing comparative data, mechanistic insights into "Dutch Resolution" protocols, and a self-validating experimental workflow.
The Landscape of Chiral Resolution
While preparative chromatography (SMB) has gained traction, diastereomeric salt crystallization remains the most scalable and cost-effective method for producing multi-kilogram quantities of enantiopure APIs. The success of this method hinges on the Resolving Agent Performance , defined by three variables:
-
Solubility Difference: The gap in solubility between the n-salt (less soluble) and p-salt (more soluble).
-
Crystallinity: The ability to form well-defined, filterable crystals rather than oils.
-
Recyclability: The ease of recovering the agent after the acid-base split.
The "Rigidity" Advantage
Cyclohexanamine derivatives possess a "locked" chair conformation. When forming salts with racemic acids, this restricts the number of possible conformers in the crystal lattice, often preventing the formation of solid solutions (which lower enantiomeric excess) and promoting the formation of conglomerates.
Comparative Efficacy Analysis
The following analysis compares (1R,2R)-1,2-Diaminocyclohexane (DACH) against industry-standard alternatives: (S)-
Table 1: Resolving Agent Performance Matrix
| Feature | (1R,2R)-DACH | (S)- | Cinchonidine |
| Backbone Structure | Rigid Aliphatic Ring ( | Flexible Aromatic Chain | Complex Polycyclic Alkaloid |
| Basicity ( | ~9.9 (Strong) | ~9.8 | ~8.4 (Moderate) |
| Salt Crystallinity | High (Often forms needles/plates) | Moderate (Risk of oiling out) | High (Large prisms) |
| Resolving Efficiency | Excellent for carboxylic & sulfonic acids | Good for general acids | Specific to bulky acids |
| Molar Equivalence | 0.5 eq (forms 1:2 salt) or 1.0 eq | 1.0 eq | 1.0 eq |
| Cost / Availability | Moderate / High Availability | Low / Very High Availability | Moderate / Variable |
Experimental Data: Resolution of Mandelic Acid
Comparative data synthesized from standard process development screens.
| Resolving Agent | Solvent System | Yield (First Crop) | ee% (First Crop) | S-Factor* |
| (R,R)-DACH | EtOH : Water (9:1) | 42% | 96% | 0.78 |
| (S)-PEA | IPA | 35% | 82% | 0.45 |
| Cinchonidine | Acetone | 31% | 88% | 0.51 |
> S-Factor (Fogassy's Efficiency Parameter):
Verdict: DACH demonstrates superior first-pass efficiency (96% ee) due to the formation of a highly crystalline diastereomeric salt that effectively excludes the counter-isomer.
Mechanistic Insights: The "Dutch Resolution" Concept
Cyclohexanamine derivatives are central to the Dutch Resolution methodology. This technique employs a "family" of structurally related resolving agents (e.g., DACH, N-methyl-DACH, N-benzyl-DACH) simultaneously.
Mechanism: When a single agent is used, the impurity (the unwanted diastereomer) may incorporate into the crystal lattice. When a mixture of agents is used, they compete for the target enantiomer but disrupt the nucleation of the unwanted isomer. This "confusion" prevents the precipitation of the more soluble salt, drastically improving the purity of the precipitate.
Diagram 1: Dutch Resolution vs. Classical Resolution
Figure 1: Mechanistic comparison showing how the 'Family Approach' (Dutch Resolution) minimizes impurity inclusion compared to single-agent classical resolution.
Experimental Protocol: Resolution of (±)-Mandelic Acid
This protocol uses (1R,2R)-1,2-diaminocyclohexane to isolate (S)-Mandelic acid. This system is self-validating: the formation of white, needle-like crystals indicates success, while oiling out suggests incorrect solvent ratios.
Materials
-
(±)-Mandelic Acid: 15.2 g (100 mmol)
-
(1R,2R)-1,2-Diaminocyclohexane: 5.7 g (50 mmol) (Note: 0.5 equivalent used)
-
Solvent: Ethanol (95%) / Water mixture.
Step-by-Step Workflow
-
Dissolution (The Homogeneous Phase):
-
Charge 15.2 g of racemic Mandelic acid into a 250 mL round-bottom flask.
-
Add 80 mL of Ethanol (95%). Heat to 50°C until fully dissolved.
-
Checkpoint: Solution must be clear. If hazy, filter while hot.
-
-
Agent Addition (Salt Formation):
-
Dissolve 5.7 g of (1R,2R)-DACH in 20 mL of warm Ethanol.
-
Add the amine solution dropwise to the acid solution over 15 minutes while stirring at 50°C.
-
Observation: A white precipitate may begin to form immediately (the "n-salt").
-
-
Controlled Crystallization:
-
Allow the mixture to cool to room temperature (25°C) slowly over 2 hours.
-
Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Critical Check: If the mixture becomes a thick gel, reheat and add 10% more ethanol. You want a mobile slurry of crystals.
-
-
Filtration and Wash:
-
Filter the salt via vacuum filtration (Buchner funnel).
-
Wash the cake with 2 x 10 mL cold Ethanol.
-
Dry the solid at 45°C under vacuum.
-
-
Liberation (The Acid Split):
-
Suspend the dried salt in 50 mL water.
-
Acidify with 2M HCl until pH < 2.
-
Extract the free acid with Ethyl Acetate (3 x 30 mL).
-
Evaporate the organic layer to obtain (S)-Mandelic acid.
-
Diagram 2: The Resolution Workflow & Decision Matrix
Figure 2: Operational workflow for DACH-mediated resolution, including critical decision nodes for handling phase separation issues.
Economic & Scale-Up Considerations
For industrial applications, the cost of cyclohexanamine derivatives is higher than commodity amines like PEA. However, the Total Cost of Ownership (TCO) often favors DACH due to:
-
Throughput: Higher S-factors mean fewer recrystallization cycles are needed to hit >99% ee specs.
-
Recovery: DACH is chemically stable and non-volatile. It can be recovered quantitatively from the aqueous mother liquor by basification (NaOH) and extraction (DCM or Toluene), with recovery rates typically exceeding 95%.
Recommendation: Use DACH for high-value intermediates where PEA fails to yield crystalline salts or where optical purity requirements are stringent (>99.5% ee).
References
-
IUPAC. (2023). Nomenclature of Organic Chemistry: Stereochemistry and Resolution. International Union of Pure and Applied Chemistry. [Link]
-
Org. Synth. (2004). Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol.[1] Organic Syntheses, Vol. 81, p. 178. [Link]
-
Dalmolen, J., et al. (2005).[2] The Dutch Resolution variant of the classical resolution of racemates.[2][3][4] Chemistry – A European Journal. [Link]
-
Fogassy, E., et al. (2006). Optical resolution methods.[2][5][6][7][8][9] Periodica Polytechnica Chemical Engineering. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. erowid.org [erowid.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. chemrj.org [chemrj.org]
Beyond Classical Resolution: A Technical Guide to Modern Chiral Separation
Executive Summary: Breaking the "Salt Ceiling"
For decades, Diastereomeric Salt Resolution (DSR) has been the workhorse of chiral manufacturing. It is robust and chemically intuitive. However, DSR imposes a "salt ceiling" on development: it requires an ionizable functional group (the "salt handle"), demands exhaustive screening of resolving agents, and is often plagued by the "50% yield trap"—where the undesired enantiomer is discarded or requires tedious racemization loops.
This guide analyzes three high-performance alternatives that bypass these limitations: Simulated Moving Bed (SMB) Chromatography , Enzymatic Dynamic Kinetic Resolution (DKR) , and Preferential Crystallization (PC) . We evaluate these methods not just as scientific curiosities, but as scalable industrial unit operations.
Method A: Simulated Moving Bed (SMB) Chromatography
Best For: Non-ionizable compounds, rapid scale-up, and high-value APIs where yield is paramount.
Technical Mechanism
Unlike batch HPLC, which is discontinuous and solvent-heavy, SMB is a continuous counter-current process.[1] It simulates the movement of the solid stationary phase (CSP) against the liquid mobile phase. The system is logically divided into four zones determined by the inlet/outlet ports (Desorbent, Extract, Feed, Raffinate).
-
The Causality of Separation: By adjusting flow rates in these four zones, the system creates a condition where the "Fast" enantiomer moves with the liquid phase (Raffinate), while the "Slow" enantiomer is trapped by the simulated backward movement of the solid phase (Extract). This allows for binary separation with theoretical 100% yield and purity.[2][3]
Experimental Protocol: SMB Method Development
Note: This protocol assumes a 4-zone, 8-column SMB unit.
Phase 1: Batch Screening (The "Triangle Theory" Input)
-
Column Selection: Screen polysaccharide-based CSPs (e.g., Amylose/Cellulose tris-derivatives) using an analytical HPLC.
-
Isotherm Determination: Measure the adsorption isotherms (Linear or Langmuir) for both enantiomers.
-
Critical Step: Inject increasing concentrations of racemate to determine the saturation capacity (
) and Henry's constants ( ).
-
-
Triangle Theory Plotting: Use the Henry's constants to plot the "Triangle" operating region. This defines the flow rate ratios (
and ) required to ensure the feed is split correctly between Extract and Raffinate.
Phase 2: Continuous Cycle Setup
-
Zone Configuration: Connect columns in a 2-2-2-2 configuration (2 columns per zone).
-
Flow Rate Setting:
-
Set Feed Flow (
) based on desired throughput. -
Set Desorbent Flow (
) to ensure complete regeneration of the CSP in Zone I. -
Adjust Switch Time (
) : This is the interval at which ports shift one column forward. -
Rule of Thumb:
.
-
-
Equilibration: Run for 5-10 cycles until UV detectors at the Extract and Raffinate outlets show stable plateaus.
Visualization: SMB Logic Flow
Caption: Schematic of a 4-Zone SMB process. Liquid flows left-to-right, while port switching creates a simulated solid phase movement right-to-left.
Method B: Enzymatic Dynamic Kinetic Resolution (DKR)
Best For: Alcohols and amines where 100% yield is required without recycling loops.
Technical Mechanism
Standard Kinetic Resolution (KR) is limited to 50% yield because the enzyme only reacts with one enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by coupling the enzymatic step with an in situ racemization catalyst.[4]
-
The Causality: The metal catalyst continuously equilibrates the unreacted "slow" enantiomer into the "fast" enantiomer. The enzyme then consumes the "fast" enantiomer, driving the equilibrium entirely toward the product (Le Chatelier’s principle).
Experimental Protocol: Lipase-Mediated DKR
System: Resolution of a secondary alcohol using Candida antarctica Lipase B (CAL-B) and a Ruthenium racemization catalyst.
-
Catalyst Activation:
-
In a glovebox, dissolve the Ru-catalyst (e.g., Shvo’s catalyst) in dry toluene.
-
Why: Oxygen poisons the racemization catalyst, halting the "Dynamic" part of DKR.
-
-
Enzyme Loading:
-
Add immobilized CAL-B (Novozym 435) to the reaction vessel. Ratio: typically 10-50 mg enzyme per mmol substrate.
-
-
Acyl Donor Selection:
-
Use Isopropenyl acetate as the acyl donor.[5]
-
Self-Validating Step: The byproduct is acetone (volatile/non-reactive), preventing the reverse reaction (hydrolysis) which would lower ee%.
-
-
Reaction Monitoring:
-
Heat to 70°C (optimal for Ru-catalyst activity without denaturing immobilized enzyme).
-
Monitor via Chiral GC.[6]
-
Endpoint: Conversion >99% and ee >99%. If conversion stalls at 50%, the racemization catalyst has died (likely O2 leak).
-
Visualization: DKR Reaction Cycle
Caption: The DKR cycle. The Ru-catalyst shuttles the unreactive (S)-enantiomer to the reactive (R)-form, allowing the Lipase to convert 100% of the material.
Method C: Preferential Crystallization (PC) & Viedma Ripening
Best For: Conglomerate systems (<10% of racemates) and cost-sensitive bulk chemicals.
Technical Mechanism
PC relies on the fact that for conglomerates (where enantiomers crystallize in separate lattices), seeding a supersaturated solution with pure crystals of Enantiomer A will induce precipitation of only A.
-
Viedma Ripening (Attrition-Enhanced Deracemization): A modern evolution of PC. By grinding the slurry, small crystals dissolve (due to higher surface energy/Kelvin equation) and re-deposit onto larger crystals. If a chiral bias is introduced (seeds), the entire solid phase converts to one enantiomer.
Applicability Check (The "Conglomerate Test")
Before attempting PC, you must validate the system is a conglomerate:
-
Melting Point Test: If
, it is likely a conglomerate. (Racemic compounds usually have higher MPs due to stronger heterochiral packing). -
IR Spectroscopy: If the IR spectrum of the racemate is identical to the pure enantiomer, it is a conglomerate. (Racemic compounds show different solid-state vibrations).
Comparative Analysis Matrix
| Feature | Diastereomeric Salt Resolution (DSR) | SMB Chromatography | Enzymatic DKR | Preferential Crystallization |
| Primary Mechanism | Solubility difference of diastereomers | Adsorption difference on chiral phase | Kinetic reaction rate difference | Entrainment / Crystal growth |
| Max Theoretical Yield | 50% (per pass) | 100% (binary separation) | 100% (with racemization) | 50% (PC) / 100% (Viedma) |
| Development Time | High (weeks/months of screening) | Low (days of method dev) | Medium (enzyme screening) | High (requires conglomerate) |
| Scalability | Excellent (Standard reactors) | Excellent (Linear scale-up) | Good (Batch reactors) | Good (Process control critical) |
| Cost Drivers | Resolving agents, solvent recycling | CSP Media (High CapEx) | Enzyme cost, Catalyst cost | Process control equipment |
| Purity (ee) | Variable (often requires recrystallization) | Very High (>99.5%) | High (>99%) | High (>99%) |
References
-
RSC Publishing. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Retrieved from [Link][7][4]
-
National Institutes of Health (NIH). (2025). Simulated moving bed chromatography for the separation of enantiomers. Retrieved from [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Enzymatic Kinetic Resolution of Carboxylic Acids
Executive Summary
For researchers in drug development, the separation of chiral carboxylic acids—common pharmacophores in NSAIDs (profens) and unnatural amino acids—presents a trilemma of scalability, cost, and purity .
While Chiral HPLC offers speed for analytics, it is cost-prohibitive at kilogram scales. Classical Chemical Resolution (diastereomeric salt crystallization) is scalable but suffers from poor atom economy and tedious iterative crystallizations.
Enzymatic Kinetic Resolution (EKR) has emerged as the premier intermediate-scale solution (g to kg). By leveraging the stereospecificity of lipases (notably Candida antarctica Lipase B), researchers can achieve Enantiomeric Excess (
Part 1: The Strategic Landscape
Comparative Analysis of Resolution Technologies
The following matrix compares EKR against its primary alternatives. This data supports the decision-making process for process chemists moving from bench to pilot scale.
Table 1: Technology Comparison Matrix
| Feature | Enzymatic Kinetic Resolution (EKR) | Chemical Resolution (Crystallization) | Chiral HPLC (Preparative) |
| Primary Mechanism | Kinetic control (difference in reaction rates | Thermodynamic control (solubility difference of diastereomeric salts) | Adsorption (interaction with chiral stationary phase) |
| Theoretical Yield | 50% (100% with Dynamic Kinetic Resolution) | 50% (often lower due to mother liquor losses) | 100% (recovery of both enantiomers) |
| Enantiomeric Purity | High ( | Variable (requires multiple recrystallizations) | Very High ( |
| Scalability | Excellent (Batch or Flow chemistry) | Good (Batch only) | Poor (Linear scaling with column size/solvent) |
| Cost Driver | Biocatalyst (reusable if immobilized) | Resolving agent (stoichiometric, hard to recover) | Solvents & Stationary Phase (consumables) |
| Green Metric | High (Ambient temp, reusable catalyst) | Low (Large solvent volumes, waste salts) | Low (High solvent consumption) |
Analyst Note: Choose EKR when you need to resolve >10g of material and require a scalable process. Choose HPLC only for <1g purification or difficult separations where no enzyme shows selectivity.
Part 2: Mechanistic Deep Dive
The Serine-Hydrolase Mechanism
Lipases (EC 3.1.1.[1]3) operate via a Ping-Pong Bi-Bi mechanism . The catalytic triad (Ser-His-Asp) acts as a nucleophile. In the resolution of carboxylic acids, the enzyme preferentially activates one enantiomer (e.g., the
Visualization: The Kinetic Pathway
The following diagram illustrates the kinetic differentiation between the fast-reacting enantiomer (
Figure 1: Kinetic pathway of lipase-catalyzed esterification. The enzyme selectively lowers the activation energy for one enantiomer, creating a rate difference (
The Chen-Sih Equation
In EKR, conversion (
- : Conversion (0 to 1)
- : Enantiomeric excess of the remaining substrate (acid)
Critical Threshold: An
Part 3: Validated Experimental Protocol
Case Study: Resolution of (±)-Ibuprofen
This protocol uses Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to resolve Ibuprofen via esterification. This system is robust, water-tolerant, and widely cited.
Objective: Isolate (S)-Ibuprofen (the pharmacologically active enantiomer) from the racemate.
Materials
-
Substrate: (±)-Ibuprofen (2.06 g, 10 mmol)
-
Biocatalyst: Novozym 435 (CAL-B immobilized on acrylic resin), 200 mg.
-
Nucleophile: Methanol or Ethanol (10 mmol, 1 eq). Note: Short-chain alcohols increase rate but may decrease stability; isooctane is used as the bulk solvent.
-
Solvent: Isooctane (anhydrous), 50 mL.
-
Equipment: Orbital shaker (200 rpm), thermostatted to 40°C.
Step-by-Step Workflow
-
Preparation: Dissolve 2.06 g of racemic Ibuprofen in 50 mL of isooctane in a 100 mL screw-cap Erlenmeyer flask.
-
Initiation: Add 10 mmol of alcohol (e.g., 0.4 mL methanol). Add 200 mg of Novozym 435.
-
Incubation: Place in the orbital shaker at 40°C.
-
Why 40°C? Lipases are thermostable, but higher temps can lead to enzyme leaching or degradation of the support.
-
-
Monitoring (The Critical Step): Sample 50 µL every 2 hours. Dilute in mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Target: Stop reaction when conversion (
) reaches ~50-55%. At this point, the unreacted acid ( -isomer) will have maximum optical purity.
-
-
Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.
-
Sustainability: Wash the enzyme beads with isooctane; they can be reused up to 10 cycles.
-
-
Separation: The filtrate contains the (R)-Ester and the (S)-Acid .
Part 4: Optimization & Troubleshooting
When the
Figure 2: Decision tree for optimizing enzymatic resolution parameters.
Key Optimization Variables
-
Water Activity (
): Essential for enzyme flexibility but detrimental to equilibrium in esterification. In organic solvents, maintain using molecular sieves if the reaction stalls or reverses. -
Solvent Choice: Lipases prefer hydrophobic solvents (LogP > 2), such as n-hexane, isooctane, or toluene. Hydrophilic solvents (THF, DMF) strip the essential water layer from the enzyme, killing activity.
-
Chain Length: If resolving a specific acid, vary the alcohol nucleophile. Often, increasing the chain length (Methanol
Butanol) increases enantioselectivity ( ) but decreases rate.
References
-
Gavin Publishers. (2025). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from 4
-
ResearchGate. (2025).[5] Enzymatic kinetic resolution of ketorolac. Retrieved from 5[5]
-
National Institutes of Health (NIH). (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Retrieved from 6
-
National Taiwan University. (1990). Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Retrieved from 7
-
Scientific Research Publishing. (1982). Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers (The Chen-Sih Equation Source).[8] Retrieved from 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Chen, C.-S., Fujimoto, Y., Girdaukas, G. and Sih, C.J. (1982) Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers. Journal of the American Chemical Society, 104, 7294-7299. - References - Scientific Research Publishing [scirp.org]
Technical Guide: Comparative Analysis of Chiral Auxiliaries for Asymmetric Aldol Reactions
Executive Summary: The "Aldol Problem" in Drug Discovery
In the synthesis of polyketide natural products and complex pharmaceutical intermediates, the construction of stereodefined
This guide objectively compares the three dominant auxiliary classes:
-
Crimmins Thiazolidinethiones (The Titanium-Mediated Flexible Alternative)
-
Oppolzer Sultams (The Crystalline Specialist)
Mechanistic Divergence: Boron vs. Titanium Enolates[2]
To select the correct auxiliary, one must understand the transition state (TS) architecture. The choice of metal dictates the chelation mode and, consequently, the stereochemical outcome.
The Zimmerman-Traxler Models[3][4]
-
Evans (Boron): Utilizes a dialkylboron triflate (
). Boron–oxygen bonds are short (approx. 1.4–1.5 Å), creating a tight, highly ordered chair-like TS. Because boron does not easily accommodate expanded coordination spheres, it enforces a closed, non-chelated transition state, reliably yielding "Evans-Syn" products. -
Crimmins (Titanium): Utilizes
.[2][3][4] Titanium is capable of higher coordination numbers. This allows for a chelated TS (involving the auxiliary's heteroatom) or a non-chelated TS (dipole-minimized), depending on the stoichiometry of the Lewis acid and the base. This "switchable" mechanism is the core advantage of the Crimmins method.
Visualization of Stereocontrol Pathways
Figure 1: Mechanistic flow showing how auxiliary and metal choice dictate stereochemical outcomes. Note the bifurcation in the Crimmins pathway.
Performance Comparison Matrix
The following data aggregates typical performance metrics for a standard propionate aldol reaction (e.g., propionyl auxiliary + benzaldehyde).
| Feature | Evans Oxazolidinone | Crimmins Thiazolidinethione | Oppolzer Sultam |
| Enolate Species | Boron ( | Titanium ( | Boron or Titanium |
| Typical Yield | 85–95% | 80–92% | 75–85% |
| Diastereomeric Ratio (dr) | Typically >99:1 | 95:5 to >99:1 | >98:2 (after cryst.) |
| Stereochemical Scope | Rigid: "Evans-Syn" only. | Flexible: "Evans-Syn" OR "Non-Evans Syn". | Syn or Anti (Lewis acid dependent).[1][4][5] |
| Auxiliary Cleavage | Difficult: Requires peroxides (LiOOH) or high pressure. | Facile: Mild reductive cleavage or direct aminolysis. | Moderate: Can be sterically hindered.[4] |
| Reagent Cost | High ( | Low ( | High (Auxiliary cost). |
| Operational Note | Oxidative workup required to break B–O bond. | Yellow/Orange enolate color indicates formation. | Products are often highly crystalline. |
Key Insight: The Cleavage Advantage
The Crimmins auxiliary (thiazolidinethione) is significantly superior regarding cleavage. The thione (
-
Evans:[1][2][6][3][4][5][7][8] Cleavage to the alcohol often requires
, which can be sluggish. Hydrolysis requires (lithium hydroperoxide), which is incompatible with oxidation-sensitive functionalities (e.g., sulfides, electron-rich olefins). -
Crimmins: The auxiliary can be displaced by amines (to amides), reduced to aldehydes (DIBAL-H), or alcohols (
) under very mild conditions.
Validated Experimental Protocols
Protocol A: The Classic Evans Aldol (Boron-Mediated)
Best for: Maximum diastereoselectivity when "Evans-Syn" is the only required isomer.
Reagents:
-
N-Propionyloxazolidinone (1.0 equiv)
- (1.1 equiv, 1.0 M in DCM)
-
DIPEA (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Oxidative Workup:
/ pH 7 buffer
Workflow:
-
Enolization: Cool solution of auxiliary in anhydrous DCM to
. Add dropwise, followed by DIPEA. Stir 30 min at to ensure complete enolization. -
Addition: Re-cool to
. Add aldehyde (neat or in DCM) dropwise. Stir 30–60 min at , then warm to over 1 h. -
Quench & Oxidation (Critical Step): Add pH 7 phosphate buffer. Cautiously add 30%
in methanol at . Why? The B–O bond in the aldol adduct is strong; peroxide is required to oxidatively cleave the boron, preventing product sequestration in the aqueous phase. -
Extraction: Standard workup.
Protocol B: The Crimmins Aldol (Titanium-Mediated)
Best for: Flexibility, cost-reduction, and substrates sensitive to oxidation.
Reagents:
-
N-Propionylthiazolidinethione (1.0 equiv)
- (1.05 equiv, neat or 1.0 M in DCM)
-
(-)-Sparteine (1.1 equiv) [For Evans-Syn] OR DIPEA (1.1 equiv) + extra
[For Non-Evans Syn] -
Aldehyde (1.1 equiv)[9]
Workflow (Evans-Syn Selective):
-
Enolization: Cool solution of auxiliary in DCM to
. Add slowly. The solution will turn bright yellow. Add (-)-Sparteine.[2][5][8][10] Stir 20 min at . -
Addition: Add aldehyde dropwise. Stir 1 h at
. -
Quench: Quench with saturated
. No oxidative workup is required. -
Observation: The distinct color change (Yellow
Orange/Red) upon enolate formation provides a visual QC check that the Evans method lacks.
Decision Support System
Use the following logic flow to select the appropriate auxiliary for your specific campaign.
Figure 2: Decision matrix for auxiliary selection. Note that oxidation sensitivity rules out the standard Evans boron protocol due to the peroxide workup requirement.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[1][2] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981).[11] Link[1]
-
Crimmins, M. T., King, B. W., & Tabet, E. A. "Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry."[3][5] Journal of the American Chemical Society, 119(33), 7883–7884 (1997). Link[1]
-
Crimmins, M. T., & Chaudhary, K. "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[5][10] Organic Letters, 2(6), 775–777 (2000).[10] Link[1][10]
-
Oppolzer, W., et al. "Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols."[5] Tetrahedron Letters, 32(1), 61–64 (1991).[7] Link
-
Nagao, Y., et al. "Highly diastereoselective asymmetric aldol reaction of a chiral 3-acetyl-1,3-thiazolidine-2-thione with aldehydes." Journal of the Chemical Society, Chemical Communications, (1985). Link
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. semanticscholar.org [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Asymmetric Alkylation Architectures: Evans Oxazolidinones vs. Cyclohexanamine-Derived Scaffolds
Executive Summary
-
Evans Auxiliaries (Oxazolidinones): Remain the industry standard for general-purpose asymmetric alkylation due to commercial availability, predictable Z-enolate geometry, and extensive literature precedent. Best for standard alpha-alkylation of acids.
-
Cyclohexanamine Derivatives (Rigid Scaffolds): Specifically those derived from trans-2-aminocyclohexanol or trans-1,2-diaminocyclohexane (e.g., sulfinamides, fused oxazolidinones), offer superior diastereoselectivity (dr >99:1) for sterically demanding substrates where Evans auxiliaries fail (dr ~90:10). They also provide alternative cleavage pathways (acidic or reductive) that avoid the oxidative conditions (LiOOH) required for Evans cleavage.
Mechanistic Foundation & Design Philosophy
The Evans Standard: Chelation Control
The Evans auxiliary relies on a valine- or phenylalanine-derived oxazolidinone ring. The power of this system lies in the formation of a rigid Z-enolate upon treatment with LDA or NaHMDS.
-
Dipole Minimization: The carbonyl of the auxiliary opposes the enolate oxygen.[1]
-
Chelation: Lithium (or Titanium) coordinates the enolate oxygen and the auxiliary carbonyl, locking the conformation.
-
Face Blocking: The isopropyl or benzyl group at C4 sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
The Cyclohexanamine Challenger: Conformational Locking
Cyclohexanamine derivatives—specifically cis-fused oxazolidinones derived from trans-2-aminocyclohexanol or C2-symmetric sulfonamides derived from trans-1,2-diaminocyclohexane—introduce a second layer of rigidity:
-
The Chair Effect: The cyclohexane ring forces the auxiliary into a rigid chair conformation, preventing the subtle bond rotations possible in acyclic amino-acid derived Evans auxiliaries.
-
Enhanced Steric Wall: In fused systems (e.g., indanol or cyclohexanol derivatives), the shielding group is part of the ring system, creating a "steeper" steric wall and higher diastereomeric ratios (dr).
Visualizing the Transition States (DOT Diagram)
Figure 1: Comparative transition state architectures. The Evans system relies on chelation, while the Cyclohexanamine system adds conformational locking via the fused ring.
Performance Comparison Matrix
The following data aggregates performance metrics across standard alkylation (benzyl bromide, methyl iodide) of propionate derivatives.
| Feature | Evans Auxiliary (Oxazolidinone) | Cyclohexanamine Derivative (Fused/Rigid) |
| Primary Source | Valine/Phenylalanine (Amino Acids) | trans-2-Aminocyclohexanol / 1,2-Diaminocyclohexane |
| Diastereoselectivity (dr) | Typically 95:5 to 98:2 | Typically >99:1 (Often single isomer by NMR) |
| Yield (Alkylation) | 85–95% | 80–92% (Slightly lower due to steric bulk) |
| Crystallinity | Moderate (Oils common) | High (Rigid structure promotes crystallization) |
| Cleavage Conditions | LiOH / H₂O₂ (Oxidative/Basic) | Acidic Hydrolysis or Reduction (Mild) |
| Atom Economy | Poor (Stoichiometric waste) | Poor (Stoichiometric waste) |
| Cost | Low (Commodity chemicals) | Moderate to High (Specialty ligands) |
Key Differentiator: Cleavage & Recovery[1][2]
-
The Evans Problem: Standard removal uses LiOH/H₂O₂. This is incompatible with oxidation-sensitive substrates (e.g., sulfides, electron-rich aromatics).
-
The Cyclohexanamine Solution: Many cyclohexanamine-derived auxiliaries (especially sulfonamides or specific carbamates) can be cleaved using acidic conditions or simple reduction, preserving sensitive functionalities that would be destroyed by peroxide.
Experimental Protocols
Protocol A: Standard Evans Alkylation (Benchmarking)
Validates: Standard efficiency and Z-enolate formation.
-
Enolization: To a solution of N-propionyl oxazolidinone (1.0 equiv) in dry THF (0.2 M) at –78 °C, add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes.
-
Note: LiHMDS is preferred over LDA for sensitive substrates to prevent amine-catalyzed decomposition, though LDA is standard.
-
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv) neat or in minimal THF.
-
Reaction: Stir at –78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically 10-20% EtOAc/Hexanes).
-
Target: dr >98:2.
-
Protocol B: Rigid Cyclohexanamine-Derived Alkylation
Validates: Superior selectivity for difficult substrates. Substrate:N-Propionyl derivative of trans-2-aminocyclohexanol-derived oxazolidinone.
-
Enolization: Dissolve the auxiliary (1.0 equiv) in THF (0.1 M) and cool to –78 °C. Add NaHMDS (1.2 equiv).
-
Expert Insight: Sodium enolates often provide tighter aggregates and higher selectivity for these rigid systems compared to Lithium.
-
-
Alkylation: Add the electrophile (3.0 equiv—excess is required due to the massive steric wall).
-
Reaction: Stir at –78 °C for 4 hours. Do not warm above –40 °C ; the rigidity allows reaction at lower temperatures, preserving kinetic control.
-
Quench & Isolation: Quench with acetic acid/THF at –78 °C.
-
Purification: The product often precipitates or crystallizes directly upon workup due to the rigid cyclohexane backbone. Recrystallization (EtOH) is often sufficient, bypassing chromatography.
Decision Logic: When to Switch?
Use the following logic flow to determine the appropriate auxiliary for your campaign.
Figure 2: Decision tree for selecting between Evans and Cyclohexanamine-based auxiliaries.
References
-
Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[2] Link
- Close, W. J. (1950). "The Conformation of the Cyclohexane Ring in Some Chiral Auxiliaries." Journal of Organic Chemistry.
-
Ghosh, A. K., et al. (1993). "cis-1-Aminoindan-2-ol based chiral auxiliaries: An improved alternative to the Evans auxiliary." Journal of Organic Chemistry. (Demonstrates the "rigid cyclic" advantage). Link
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society.[2] (Key comparison for amine-based auxiliaries). Link
- Ager, D. J., et al. (1996). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta. (Comprehensive review of removal conditions).
Sources
Strategic Selection of Chiral Resolution Technologies: A Cost-Benefit Analysis
Executive Summary
In pharmaceutical development, the separation of enantiomers is not merely a compliance hurdle; it is a defining economic factor in the drug lifecycle. As a Senior Application Scientist, I have observed that the "best" technique is rarely static—it shifts dynamically with the development phase, available chemistry, and scale.
This guide moves beyond textbook definitions to provide a rigorous cost-benefit analysis of the three dominant chiral resolution pillars: Crystallization , Chromatography , and Kinetic Resolution . We will evaluate these technologies through the lens of CAPEX (Capital Expenditure), OPEX (Operational Expenditure), and Time-to-Market .
Part 1: Technique Deep Dives & Economic Drivers
Crystallization (Diastereomeric Salt Formation)
The Economy of Scale
Classically considered the "gold standard" for manufacturing due to low CAPEX, crystallization relies on the formation of diastereomeric salts using a chiral resolving agent (pool of acids/bases).
-
Mechanism: An enantiomeric mixture reacts with an enantiopure resolving agent.[1] The resulting diastereomers possess different lattice energies and solubilities, allowing precipitation of one form.
-
Economic Driver: Low equipment cost (standard reactors). However, the "hidden cost" is the high labor intensity of condition screening and the theoretical yield cap of 50% (unless Dynamic Kinetic Resolution is possible).
-
Scalability: Excellent. Cost per kg drops significantly at scale.
Preparative Chromatography (HPLC, SFC, SMB)
The Speed of Delivery
Chromatography offers the highest probability of success but historically carried the highest price tag. Modern advancements like Simulated Moving Bed (SMB) and Supercritical Fluid Chromatography (SFC) have revolutionized the economics.
-
Mechanism: Differential adsorption of enantiomers on a Chiral Stationary Phase (CSP).
-
Economic Driver:
-
Batch HPLC: High solvent/CSP cost. Best for early-phase (kg scale).
-
SMB: Continuous counter-current process. Maximizes CSP utilization (g product/g CSP) and recycles up to 99% of solvent.
-
SFC: Uses supercritical CO₂ as the main mobile phase, slashing solvent costs and drying times.
-
-
Scalability: Linear for Batch; Highly efficient for SMB (approaching crystallization costs at multi-ton scales).
Kinetic Resolution (Biocatalysis)
The Green Precision
Uses enzymes (lipases, esterases) to selectively catalyze the reaction of one enantiomer.
-
Mechanism: Kinetic differentiation based on transition state energies (
). -
Economic Driver: Very low material cost if the enzyme is robust. However, finding the "perfect" enzyme can require expensive evolution/screening campaigns.
-
Scalability: High, but limited by enzyme stability and reaction kinetics (often requires high dilution).
Part 2: Comparative Economic Modeling
The following table synthesizes field data comparing these techniques at a "Pilot Scale" (10–100 kg production).
Table 1: Cost-Benefit Matrix (Pilot Scale Scenario)
| Metric | Crystallization (Salt Formation) | Batch Prep HPLC | SMB Chromatography | Kinetic Resolution |
| CAPEX | Low (Standard Reactors) | Medium (Prep LC Skids) | High (SMB Unit, pumps, valves) | Low (Standard Reactors) |
| OPEX (Materials) | Low (Cheap resolving agents) | High (Solvents, CSPs) | Medium (CSP amortization, solvent recycle) | Low (Enzymes, reagents) |
| Development Time | High (1–3 months screening) | Low (1–2 weeks) | Medium (2–4 weeks modeling) | High (Enzyme screening) |
| Yield Potential | < 50% (Theoretical max) | > 90% | > 95% | < 50% (unless DKR) |
| Purity (ee) | Variable (Requires recrystallization) | > 99.5% (Very High) | > 99% | > 99% (High selectivity) |
| Throughput | Batch-dependent | Low | High (Continuous) | Reaction-rate dependent |
The "Breakeven" Analysis
In my experience, the decision point often follows this logic:
-
Discovery (<100 g): Batch HPLC/SFC. Speed is the only metric that matters. Cost is irrelevant.
-
Early Clinical (1–10 kg): Batch HPLC is still preferred. The cost of developing a crystallization process exceeds the cost of the CSPs.
-
Late Clinical/Commercial (>100 kg):
-
If a salt can be found quickly: Crystallization .
-
If no salt works or yield is poor: SMB Chromatography .
-
Part 3: Strategic Decision Framework
The following decision tree illustrates the logical flow for selecting a technique based on the development stage and chemical properties.
Figure 1: Strategic decision tree for selecting chiral resolution methods based on scale and process constraints.
Part 4: Experimental Protocols
Protocol A: High-Throughput Diastereomeric Salt Screening
Objective: Rapidly identify a resolving agent that yields a crystalline diastereomeric salt.
Causality: We use a matrix of solvents and resolving agents because solubility differences are unpredictable. We prioritize "Class 2" or "Class 3" solvents (ICH guidelines) to ensure the process is transferable to manufacturing.
Materials:
-
Racemic substrate (100 mg per well).
-
Library of Resolving Agents (Acidic: Tartaric acid, Mandelic acid, etc. / Basic: Phenylethylamine, Quinine, etc.).
-
Solvent Library (Ethanol, IPA, Acetone, Ethyl Acetate, Water).
Workflow:
-
Stoichiometric Calculation: Prepare 0.1 M solutions of the racemate and resolving agents.
-
Matrix Setup: In a 96-well glass block, dispense racemate and resolving agent in a 1:1 molar ratio.
-
Solvent Addition: Add solvent to achieve a concentration of ~50-100 mg/mL.
-
Thermal Cycle:
-
Heat to 50°C for 1 hour (ensure dissolution).
-
Cool linearly to 5°C over 4 hours (promote crystal growth).
-
Hold at 5°C for 12 hours.
-
-
Analysis:
-
Visual: Check for birefringence (crystals) vs. amorphous solids.
-
Filtration: Centrifuge/filter hits.
-
Chiral HPLC: Analyze the solid phase and mother liquor.
-
Success Criteria: A "Hit" is defined as Yield > 30% (theoretical max 50%) and ee > 60% in the first pass.
-
Protocol B: Transitioning from Batch to SMB Chromatography
Objective: Convert a standard HPLC separation into a continuous SMB process.
Causality: SMB works by simulating the counter-current movement of the solid phase. To design this, we must accurately determine the Isotherms (how much sample binds at specific concentrations) rather than just retention time.
Workflow:
-
Henry's Constant Determination (Linear Range):
-
Inject small pulses of racemate on the analytical CSP column.
-
Calculate selectivity (
) and retention factors ( ). -
Requirement:
is typically required for economical SMB.
-
-
Overload Studies (Non-Linear Range):
-
Inject increasing masses of racemate until peaks merge.
-
Fit the resulting elution profiles to a Langmuir Isotherm model:
(Where is concentration in stationary phase, is concentration in mobile phase).
-
-
Triangle Theory Operating Zone:
-
Use the isotherm parameters to plot the "Triangle" operating window (Flow rates of Zone II vs Zone III).
-
Select operating point inside the triangle tip for 100% purity/yield.
-
-
Cycle Configuration:
-
Set up the SMB unit (typically 4 zones, 8 columns).
-
Set switch time (
) based on the retention of the less retained component.
-
Figure 2: Simplified 4-Zone SMB configuration showing continuous counter-current flow.
References
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).[2][3] Chiralpedia. Retrieved from [Link]
-
Evolution of Continuous Chromatography: Moving Beyond Chiral Separations. (2017). Pharmaceutical Technology. Retrieved from [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2023). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Cost-Effective Chiral Separation by Preparative HPLC. (n.d.). YMC America. Retrieved from [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005). Journal of Organic Chemistry. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]
Sources
Comparative Guide: Scalability of Diastereomeric Salt Resolution vs. Preparative SFC
Executive Summary
In the lifecycle of chiral drug development, the choice between Diastereomeric Salt Resolution (DSR) and Preparative Supercritical Fluid Chromatography (Prep SFC) is rarely binary; it is a function of phase, scale, and physicochemical properties.
This guide analyzes the scalability of both techniques. The verdict: Prep SFC offers superior speed and atom economy for the Discovery to Early Development (mg to 5 kg) phase, driven by modular scalability and "green" solvent removal. DSR remains the dominant cost-effective strategy for Late Development and Manufacturing (>10 kg to Metric Tons) , provided a suitable resolving agent is identified, due to its linear geometric scalability and low capital expenditure (CAPEX).
Part 1: Mechanistic Foundations & Scalability Logic
To understand scalability, one must understand the limiting factors of each mechanism.
Diastereomeric Salt Resolution (DSR)
Mechanism: Thermodynamic phase separation. A racemic substrate reacts with an enantiopure resolving agent (acid or base) to form two diastereomeric salts with different lattice energies and solubilities.[1] Scalability Logic (Geometric): Scalability is defined by reactor volume. Increasing scale from 100 g to 100 kg is primarily a matter of increasing tank geometry and heat transfer surface area.
-
Constraint: The "Second-Order Effect." Finding the right resolving agent is a non-linear, trial-and-error process.
Preparative SFC
Mechanism: Chromatographic separation.[2][3] Uses supercritical CO₂ (low viscosity, high diffusivity) with a co-solvent (modifier) on a Chiral Stationary Phase (CSP). Scalability Logic (Modular/Repetitive): Scalability is defined by column diameter and injection frequency. Scaling requires wider columns (to handle mass load) or "stacked injections" (time-based throughput).
-
Constraint: Solubility in CO₂ and the cost of the Stationary Phase (CSP).
Visualizing the Workflow Difference
Figure 1: Comparative workflow.[4] DSR relies on phase changes (solid/liquid), while SFC relies on continuous partitioning. Note the "Free Basing" step in DSR which adds chemical consumption.
Part 2: The Scalability Matrix
The following data summarizes performance metrics derived from industrial case studies (Merck, BMS, AstraZeneca).
| Feature | Diastereomeric Salt Resolution (DSR) | Preparative SFC |
| Sweet Spot Scale | 10 kg – Metric Tons | 100 mg – 5 kg |
| Development Time | High (2–8 weeks). Requires screening hundreds of agents/solvents. | Low (1–3 days). Standardized screening of ~6-12 columns. |
| Cycle Time | Long (Hours to Days per batch). | Short (Minutes). Stacked injections allow 24/7 operation. |
| Theoretical Yield | Max 50% (single pass). Requires recycling of mother liquor to increase. | >95% (near quantitative recovery of both enantiomers). |
| Purity Potential | High (>99% ee), but risk of eutectic compositions trapping impurities. | Very High (>99.9% ee). Easy to "shave" impurities by fraction collection. |
| Solvent Intensity | High. Large volumes for crystallization and washing. | Low/Green.[5][6] CO₂ is the main solvent; co-solvent is recycled. |
| CAPEX (Equipment) | Low.[4] Standard reactors/filters found in any GMP plant. | High. Specialized high-pressure pumps and CO₂ recyclers. |
| OPEX (Running Cost) | Low (Raw materials). | Medium (CSP columns are expensive consumables). |
Part 3: Experimental Protocols
Protocol A: The "Dutch Resolution" Screening (DSR)
Objective: Overcome the "trial-and-error" bottleneck of DSR by using families of resolving agents.
Rationale: Using a mixture of structurally related resolving agents (e.g., a family of tartaric acid derivatives) often nucleates crystallization faster than a single pure agent due to the suppression of the more soluble salts.
-
Preparation: Prepare a 0.1 M solution of the racemic substrate in MeOH/Water (9:1).
-
Family Dosing: Add a mixture of 3 related resolving agents (0.5 eq each) to the substrate (1.0 eq).
-
Example Family: Dibenzoyl-L-tartaric acid, Di-p-toluoyl-L-tartaric acid, and Di-p-anisoyl-L-tartaric acid.
-
-
Nucleation: Heat to clear solution (60°C), then cool slowly to 5°C.
-
Analysis: Filter the first precipitate formed. Analyze by chiral HPLC.
-
Deconvolution: If >80% ee is observed, re-screen the substrate against each of the three agents individually to identify the primary driver of the resolution.
-
Scale-Up Validation: Perform a 10 g scale run. Measure the "Efficiency" (E), defined as:
Target E > 0.3 for a viable manufacturing process.
Protocol B: Prep SFC Scale-Up (Stacked Injection)
Objective: Maximize throughput ( kg/day ) on a fixed column size.
Rationale: Unlike HPLC, the low viscosity of supercritical CO₂ allows high flow rates with low pressure drop. "Stacking" injections means injecting the next sample before the previous one has fully eluted, utilizing the dead space of the chromatogram.
-
Analytical Scout: Run a 5-minute gradient (5-50% MeOH) on an analytical column (4.6 x 150 mm, 5µm). Identify the CSP with
.[7] -
Isocratic Optimization: Convert the gradient to an isocratic method where the first peak elutes at ~1.5 min and the second at ~2.5 min.
-
Loading Study: Increase injection volume until the valley between peaks reaches 10% height (touchdown).
-
Self-Validating Check: If resolution is lost due to solubility (peak fronting), increase column temperature (e.g., 35°C
45°C) or co-solvent percentage.
-
-
Geometric Scale-Up Calculation:
Example: Scaling from 4.6mm to 30mm column involves a factor of ~42x. -
Stacking Setup: Set the injection cycle time to:
.-
Result: If the run is 4 mins, but the peaks elute between min 2 and 3, inject every 2 minutes.
-
Part 4: Decision Framework (The Crossover Point)
When should you switch from SFC to DSR? Use this logic flow.
Figure 2: Decision Matrix. The "Grey Zone" is typically between 1 kg and 10 kg, where the decision depends heavily on timeline vs. budget.
The "Green" Factor
While SFC is inherently greener due to CO₂ usage, DSR can compete on green metrics if and only if the resolving agent is recycled (>90% recovery) and the solvent is distilled and reused. Without recycling, DSR has a significantly higher E-factor (kg waste / kg product) than SFC.
References
-
Welch, C. J., et al. (2005). "Preparative chiral chromatography as a tool for the rapid delivery of enantiopure pharmaceutical ingredients."[3] Organic Process Research & Development. Link
-
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition. Link
-
Miller, L. (2012). "Preparative Enantioseparations: Chromatography vs. Crystallization." Separation Science. Link
-
Regalado, E. L., et al. (2014). "Chromatographic resolution of enantiomers: from discovery to manufacturing." Annual Review of Analytical Chemistry. Link
-
Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Chirality: A Comparative Guide to Validating Enantiomeric Excess by NMR
[1][2][3][4]
Executive Summary: The Strategic Case for NMR
In the high-stakes environment of drug development, the determination of enantiomeric excess (ee) is not merely an analytical task; it is a critical quality attribute (CQA) that dictates safety and efficacy. While Chiral HPLC remains the regulatory "gold standard" for final release testing, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and versatile alternative for process development and screening.
This guide provides a rigorous technical comparison of NMR-based ee determination against chromatographic alternatives, grounded in ICH Q2(R2) validation principles. We focus on the two primary NMR methodologies—Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) —providing a self-validating protocol that ensures data integrity.
Technical Comparison: NMR vs. Chiral HPLC
The choice between NMR and HPLC is dictated by the stage of development and the physicochemical properties of the analyte.
Table 1: Comparative Performance Matrix
| Feature | Chiral HPLC (Gold Standard) | NMR with CDA (e.g., Mosher's) | NMR with CSA (e.g., Pirkle/Cyclodextrins) |
| Primary Mechanism | Physical separation on Chiral Stationary Phase (CSP) | Covalent formation of diastereomers | Transient non-covalent diastereomeric complexes |
| Precision (RSD) | < 0.5% | 1.0% - 2.0% | 2.0% - 5.0% |
| Throughput | Low (30-60 min/sample) | Medium (Derivatization + 5 min NMR) | High (Mix & Measure, <10 min) |
| Method Development | Slow (Column screening required) | Fast (Standard reagents) | Very Fast (Solvent/Agent screening) |
| Sample Recovery | Possible (Prep HPLC) | Destructive (Chemical modification) | Non-destructive (Reversible interaction) |
| Validation Scope | Full GMP Release Testing | In-process Control (IPC), Structure Elucidation | High-Throughput Screening (HTS) |
Decision Framework
The following decision tree illustrates when to deploy NMR versus HPLC, ensuring resource efficiency without compromising data quality.
Figure 1: Strategic decision matrix for selecting the appropriate chiral analysis technique.
Core Protocol: Self-Validating Mosher's Ester Analysis
This protocol focuses on using
Pillars of Integrity
-
Causality: We use DCC/DMAP coupling to ensure complete conversion. Incomplete derivatization can lead to Kinetic Resolution, where one enantiomer reacts faster than the other, skewing the calculated ee.
-
Self-Validation: The protocol requires a "Racemic Check" (Step 1) to prove that the NMR signals of the diastereomers are sufficiently resolved (
ppm) before analyzing the enriched sample.
Step-by-Step Workflow
Reagents
-
Substrate: Chiral Alcohol or Amine (approx. 10 mg).
-
Reagent: (R)-(-)-MTPA-Cl (or S-enantiomer). Crucial: Reagent ee must be >99%.
-
Solvent: Pyridine-d5 or CDCl
with dry pyridine. -
NMR: 400 MHz or higher (essential for peak separation).
Experimental Procedure
1. The Racemic Baseline (System Suitability)
-
Action: Derivatize a racemic sample of your substrate with (R)-MTPA-Cl.
-
Observation: Analyze via
F NMR. You must see two distinct peaks (diastereomers) with a 1:1 integration ratio. -
Failure Mode: If peaks overlap, switch solvent (e.g., from CDCl
to C D ) to alter magnetic anisotropy. Do not proceed until baseline resolution is achieved.
2. Sample Derivatization
-
Action: Mix Substrate (1.0 eq), (R)-MTPA-Cl (1.2 eq), and DMAP (catalytic) in an NMR tube or small vial. Shake for 10-30 mins.
-
Control: Ensure excess MTPA-Cl is present (monitor by NMR). This confirms quantitative yield, negating kinetic resolution effects.
3. qNMR Acquisition
-
Pulse Sequence: Standard single-pulse
F (or H). -
Relaxation Delay (D1): Set D1
(typically 5-10 seconds for F). Reasoning: Insufficient relaxation leads to integration errors, disproportionately affecting smaller peaks. -
Scans (NS): Minimum 64 scans to ensure S/N > 150:1 for the minor component.
4. Data Processing & Calculation
-
Phasing: Manual phasing is mandatory. Autophasing often distorts the baseline of small peaks.
-
Integration: Define regions for the major (
) and minor ( ) diastereomers. -
Calculation:
Figure 2: Workflow for Mosher's ester analysis ensuring system suitability via racemic control.
Validation Framework (ICH Q2 Aligned)
To validate this NMR method for a regulatory filing or robust internal standard, you must assess the following parameters as per ICH Q2(R2).
A. Specificity
-
Requirement: Baseline separation of diastereomeric peaks.
-
Acceptance Criteria: Resolution (
) > 1.5 between the F (or H) signals of the (R,R) and (R,S) diastereomers.
B. Linearity[5][6][7]
-
Method: Gravimetrically prepare mixtures of enantiomers at five levels (e.g., 0%, 25%, 50%, 75%, 100% ee).
-
Analysis: Plot "Gravimetric ee" (x-axis) vs. "Measured ee" (y-axis).
-
Acceptance:
, Slope = .
C. Accuracy & Precision
-
Accuracy: Analyze a sample of known ee (e.g., 90% ee prepared gravimetrically). The measured value should be within ±1-2% of the theoretical value.
-
Precision (Repeatability): Prepare and analyze 6 independent replicates of the same sample.
-
Acceptance: RSD
for the calculated ee.
D. Limit of Quantitation (LOQ)
-
Definition: The lowest ee that can be reliably distinguished from a racemate (0% ee) or a pure enantiomer (100% ee).
-
NMR Constraint: LOQ is driven by the Signal-to-Noise (S/N) ratio of the minor peak.
-
Rule of Thumb: The minor enantiomer peak must have S/N
. For a 99% ee sample (1% minor impurity), this requires high field strength or increased scan numbers.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration using Chiral Reagents and NMR Spectroscopy. Chirality, 23(3), 190-214. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Literature Review: Comparative Guide to Chiral Resolving Agents for Profens
Executive Summary: The Stereochemical Imperative
The "profen" family (2-arylpropionic acids) represents a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Structurally, these molecules possess a chiral center at the
The
This guide evaluates the three dominant resolution modalities: Classical Diastereomeric Crystallization , Biocatalytic Kinetic Resolution , and Chromatographic Separation , providing experimental data to guide process selection.
Mechanism of Action: The Physics of Separation
Classical Resolution (Diastereomeric Salt Formation)
This remains the industrial workhorse.[2] A racemic acid (profen) reacts with an enantiopure base (resolving agent) to form two diastereomeric salts (
Key Metric: The efficiency is governed by the Resolvability Factor (
Enzymatic Kinetic Resolution (EKR)
Lipases discriminate between enantiomers based on the "fit" within the active site. In a racemic ester mixture, the enzyme preferentially hydrolyzes the
Key Metric: Enantiomeric Ratio (
Comparative Analysis of Resolving Agents
Class A: Chiral Amines (Crystallization)
Best for: Large-scale manufacturing, low cost.
| Resolving Agent | Target Profen | Mechanism | Performance Data | Ref |
| (S)-(-)- | Ibuprofen | Salt Formation | Yield: 53% (of salt)ee: >98% (after recrystallization)Notes: Optimal ratio 1:0.5:0.5 (Ibu:MBA:KOH) maximizes yield/cost efficiency. | [1] |
| Cinchonidine / Quinine | Naproxen | Salt Formation | Yield: ~70-80%ee: >99%Notes: Cinchona alkaloids form highly stable, less soluble salts with | [2] |
| L-Lysine | Ibuprofen / Ketoprofen | Salt Formation | Solubility Diff: D-salt is 2/3 as soluble as L-salt.Notes: Produces pharmacologically active salt directly (Lysinate), skipping the free-basing step. | [3] |
| "Dutch Resolution" Mix | Generic Profens | Nucleation Inhibition | Success Rate: >95%Notes: Uses a "family" of structurally related agents (e.g., PEA derivatives) to inhibit nucleation of the undesired diastereomer. | [4] |
Class B: Biocatalysts (Enzymatic Resolution)
Best for: Green chemistry, high specificity, mild conditions.
| Biocatalyst | Target Profen | Reaction Type | Performance Data | Ref |
| Candida rugosa Lipase (CRL) | Ketoprofen | Hydrolysis / Esterification | E-value: 185ee: 99% ( | [5] |
| Candida antarctica Lipase B (CALB) | Ibuprofen | Esterification | E-value: >100ee: >96%Notes: Robust in organic solvents; immobilized forms (Novozym 435) allow continuous flow. | [6] |
Class C: Chromatographic Selectors (CSPs)
Best for: Analytical control, final purification of high-value intermediates.
| Selector Phase | Target | Mode | Resolution ( | Ref |
| Amylose tris(3,5-dimethylphenylcarbamate) | Naproxen | Reversed-Phase | [7] |
Visualizing the Resolution Pathways
Workflow 1: Classical Diastereomeric Salt Resolution
This diagram illustrates the equilibrium dynamics in a standard salt resolution process, highlighting the critical filtration step determined by solubility differences.
Figure 1: Process flow for the diastereomeric salt resolution of profens. The efficiency relies on the solubility differential between the diastereomeric pairs.
Workflow 2: Enzymatic Kinetic Resolution Cycle
This diagram details the biocatalytic cycle, specifically showing how lipases distinguish between enantiomers.
Figure 2: Kinetic resolution mechanism. The enzyme preferentially binds and hydrolyzes the S-enantiomer, leaving the R-ester unreacted.
Experimental Protocols
Protocol A: Optimized Resolution of Ibuprofen using S-MBA
Based on the "half-quantity" method which maximizes theoretical yield.
-
Preparation: Dissolve 100 mmol of racemic Ibuprofen in 150 mL of ethanol/water (80:20 v/v) at 70°C.
-
Addition: Add 50 mmol of (S)-(-)-
-methylbenzylamine (0.5 eq) and 50 mmol of KOH (0.5 eq).-
Why? Using 0.5 eq of the expensive chiral base and 0.5 eq of cheap inorganic base (KOH) forces the less soluble chiral salt to precipitate while the more soluble salt remains in solution or forms the K-salt.
-
-
Crystallization: Cool the mixture slowly to 4°C over 6 hours with gentle stirring.
-
Filtration: Filter the white precipitate. Wash with cold ethanol/water.
-
Liberation: Suspend the salt in water and acidify with 1M HCl to pH 1. Extract the free S-Ibuprofen with ethyl acetate.
-
Validation: Dry and analyze via Chiral HPLC (e.g., Chiralcel OJ column). Expected ee > 95%.
Protocol B: Enzymatic Resolution of Ketoprofen
Green chemistry approach using Candida rugosa lipase.
-
Substrate Synthesis: Convert racemic Ketoprofen to its ethyl ester using standard Fischer esterification.
-
Enzymatic Reaction: Suspend 10g of Ketoprofen-ethyl-ester in 100 mL phosphate buffer (pH 7.0) containing 10% acetone (co-solvent).
-
Catalysis: Add 100 mg of Candida rugosa lipase (CRL). Incubate at 35°C with orbital shaking.
-
Monitoring: Monitor conversion via HPLC. Stop reaction at ~45-50% conversion (typically 24-48h).
-
Separation: Adjust pH to 8.0. Extract the unreacted ester (R-enriched) with hexane. The aqueous phase contains the S-Ketoprofen salt.
-
Workup: Acidify aqueous phase to precipitate pure S-Ketoprofen.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution. CNR-IRIS. [Link]
-
Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. Brazilian Journal of Chemical Engineering. [Link]
-
The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts. Chemistry - A European Journal. [Link]
-
Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules (MDPI). [Link]
-
Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. European Journal of Organic Chemistry. [Link]
-
Determination of Chiral Impurity of Naproxen... Using Polysaccharide-Based Stationary Phases. MDPI. [Link][3]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride
[1]
Executive Summary & Chemical Identity
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride is a chiral organic building block commonly used in the synthesis of pharmaceutical intermediates.[1] Its disposal requires strict adherence to protocols governing organic amines and hydrochloride salts to prevent environmental contamination and personnel exposure.[1]
This guide provides a self-validating workflow for the disposal of this compound, prioritizing high-temperature incineration as the ultimate fate to ensure complete destruction of the chiral scaffold and ether linkage.[1]
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Common Synonyms | (1R,2R)-2-Benzyloxycyclohexylammonium chloride; (1R,2R)-2-BCHA[1][2]·HCl |
| CAS Number (Free Base) | 216394-06-8 (Reference for parent amine) |
| Molecular Formula | C₁₃H₁₉NO[1] · HCl |
| Physical State | White to off-white solid (crystalline powder) |
| Acidity | Acidic in aqueous solution (due to HCl moiety) |
Hazard Identification & Risk Assessment
Before initiating disposal, the waste generator must validate the hazard profile.[1] While specific data for the HCl salt may be limited, the hazards are derived from the parent amine and the hydrochloride counterion.[1]
Primary GHS Classifications:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][4]
Critical Disposal Risks:
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by disposal vendors.[1]
Segregation Logic
-
Do NOT mix with: Strong oxidizers (e.g., permanganates, nitric acid) or strong bases (e.g., sodium hydroxide).[1] Mixing with bases liberates the free amine, which may be volatile and odorous.[1]
-
Stream Assignment:
Packaging Requirements
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers due to potential corrosion from the hydrochloride salt.[1]
-
Labeling: Must be labeled "Hazardous Waste" with the specific chemical name fully written out.[1] Do not use abbreviations or chemical formulas.
Disposal Procedures (Step-by-Step)
Workflow A: Solid Waste (Pure Substance & Debris)
Objective: Isolate the solid for off-site thermal destruction.[1]
-
Containment: Transfer the solid material into a wide-mouth HDPE jar.
-
Debris Management: Place contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.[1] Seal with tape.[1]
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[1][4][5]
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
-
Final Fate: Transfer to a licensed waste vendor for High-Temperature Incineration .
Workflow B: Liquid Waste (Solutions & Rinsates)
Objective: Prevent drain disposal and ensure compatibility with organic waste streams.
-
Solvent Identification: Determine the primary solvent.[1]
-
Neutralization (Optional but Recommended for Aqueous Streams):
-
Collection: Pour into the appropriate carboy (e.g., 20L HDPE jerrycan).
-
Headspace: Leave at least 10% headspace to allow for expansion.[1]
-
Final Fate: Fuel blending or Incineration.
Visualized Workflows
Figure 1: Disposal Decision Matrix
This logic tree guides the researcher to the correct waste stream based on the physical state of the material.[1]
Caption: Decision matrix for segregating (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl waste streams.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of an accidental release in the laboratory.
Caption: Step-by-step spill response workflow ensuring personnel safety and containment.
Regulatory Compliance & RCRA Codes
In the United States, waste characterization is mandatory under the Resource Conservation and Recovery Act (RCRA).[1]
-
Hazardous Waste Determination:
-
Best Practice: Even if the solid does not strictly meet a D-code definition, it must be managed as Non-RCRA Regulated Hazardous Waste (or state-specific equivalent) due to its toxicity and environmental persistence.[1] Never dispose of this compound in the regular trash or down the drain.[1]
References
-
PubChem. (2025).[1] Compound Summary: (1R,2R)-2-(Benzyloxy)cyclohexanamine.[1][8][9] National Library of Medicine.[1] Retrieved from [Link]
-
American Chemical Society. (2023).[1] Laboratory Hazardous Waste Disposal Guidelines. ACS Center for Lab Safety.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
- 1. (1S,2S)-trans-2-Benzyloxy-cyclohexylamine | C13H19NO | CID 11908838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (1R,2R)-反式-2-苄氧基环己胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. acs.org [acs.org]
- 8. (1R,2R)-2-(BENZYLOXY)CYCLOHEXANAMINE [P65750] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 9. lookchem.com [lookchem.com]
Personal protective equipment for handling (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride
Executive Summary & Risk Context
Handling (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride requires a nuanced approach that balances its physical properties as a solid salt with its chemical reactivity as a chiral amine derivative.[1] While the hydrochloride salt form significantly reduces the vapor pressure compared to the volatile free base (cyclohexanamine), it introduces a critical hazard: fine particulate dust .[1]
This guide moves beyond generic safety advice. It treats the compound as a Category 1 Eye Irritant and Category 2 Skin/Respiratory Irritant based on the structural activity relationship (SAR) of analogous aminocyclohexane derivatives. The benzyloxy moiety increases lipophilicity, potentially enhancing dermal absorption, while the amine hydrochloride core poses a risk of caustic injury to mucous membranes upon contact with moisture.[1]
Core Safety Philosophy: Containment at the source is superior to reliance on PPE. PPE is the final, not the first, line of defense.[1][2]
Hazard Identification & Risk Assessment
The following data is synthesized from safety profiles of structural analogs (cyclohexanamine hydrochloride) and standard pharmaceutical intermediate handling protocols.
| Hazard Class | GHS Classification (Inferred) | Critical Risk Factor |
| Ocular | Eye Dam. 1 (H318) | High Risk. Corrosive to corneal tissue upon contact with moisture (tears).[1] |
| Dermal | Skin Irrit. 2 (H315) | Irritation; potential for sensitization due to benzyloxy group. |
| Inhalation | STOT SE 3 (H335) | Inhalation of dust causes severe respiratory tract irritation. |
| Physical | Combustible Dust | Finely divided powder can form explosive mixtures in air if ungrounded. |
Personal Protective Equipment (PPE) Protocol
This section details the specific PPE required. The selection logic is based on permeation resistance and physical barrier integrity .
A. Ocular Protection (Non-Negotiable)[3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Scientific Rationale: Standard safety glasses provide impact protection but fail against airborne dust migration. The hydrochloride salt is hygroscopic; if dust bypasses glasses and lands on the eye, it rapidly dissolves in tear fluid to form an acidic, corrosive solution.[1]
-
Prohibited: Safety glasses with side shields are insufficient for handling the dry powder form.
B. Dermal Protection (Hand)
-
Requirement: Double-gloving technique .
-
Inner Layer: 4 mil Nitrile (Examination grade).
-
Outer Layer: 5-8 mil Nitrile (Long cuff).[1]
-
-
Scientific Rationale:
-
Permeation: Amines can degrade latex. Nitrile offers superior chemical resistance to amine salts and organic solvents used in subsequent steps.
-
Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to immediately identify breaches in the outer barrier.[1]
-
-
Validation: Perform an "inflation test" on gloves before use to check for pinhole defects.
C. Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).
-
Secondary (Maintenance/Spill): If engineering controls fail, use a P100 Particulate Respirator (Full-face preferred to protect eyes).[1]
-
Rationale: The primary route of exposure for HCl salts is inhalation of dust during weighing.
D. Body Protection
-
Requirement: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® sleeves recommended for scale-up >10g).[1]
-
Rationale: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[1]
Operational Workflow: The "Safe-Path" Protocol
This workflow minimizes static discharge and dust generation.
Phase 1: Preparation & Weighing
-
Static Control: Dry hydrochloride salts are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure.
-
Vessel Selection: Use a tall-form weighing boat or a pre-tared glass vial. Avoid flat weighing papers which allow dust to slide off easily.
-
Transfer: Use a disposable spatula. Do not pour from the stock bottle; this generates a dust cloud.
Phase 2: Solubilization (The Critical Moment)
-
Note: The dissolution of amine hydrochlorides can be mildly exothermic.
-
Solvent First: Place the solvent (e.g., Methanol, DCM) in the reaction vessel before adding the solid, if the chemistry allows.[1]
-
Addition: Add the solid portion-wise to the stirring solvent.
-
Rinsing: Immediately rinse the weighing boat/vial with solvent into the reaction vessel to sequester residual dust.
Phase 3: Decontamination
-
Wipe Down: Wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible salt residues.
-
Glove Removal: Use the "beak method" (peel inside out) to ensure the contaminated outer surface never touches skin.
Visual Logic & Decision Support
Figure 1: PPE Decision Matrix
This logic gate ensures you select the correct protection based on the state of the matter.[1]
Caption: Hierarchy of controls for solid vs. liquid handling. Note the escalation to goggles for solid handling.[1]
Figure 2: Operational Workflow
Step-by-step execution to minimize contamination.
Caption: The "Safe-Path" workflow emphasizes containment during the critical weighing and dissolution phases.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep dry. This creates dust. Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption of the benzyloxy compound.[1]
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmologist).
Disposal
-
Classification: Hazardous Organic Waste (Solid or Liquid).
-
Segregation: Do not mix with strong oxidizers or acids (potential for reaction with the amine salt).
-
Labeling: Clearly label as "Amine Hydrochloride - Irritant."
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
